Product packaging for Cinaciguat(Cat. No.:CAS No. 329773-35-5)

Cinaciguat

Cat. No.: B1243192
CAS No.: 329773-35-5
M. Wt: 565.7 g/mol
InChI Key: WPYWMXNXEZFMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cinaciguat is a benzoic acid that is 4-(aminomethyl)benzoic acid in which the amino group is substituted by 4-carboxybutyl and 2-(2-{[4-(2-phenylethyl)benzyl]oxy}phenyl)ethyl groups. It is a soluble guanylate cyclase activator, used for the treatment of acute decompensated heart failure. It has a role as a vasodilator agent, a soluble guanylate cyclase activator and an antihypertensive agent. It is a member of benzoic acids, a tertiary amino compound, an aromatic ether and a dicarboxylic acid.
This compound is under investigation in clinical trial NCT01067859 (A Phase Iib Study to Investigate the Efficacy and Tolerability of Lower Doses this compound (25 ΜG/h, 10 ΜG/h) Given Intravenously to Patients With Acute Decompensated Chronic Congestive Heart Failure (ADHF)).
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
activates guanylyl cyclase;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H39NO5 B1243192 Cinaciguat CAS No. 329773-35-5

Properties

IUPAC Name

4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39NO5/c38-35(39)12-6-7-24-37(26-30-19-21-33(22-20-30)36(40)41)25-23-32-10-4-5-11-34(32)42-27-31-17-15-29(16-18-31)14-13-28-8-2-1-3-9-28/h1-5,8-11,15-22H,6-7,12-14,23-27H2,(H,38,39)(H,40,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYWMXNXEZFMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)COC3=CC=CC=C3CCN(CCCCC(=O)O)CC4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40954614
Record name Cinaciguat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329773-35-5
Record name 4-[[(4-Carboxybutyl)[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329773-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinaciguat [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329773355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinaciguat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16126
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cinaciguat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CINACIGUAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59K0Y58UAD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cinaciguat: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinaciguat (BAY 58-2667) is a novel pharmacological agent that acts as a soluble guanylate cyclase (sGC) activator.[1][2][3] This document provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with sGC, the subsequent signaling cascade, and its physiological effects. It is intended to be a technical resource, presenting quantitative data, experimental methodologies, and visual representations of the key pathways involved.

Core Mechanism of Action: Activation of Soluble Guanylate Cyclase

This compound's primary mechanism of action is the direct activation of soluble guanylate cyclase (sGC), an enzyme critical to the nitric oxide (NO) signaling pathway.[1][4] sGC is a heterodimeric protein that, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, mediating a variety of physiological responses, most notably vasodilation.

A key feature of this compound is its preferential activation of sGC in an oxidized or heme-free state. Under conditions of oxidative stress, the ferrous (Fe²⁺) heme moiety of sGC can be oxidized to the ferric (Fe³⁺) state or lost entirely, rendering the enzyme insensitive to its endogenous activator, nitric oxide (NO). This compound bypasses this limitation by activating these NO-insensitive forms of sGC, thereby restoring cGMP production in pathological conditions associated with oxidative stress.

The binding of this compound to the heme pocket of the β-subunit of sGC induces a conformational change that activates the enzyme. This activation is irreversible and leads to a sustained increase in cGMP levels.

Signaling Pathway

The signaling cascade initiated by this compound is a critical component of its therapeutic effect.

Cinaciguat_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Extracellular This compound This compound sGC_oxidized Oxidized/Heme-free sGC This compound->sGC_oxidized activates sGC_active Active sGC sGC_oxidized->sGC_active cGMP cGMP sGC_active->cGMP catalyzes conversion GTP GTP GTP->sGC_active PKG PKG cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation leads to Cinaciguat_source This compound (extracellular)

Caption: this compound signaling pathway in vascular smooth muscle cells.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound from various preclinical and clinical studies.

Table 1: In Vitro Activity of this compound

ParameterValueSpecies/SystemReference
sGC Activation (EC₅₀) ~0.2 µMPurified heme-free sGC
Binding Affinity (Kd) 3.2 nMGuanylate Cyclase
cGMP Production 14- and 64-fold increase in PPHN fetal PASMC after ODQ treatmentOvine Pulmonary Artery Smooth Muscle Cells
cGMP Levels Time-dependent increase in porcine coronary arteries (e.g., from 89 to 273 fmol/mg at 100 nM after 90 min)Porcine Coronary Arteries

Table 2: Hemodynamic Effects of this compound in Acute Decompensated Heart Failure (ADHF) Patients

ParameterChange with this compoundChange with PlaceboP-value
Mean Pulmonary Capillary Wedge Pressure (PCWP) -7.7 mmHg-3.7 mmHg< 0.0001
Mean Right Atrial Pressure -2.7 mmHg-0.6 mmHg0.0019
Systolic Blood Pressure -21.6 mmHg-5.0 mmHgNot specified
Cardiac Index IncreasedNo significant change< 0.0001
Pulmonary Vascular Resistance DecreasedNo significant change< 0.0001
Systemic Vascular Resistance DecreasedNo significant change< 0.0001

Data from a phase IIb clinical study in patients with ADHF receiving a continuous intravenous infusion of this compound for 8 hours.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to characterize the mechanism of action of this compound.

Soluble Guanylate Cyclase (sGC) Activity Assay

This assay measures the enzymatic activity of sGC by quantifying the conversion of [α-³²P]GTP to [³²P]cGMP.

sGC_Activity_Assay cluster_workflow sGC Activity Assay Workflow start Start prepare_reaction Prepare Reaction Mixture: - Purified sGC or cell lysate - [α-³²P]GTP - Mg²⁺ - this compound (test compound) start->prepare_reaction incubate Incubate at 37°C prepare_reaction->incubate stop_reaction Stop Reaction (e.g., with EDTA) incubate->stop_reaction separate Separate [³²P]cGMP from [α-³²P]GTP (e.g., using alumina columns) stop_reaction->separate quantify Quantify [³²P]cGMP (Scintillation counting) separate->quantify analyze Analyze Data (Calculate specific activity) quantify->analyze end End analyze->end

Caption: Workflow for a radioactive sGC activity assay.

Detailed Steps:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing purified sGC enzyme or cell/tissue homogenates, [α-³²P]GTP as a substrate, MgCl₂ as a cofactor, and varying concentrations of this compound.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period to allow for the enzymatic conversion of GTP to cGMP.

  • Reaction Termination: The reaction is stopped, typically by the addition of a solution containing EDTA to chelate the Mg²⁺ ions.

  • Separation of cGMP: The produced [³²P]cGMP is separated from the unreacted [α-³²P]GTP using column chromatography, often with neutral alumina columns.

  • Quantification: The amount of [³²P]cGMP is quantified using liquid scintillation counting.

  • Data Analysis: The specific activity of sGC is calculated and expressed as the amount of cGMP formed per minute per milligram of protein (mol cGMP· min⁻¹ · mg⁻¹).

Measurement of Intracellular cGMP Levels

This protocol describes the quantification of cGMP levels in cells or tissues in response to this compound treatment, typically using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

Detailed Steps:

  • Cell/Tissue Treatment: Cultured cells or isolated tissues are incubated with this compound at various concentrations and for different durations.

  • Lysis and Extraction: The cells or tissues are lysed, and intracellular cGMP is extracted, often using an acidic solution to precipitate proteins.

  • Quantification by ELISA/RIA: The concentration of cGMP in the extracts is determined using a commercially available cGMP ELISA or RIA kit, following the manufacturer's instructions. These kits typically involve a competitive binding assay where the cGMP in the sample competes with a labeled cGMP for binding to a specific antibody.

  • Data Normalization: The measured cGMP concentrations are typically normalized to the total protein content of the sample.

Vasodilation Studies in Isolated Blood Vessels

This ex vivo method assesses the direct effect of this compound on blood vessel tone.

Detailed Steps:

  • Vessel Preparation: Arterial rings (e.g., porcine coronary arteries or rat thoracic aortas) are isolated and mounted in an organ bath system. The organ bath contains a physiological salt solution maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).

  • Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or prostaglandin F2α) to induce a stable level of tone.

  • This compound Administration: this compound is added to the organ bath in a cumulative concentration-dependent manner.

  • Measurement of Relaxation: The changes in isometric tension of the arterial rings are continuously recorded. Relaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Data Analysis: Concentration-response curves are constructed to determine the potency (EC₅₀) and efficacy of this compound-induced vasodilation.

Conclusion

This compound represents a significant advancement in the modulation of the NO-sGC-cGMP signaling pathway. Its unique mechanism of activating oxidized or heme-free sGC makes it a promising therapeutic agent for conditions characterized by oxidative stress and impaired NO bioavailability, such as acute decompensated heart failure and pulmonary hypertension. The data and experimental protocols presented in this guide provide a foundational understanding for researchers and clinicians working to further elucidate the therapeutic potential of this novel sGC activator.

References

A Comprehensive Technical Guide to BAY 58-2667 (Cinaciguat): A Novel Soluble Guanylate Cyclase Activator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 58-2667, also known as Cinaciguat, is a potent, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC). This technical guide provides an in-depth overview of its chemical structure, properties, and pharmacological profile. It details the compound's unique mechanism of action, focusing on its preferential activation of oxidized or heme-free sGC, a key feature that distinguishes it from sGC stimulators. This document summarizes key quantitative data from various studies, outlines experimental protocols for assessing its activity, and provides visual representations of its signaling pathway and experimental workflows to support further research and development.

Chemical Structure and Properties

BAY 58-2667 is a synthetic small molecule with a complex chemical structure. Its hydrochloride salt is the form commonly used in research.

Chemical Structure of this compound (BAY 58-2667)

Caption: Simplified representation of the key functional moieties of BAY 58-2667.

A more precise representation of the chemical structure is provided by its IUPAC name and SMILES notation.

Table 1: Chemical and Physical Properties of BAY 58-2667 and its Hydrochloride Salt

PropertyValueReference
Compound Name This compound (BAY 58-2667)[1]
Hydrochloride Salt BAY 58-2667 hydrochloride[2][3]
IUPAC Name 4-({(4-carboxybutyl)[2-(2-{[4-(2-phenylethyl)phenyl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid
Molecular Formula (Free Base) C₃₆H₃₉NO₅
Molecular Formula (HCl Salt) C₃₆H₃₉NO₅ · HCl
Molecular Weight (Free Base) 565.71 g/mol
Molecular Weight (HCl Salt) 602.16 g/mol
CAS Number (Free Base) 329773-35-5
CAS Number (HCl Salt) 646995-35-9
Purity ≥98% (HPLC)
Solubility Soluble in DMSO (up to 100 mM) and DMF (30 mg/ml).
Storage Store at -20°C.

Pharmacological Properties and Mechanism of Action

BAY 58-2667 is a direct activator of soluble guanylate cyclase (sGC), an essential enzyme in the nitric oxide (NO) signaling pathway. sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.

The key feature of BAY 58-2667 is its NO- and heme-independent mechanism of action. Unlike sGC stimulators (e.g., riociguat) that require the presence of the reduced heme group on sGC for their activity, BAY 58-2667 preferentially activates sGC that is in an oxidized (Fe³⁺) or heme-free state. This is particularly relevant in disease states associated with oxidative stress, where sGC can become oxidized and unresponsive to NO.

G cluster_0 Normal Physiological State cluster_1 Pathophysiological State (Oxidative Stress) NO Nitric Oxide (NO) sGC_reduced sGC (reduced heme) NO->sGC_reduced activates cGMP cGMP sGC_reduced->cGMP catalyzes conversion of sGC_oxidized sGC (oxidized/heme-free) GTP GTP GTP->sGC_reduced GTP->sGC_oxidized Physiological_Effects Vasodilation, Platelet Inhibition cGMP->Physiological_Effects mediates Oxidative_Stress Oxidative Stress Oxidative_Stress->sGC_reduced oxidizes cGMP_restored cGMP (restored) sGC_oxidized->cGMP_restored catalyzes conversion of BAY582667 BAY 58-2667 BAY582667->sGC_oxidized activates Therapeutic_Effects Vasodilation, Anti-hypertrophic, Anti-platelet cGMP_restored->Therapeutic_Effects mediates

Caption: Signaling pathway of sGC activation by NO and BAY 58-2667.

Table 2: Pharmacodynamic Properties of BAY 58-2667

ParameterSpecies/SystemValueReference
sGC Activation (EC₅₀) Purified sGC6.4 nM
sGC Activation (EC₅₀) Platelets15 nM
sGC Binding (Kᵢ) Competition binding studies6-8 nM
Vasorelaxation (IC₅₀) Rabbit saphenous arteries0.16 - 0.22 nM
Inhibition of Platelet Aggregation Rat plateletsPartial inhibition of ADP- and collagen-induced aggregation
Increase in cGMP levels Neonatal rat cardiomyocytes308 ± 50% of control (at 0.1 µM)
Increase in VASP phosphorylation Neonatal rat cardiomyocytes236 ± 38% of control (at 0.1 µM)

Key Experimental Data and Protocols

In Vitro sGC Activity Assay

Objective: To determine the potency and efficacy of BAY 58-2667 in activating purified sGC.

Methodology: A common method to assess sGC activity is by measuring the conversion of [α-³²P]GTP to [³²P]cGMP.

G start Start prepare_reagents Prepare Reaction Mixture: - Purified sGC - [α-³²P]GTP - MgCl₂ or MnCl₂ - GTP regeneration system start->prepare_reagents add_compound Add BAY 58-2667 (or vehicle control) prepare_reagents->add_compound incubate Incubate at 37°C add_compound->incubate stop_reaction Stop Reaction (e.g., with EDTA) incubate->stop_reaction separate Separate [³²P]cGMP from [α-³²P]GTP (e.g., via chromatography) stop_reaction->separate quantify Quantify [³²P]cGMP (scintillation counting) separate->quantify analyze Analyze Data (calculate EC₅₀) quantify->analyze end End analyze->end

Caption: Experimental workflow for an in vitro sGC activity assay.

Protocol Details:

  • Enzyme Preparation: Purified recombinant sGC is used. To study the effect on oxidized sGC, the enzyme can be pre-treated with an oxidizing agent like ODQ (1H-oxadiazolo[4,3-a]quinoxalin-1-one).

  • Reaction Mixture: The reaction is typically carried out in a buffer (e.g., triethanolamine buffer) containing Mg²⁺ or Mn²⁺ as a cofactor, a GTP regeneration system (e.g., creatine kinase and phosphocreatine), and the substrate [α-³²P]GTP.

  • Incubation: The reaction is initiated by adding the enzyme to the reaction mixture containing varying concentrations of BAY 58-2667. The incubation is carried out at 37°C for a defined period.

  • Termination and Separation: The reaction is stopped, and the product, [³²P]cGMP, is separated from the unreacted substrate, [α-³²P]GTP, using techniques like thin-layer chromatography or column chromatography.

  • Quantification: The amount of [³²P]cGMP formed is quantified using liquid scintillation counting.

  • Data Analysis: The concentration-response curve is plotted, and the EC₅₀ value is calculated.

Cellular cGMP Measurement

Objective: To measure the effect of BAY 58-2667 on intracellular cGMP levels in a cellular context.

Methodology: This is typically performed using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).

Protocol Details:

  • Cell Culture: Cells of interest (e.g., cardiomyocytes, platelets, or endothelial cells) are cultured under appropriate conditions.

  • Treatment: Cells are treated with different concentrations of BAY 58-2667 for a specified duration. A phosphodiesterase (PDE) inhibitor (e.g., IBMX or sildenafil) is often included to prevent cGMP degradation.

  • Cell Lysis: After treatment, the cells are lysed to release intracellular contents.

  • cGMP Quantification: The cGMP concentration in the cell lysate is determined using a commercially available cGMP EIA or RIA kit according to the manufacturer's instructions.

  • Data Normalization: The cGMP concentration is typically normalized to the total protein content of the cell lysate.

In Vivo Hemodynamic Studies

Objective: To evaluate the cardiovascular effects of BAY 58-2667 in animal models or human subjects.

Methodology: These studies involve the administration of BAY 58-2667 and the continuous monitoring of hemodynamic parameters.

Table 3: Summary of In Vivo and Clinical Hemodynamic Effects of BAY 58-2667

ParameterModel/PopulationDose/ConcentrationEffectReference
Mean Arterial Pressure Healthy male volunteers150-250 µg/h (4-hour infusion)Decrease
Diastolic Blood Pressure Healthy male volunteers50-250 µg/h (4-hour infusion)Decrease
Heart Rate Healthy male volunteers50-250 µg/h (4-hour infusion)Increase
Pulmonary Capillary Wedge Pressure Patients with acute decompensated heart failure50-400 µg/h (6-hour infusion)-7.9 mmHg
Systemic Vascular Resistance Patients with acute decompensated heart failure50-400 µg/h (6-hour infusion)-597 dynes·s·cm⁻⁵
Cardiac Output Patients with acute decompensated heart failure50-400 µg/h (6-hour infusion)+1.68 L/min
Myocardial Infarct Size In situ rabbit model53.6 µg/kg loading dose + 1.25 µg/kg/min infusionReduced from 41.1% to 16.0%

Protocol Details (Clinical Trial Example):

  • Patient Population: Patients with acute decompensated heart failure are recruited.

  • Drug Administration: BAY 58-2667 is administered as a continuous intravenous infusion. The dose may be titrated based on the patient's hemodynamic response.

  • Hemodynamic Monitoring: Key parameters such as blood pressure, heart rate, pulmonary capillary wedge pressure, and cardiac output are continuously monitored using appropriate invasive and non-invasive techniques.

  • Pharmacokinetic Sampling: Blood samples are collected at various time points to determine the plasma concentration of BAY 58-2667.

  • Safety and Tolerability: Adverse events are monitored and recorded throughout the study.

Signaling Pathways and Cellular Effects

BAY 58-2667, by increasing intracellular cGMP, influences several downstream signaling cascades. The primary effector of cGMP is protein kinase G (PKG).

G BAY582667 BAY 58-2667 sGC_oxidized Oxidized/Heme-free sGC BAY582667->sGC_oxidized activates cGMP cGMP sGC_oxidized->cGMP produces GTP GTP GTP->sGC_oxidized PKG Protein Kinase G (PKG) cGMP->PKG activates VASP VASP Phosphorylation PKG->VASP Ca2_reduction ↓ Intracellular Ca²⁺ PKG->Ca2_reduction Anti_hypertrophy Anti-hypertrophic Effects PKG->Anti_hypertrophy Platelet_inhibition Platelet Inhibition VASP->Platelet_inhibition Vasodilation Vasodilation Ca2_reduction->Vasodilation

Caption: Downstream signaling cascade of BAY 58-2667-mediated sGC activation.

Key Cellular Effects:

  • Cardiomyocytes: BAY 58-2667 has been shown to have anti-hypertrophic effects in cardiomyocytes by inhibiting endothelin-1-mediated increases in cell size and protein synthesis. This is associated with an increase in cGMP and phosphorylation of vasodilator-stimulated phosphoprotein (VASP).

  • Platelets: BAY 58-2667 inhibits platelet aggregation induced by ADP and collagen, an effect linked to increased levels of both cGMP and cAMP.

  • Vascular Smooth Muscle Cells: The primary effect in these cells is relaxation, leading to vasodilation. This is mediated by a PKG-dependent decrease in intracellular calcium levels.

Conclusion

BAY 58-2667 (this compound) is a pioneering sGC activator with a unique pharmacological profile. Its ability to activate oxidized or heme-free sGC makes it a promising therapeutic candidate for cardiovascular diseases associated with oxidative stress, where traditional NO-based therapies may be less effective. The data summarized in this guide, along with the detailed experimental protocols and pathway diagrams, provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this and similar compounds. Future research should continue to investigate its long-term efficacy and safety in various clinical settings.

References

Cinaciguat: A Heme-Free Soluble Guanylate Cyclase Activator

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cinaciguat (BAY 58-2667) is a novel, potent, and selective activator of soluble guanylate cyclase (sGC) that functions independently of nitric oxide (NO).[1][2] Unlike sGC stimulators which require the presence of the reduced heme prosthetic group, this compound preferentially activates the oxidized or heme-free form of the enzyme.[3][4] This unique mechanism of action makes it a promising therapeutic agent for conditions associated with endothelial dysfunction and oxidative stress, where NO bioavailability is compromised and sGC is rendered NO-unresponsive.[3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, and detailed experimental protocols for its characterization.

Introduction

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a critical regulator of numerous physiological processes, most notably vasodilation and inhibition of platelet aggregation. Under normal physiological conditions, endothelial NO synthase (eNOS) produces NO, which diffuses to adjacent vascular smooth muscle cells and binds to the ferrous (Fe²⁺) heme moiety of sGC. This binding event triggers a conformational change in sGC, leading to the conversion of guanosine triphosphate (GTP) to the second messenger cGMP. Elevated cGMP levels activate protein kinase G (PKG), ultimately resulting in smooth muscle relaxation and vasodilation.

In various cardiovascular pathologies, such as heart failure and pulmonary hypertension, increased oxidative stress leads to the oxidation of the sGC heme iron from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state. This oxidized sGC is insensitive to NO, disrupting the canonical signaling pathway and contributing to disease progression. This compound circumvents this limitation by directly activating the oxidized, heme-free form of sGC, thereby restoring cGMP production and its downstream physiological effects.

Mechanism of Action

This compound acts as a heme mimetic, binding to the heme pocket of oxidized or heme-free sGC. This interaction induces a conformational change that activates the enzyme's catalytic domain, leading to the synthesis of cGMP from GTP. The activation of sGC by this compound is independent of and additive to the effects of NO.

cluster_0 Vascular Smooth Muscle Cell sGC_inactive sGC (Oxidized/Heme-Free) sGC_active Active sGC sGC_inactive->sGC_active Activation This compound This compound This compound->sGC_inactive Binds to heme pocket cGMP cGMP sGC_active->cGMP Catalysis GTP GTP GTP->sGC_active PKG PKG cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to

Figure 1: this compound Signaling Pathway.

Pharmacological Data

The pharmacological properties of this compound have been characterized in numerous preclinical and clinical studies. A summary of key quantitative data is presented below.

Table 1: In Vitro Potency of this compound
ParameterSpecies/SystemValueReference
EC₅₀ (sGC activation) Purified heme-free/oxidized sGC~10 nM
EC₅₀ (sGC activation) Platelets15 nM
EC₅₀ (cGMP formation) Endothelial cells23.3 nM
Table 2: Pharmacokinetic Parameters of this compound in Humans
ParameterPopulationValueReference
Clearance Patients with ADHF26.4 L/h
Volume of Distribution (steady state) Patients with ADHF18.4 L
Time to 50% recovery of baseline hemodynamics Patients with ADHF~1 hour
Time to complete return to baseline hemodynamics Patients with ADHF3-4 hours

ADHF: Acute Decompensated Heart Failure

Table 3: Hemodynamic Effects of this compound in Patients with ADHF (6-hour infusion)
ParameterChange from BaselineReference
Pulmonary Capillary Wedge Pressure -7.9 mm Hg
Mean Right Atrial Pressure -2.9 mm Hg
Mean Pulmonary Artery Pressure -6.5 mm Hg
Systemic Vascular Resistance -597 dynes·s·cm⁻⁵
Cardiac Output +1.68 L/min

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Soluble Guanylate Cyclase (sGC) Activity Assay

This protocol describes the measurement of sGC activity using purified enzyme by quantifying the conversion of [α-³²P]GTP to [α-³²P]cGMP.

Materials:

  • Purified sGC enzyme

  • This compound

  • [α-³²P]GTP

  • GTP, MgCl₂, DTT

  • Triethanolamine (TEA) buffer (pH 7.6)

  • Tween 20

  • Zinc acetate and sodium carbonate solutions

  • Scintillation counter

Procedure:

  • Enzyme Preparation: Dilute the purified sGC in 20 mM TEA buffer (pH 7.6) containing 300 mM NaCl. To assess the activity on heme-free sGC, include 0.5% (v/v) Tween 20 in the reaction buffer to remove the heme moiety.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 60 mM TEA (pH 7.6), 150 mM NaCl, 0.5 mM DTT, 5 mM MgCl₂, and 200 µM GTP, including [α-³²P]GTP (~200,000 cpm per reaction).

  • Assay Initiation: In a final volume of 20 µL, combine 14 nM of sGC with varying concentrations of this compound. The final DMSO concentration should be kept at 1% (v/v).

  • Incubation: Incubate the reaction mixture at 25°C for 10 minutes.

  • Reaction Termination: Stop the reaction by adding 80 µL of 125 mM zinc acetate followed by 100 µL of 125 mM sodium carbonate.

  • Quantification: Centrifuge the samples and quantify the [α-³²P]cGMP in the supernatant using a scintillation counter.

start Start prep_enzyme Prepare sGC (with/without Tween 20) start->prep_enzyme prep_mix Prepare Reaction Mix ([α-32P]GTP, Buffers) start->prep_mix combine Combine sGC, This compound, & Mix prep_enzyme->combine prep_mix->combine incubate Incubate (25°C, 10 min) combine->incubate terminate Terminate Reaction (Zinc Acetate/Sodium Carbonate) incubate->terminate quantify Quantify [α-32P]cGMP (Scintillation Counting) terminate->quantify end End quantify->end

Figure 2: sGC Activity Assay Workflow.

cGMP Measurement in Cell Lysates (ELISA)

This protocol outlines the quantification of intracellular cGMP levels in response to this compound treatment using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Cell culture (e.g., vascular smooth muscle cells)

  • This compound

  • 0.1 M HCl for cell lysis

  • Commercially available cGMP ELISA kit (containing cGMP standards, tracer, antibody, wash buffer, substrate, and stop solution)

  • Microplate reader

Procedure:

  • Cell Treatment: Plate cells and grow to desired confluency. Treat cells with varying concentrations of this compound for the desired time period.

  • Cell Lysis: Aspirate the culture medium and lyse the cells by adding 0.1 M HCl. Incubate at room temperature for 20 minutes.

  • Sample Preparation: Scrape the cells and homogenize the lysate by pipetting. Centrifuge at >1,000 x g for 10 minutes to pellet cellular debris. The supernatant can be assayed directly.

  • ELISA Protocol (General): a. Add 50 µL of standards and samples (in duplicate) to the antibody-coated microplate. b. Add 25 µL of cGMP-peroxidase conjugate (tracer) to each well. c. Add 50 µL of anti-cGMP antibody to each well. d. Incubate for 2 hours at room temperature with shaking. e. Wash the plate multiple times with the provided wash buffer. f. Add 100 µL of substrate solution to each well and incubate for 5-20 minutes. g. Stop the reaction by adding 100 µL of stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The amount of cGMP in the samples is inversely proportional to the signal.

  • Calculation: Calculate cGMP concentrations in the samples by comparing their absorbance to the standard curve.

start Start treat_cells Treat Cells with this compound start->treat_cells lyse_cells Lyse Cells (0.1 M HCl) treat_cells->lyse_cells prep_samples Prepare Samples (Centrifuge) lyse_cells->prep_samples elisa Perform ELISA: 1. Add Sample/Standard 2. Add Tracer & Antibody 3. Incubate & Wash 4. Add Substrate & Stop prep_samples->elisa read_plate Read Absorbance (450 nm) elisa->read_plate calculate Calculate cGMP Concentration read_plate->calculate end End calculate->end

Figure 3: cGMP ELISA Workflow.

Ex Vivo Vasodilation Assay (Organ Bath)

This protocol details the assessment of this compound's vasodilatory effects on isolated arterial rings using an organ bath setup.

Materials:

  • Arterial tissue (e.g., rat aorta, porcine coronary artery)

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Vasoconstrictor agent (e.g., Phenylephrine, KCl)

  • This compound

  • Organ bath system with force-displacement transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Isolate the desired artery and place it in cold Krebs-Henseleit solution. Carefully clean the artery of surrounding connective tissue and cut it into rings of 2-3 mm in length.

  • Mounting: Mount the arterial rings in the organ bath chambers, which are filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. One end of the ring is fixed, and the other is attached to a force transducer.

  • Equilibration and Viability Check: Allow the tissues to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes. Check the viability of the tissue by inducing contraction with a high concentration of KCl (e.g., 60 mM).

  • Pre-contraction: After washing out the KCl and allowing the tissue to return to baseline, induce a submaximal, stable contraction with a vasoconstrictor such as Phenylephrine (e.g., 1 µM).

  • Cumulative Concentration-Response Curve: Once the contraction has plateaued, add this compound to the bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM). Allow the tissue to reach a stable response at each concentration before adding the next.

  • Data Analysis: Record the changes in isometric tension. Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by Phenylephrine. Plot the concentration-response curve to determine parameters like EC₅₀ and maximal relaxation (Emax).

Conclusion

This compound represents a significant advancement in the modulation of the NO-sGC-cGMP pathway. Its unique ability to activate oxidized and heme-free sGC provides a therapeutic avenue for diseases characterized by oxidative stress and impaired NO signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this novel class of sGC activators.

References

An In-depth Technical Guide to NO-independent Soluble Guanylate Cyclase Activators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nitric Oxide (NO)-independent soluble guanylate cyclase (sGC) activators, a promising class of therapeutic agents. This document details their mechanism of action, key pharmacological data, and the experimental protocols used for their characterization, targeting researchers, scientists, and professionals involved in drug development.

Introduction to Soluble Guanylate Cyclase and its Activators

Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide signaling pathway.[1][2][3] As a heterodimeric hemoprotein, it functions as the primary receptor for endogenous NO.[1] The binding of NO to the ferrous (Fe²⁺) heme moiety of sGC triggers a conformational change, leading to the catalytic conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[4] This cGMP-mediated signaling cascade plays a pivotal role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.

In numerous pathological conditions, such as heart failure, pulmonary hypertension, and atherosclerosis, the NO-sGC-cGMP signaling pathway is impaired. This impairment is often associated with increased oxidative stress, which leads to the oxidation of the sGC heme iron from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, or even complete loss of the heme group, rendering the enzyme unresponsive to NO.

NO-independent sGC activators are a novel class of pharmacological compounds designed to directly activate sGC, bypassing the need for NO. Unlike sGC stimulators that primarily target the reduced (ferrous) form of the enzyme, sGC activators preferentially target the oxidized (ferric) or heme-free (apo) sGC, which is prevalent in disease states characterized by oxidative stress. This unique mechanism of action makes them a promising therapeutic strategy for restoring cGMP signaling in diseases where NO bioavailability is compromised.

Mechanism of Action of NO-independent sGC Activators

NO-independent sGC activators bind to a site on the sGC enzyme that is distinct from the NO-binding site. Their binding to the oxidized or heme-free enzyme induces a conformational change that mimics the NO-activated state, thereby stimulating cGMP production. This leads to the downstream effects of cGMP, including the activation of protein kinase G (PKG), which mediates vasodilation and other protective cardiovascular effects.

The activation of sGC by these compounds is not dependent on the presence of the heme prosthetic group, allowing them to be effective in pathological conditions where the heme is oxidized or lost.

Key NO-independent sGC Activators and Pharmacological Data

Several NO-independent sGC activators have been developed and characterized. The following tables summarize the quantitative data for some of the key compounds in this class.

CompoundTargetIn Vitro Potency (EC₅₀)Cell-Based Potency (EC₅₀)Reference(s)
Cinaciguat (BAY 58-2667) Oxidized/Heme-free sGC~0.2 µM (heme-free sGC)-
Praliciguat (IW-1973) sGC-197 nM (HEK-293 cells)
Runcaciguat (BAY 1101042) Oxidized/Heme-free sGC--
CompoundAssayEndpointPotency (EC₅₀ / IC₅₀)Reference(s)
This compound (BAY 58-2667) Vasorelaxation (rabbit saphenous artery)RelaxationMore potent than BAY 41-2272 and SNP
Praliciguat (IW-1973) Vasorelaxation (subcutaneous resistance arteries)Relaxation34.7 nM

Signaling Pathways and Experimental Workflows

To understand the mechanism and efficacy of NO-independent sGC activators, specific signaling pathways and experimental workflows are employed.

Signaling Pathway of sGC Activation

The following diagram illustrates the signaling pathway of sGC activation by NO-independent activators in the context of both healthy and pathological conditions.

sGC_Activation_Pathway cluster_healthy Healthy Condition cluster_pathological Pathological Condition (Oxidative Stress) NO Nitric Oxide (NO) sGC_reduced Reduced sGC (Fe²⁺) NO->sGC_reduced Activates cGMP_h cGMP sGC_reduced->cGMP_h Converts GTP_h GTP GTP_h->sGC_reduced PKG_h PKG cGMP_h->PKG_h Activates Vaso_h Vasodilation PKG_h->Vaso_h Promotes Oxidative_Stress Oxidative Stress sGC_oxidized Oxidized/Heme-free sGC (Fe³⁺/apo) Oxidative_Stress->sGC_oxidized Induces cGMP_p cGMP sGC_oxidized->cGMP_p Converts Activator sGC Activator (e.g., this compound) Activator->sGC_oxidized Activates GTP_p GTP GTP_p->sGC_oxidized PKG_p PKG cGMP_p->PKG_p Activates Vaso_p Vasodilation PKG_p->Vaso_p Promotes sGC_reduced_p Reduced sGC (Fe²⁺) NO_p NO NO_p->sGC_oxidized Ineffective

Caption: Signaling pathway of sGC activation.

Experimental Workflow for Characterization

The following diagram outlines a typical experimental workflow for the preclinical characterization of a novel NO-independent sGC activator.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Characterization sGC_assay sGC Enzyme Activity Assay Cell_assay Cellular cGMP Assay sGC_assay->Cell_assay Confirms cellular activity Vaso_assay Vasodilation Assay (Isolated Aortic Rings) Cell_assay->Vaso_assay Demonstrates functional effect Hemodynamics Hemodynamic Studies (e.g., in Rats) Vaso_assay->Hemodynamics Translates to systemic effects Disease_model Efficacy in Disease Models (e.g., Hypertension) Hemodynamics->Disease_model Evaluates therapeutic potential

Caption: Experimental workflow for sGC activator characterization.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of NO-independent sGC activators.

Soluble Guanylate Cyclase (sGC) Enzyme Activity Assay

This assay directly measures the ability of a compound to activate purified sGC.

Materials:

  • Purified recombinant sGC enzyme

  • Assay buffer (e.g., 50 mM Triethanolamine, pH 7.4, 1 mM DTT, 2 mM MgCl₂, 0.005% Brij-35, 0.2 µg/µL BSA)

  • Guanosine triphosphate (GTP)

  • [α-³²P]GTP (for radiometric detection) or a commercial cGMP detection kit (ELISA or HTRF)

  • Test compound (sGC activator)

  • ODQ (1H-oxadiazolo[4,3-a]quinoxalin-1-one) to induce sGC oxidation

  • Tween-20 to generate heme-free sGC

  • Reaction quench solution (e.g., 125 mM Zn(CH₃CO₂)₂) and stop solution (e.g., 125 mM Na₂CO₃) for radiometric assay

Procedure:

  • Prepare the assay buffer containing all components except GTP and the enzyme.

  • To assess activation of oxidized sGC, pre-incubate the purified sGC enzyme with ODQ (e.g., 10 µM) for a specified time (e.g., 5 minutes) at 37°C.

  • To assess activation of heme-free sGC, include Tween-20 (e.g., 0.5% v/v) in the assay buffer.

  • Add the test compound at various concentrations to the assay wells.

  • Initiate the reaction by adding a mixture of GTP and [α-³²P]GTP (or unlabeled GTP for non-radiometric detection) to the wells.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding the quench and stop solutions.

  • Separate the product ([³²P]cGMP) from the substrate ([α-³²P]GTP) using column chromatography (e.g., Dowex/alumina columns).

  • Quantify the amount of [³²P]cGMP using a scintillation counter.

  • For non-radiometric detection, measure the cGMP concentration using a validated ELISA or HTRF kit according to the manufacturer's instructions.

  • Calculate the enzyme activity (e.g., in nmol cGMP/min/mg protein) and determine the EC₅₀ value for the test compound.

Cellular cGMP Measurement Assay

This assay determines the effect of a compound on cGMP levels in intact cells.

Materials:

  • Cultured cells expressing sGC (e.g., HEK-293, RFL-6, or primary vascular smooth muscle cells)

  • Cell culture medium

  • Stimulation buffer (e.g., Hanks' Balanced Salt Solution)

  • Test compound (sGC activator)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

  • Cell lysis buffer

  • Commercial cGMP immunoassay kit (ELISA or HTRF)

Procedure:

  • Seed the cells in a multi-well plate and grow to confluence.

  • Wash the cells with stimulation buffer.

  • Pre-incubate the cells with a PDE inhibitor (e.g., 250 µM IBMX) for a defined period (e.g., 30 minutes) at 37°C to inhibit cGMP degradation.

  • Add the test compound at various concentrations to the cells and incubate for a specific time (e.g., 10-90 minutes) at 37°C.

  • Terminate the stimulation by aspirating the medium and adding ice-cold cell lysis buffer.

  • Incubate on ice for 10-20 minutes to ensure complete cell lysis.

  • Collect the cell lysates and centrifuge to remove cellular debris.

  • Measure the cGMP concentration in the supernatants using a commercial ELISA or HTRF kit, following the manufacturer's protocol.

  • Normalize the cGMP concentration to the protein concentration of the cell lysate.

  • Plot the cGMP concentration against the test compound concentration to determine the EC₅₀ value.

Isolated Aortic Ring Vasodilation Assay

This ex vivo assay assesses the functional effect of a compound on vascular tone.

Materials:

  • Rodent (e.g., rat or mouse) thoracic aorta

  • Krebs-Henseleit buffer (KHB), gassed with 95% O₂ / 5% CO₂

  • Organ bath system with force transducers

  • Vasoconstrictor agent (e.g., phenylephrine or U46619)

  • Test compound (sGC activator)

Procedure:

  • Euthanize the rodent and carefully excise the thoracic aorta.

  • Clean the aorta of adhering connective and fatty tissue and cut it into rings of 4-5 mm in length.

  • Suspend the aortic rings in organ baths filled with KHB maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate under a resting tension (e.g., 1.5-2.0 g) for at least 60 minutes.

  • Assess the viability of the rings by inducing a contraction with a high-potassium solution.

  • Verify the integrity of the endothelium by assessing the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine) after pre-contraction with a vasoconstrictor.

  • Pre-contract the aortic rings to a stable submaximal tension with a vasoconstrictor (e.g., phenylephrine).

  • Once a stable plateau of contraction is reached, add the test compound in a cumulative manner to generate a concentration-response curve.

  • Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction.

  • Calculate the EC₅₀ value for the vasorelaxant effect of the test compound.

In Vivo Hemodynamic Studies in Rodents

This in vivo assay evaluates the systemic cardiovascular effects of a compound.

Materials:

  • Anesthetized rodent (e.g., rat or mouse)

  • Pressure-volume (PV) loop catheter or pressure catheter

  • Data acquisition system

  • Test compound (sGC activator) and vehicle

  • Surgical instruments

Procedure:

  • Anesthetize the animal and maintain its body temperature.

  • Surgically expose the carotid artery or the apex of the heart for catheter insertion.

  • Insert the pressure or PV loop catheter into the left ventricle to record pressure and volume.

  • Allow the animal to stabilize and record baseline hemodynamic parameters (e.g., blood pressure, heart rate, cardiac output).

  • Administer the test compound, typically via intravenous infusion or oral gavage, at various doses.

  • Continuously monitor and record the hemodynamic parameters for a defined period after compound administration.

  • Analyze the data to determine the dose-dependent effects of the compound on blood pressure, heart rate, and other cardiovascular parameters.

Conclusion

NO-independent sGC activators represent a significant advancement in the pharmacological modulation of the cGMP signaling pathway. Their unique ability to activate the oxidized and heme-free forms of sGC, which are prevalent in cardiovascular diseases associated with oxidative stress, offers a promising therapeutic avenue. The experimental protocols detailed in this guide provide a robust framework for the preclinical characterization of these compounds, from initial enzyme activity screening to in vivo hemodynamic and disease model efficacy studies. Further research and development in this area hold the potential to deliver novel treatments for a range of debilitating cardiovascular conditions.

References

An In-depth Technical Guide to the Effects of Cinaciguat on the cGMP Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a critical regulator of cardiovascular homeostasis, mediating processes such as vasodilation and inhibition of platelet aggregation.[1][2] In various pathological states, particularly those associated with high oxidative stress, the sGC enzyme becomes oxidized and heme-deficient, rendering it insensitive to endogenous NO.[1][3] Cinaciguat (BAY 58-2667) is a first-in-class sGC activator that functions independently of NO, specifically targeting the oxidized, NO-unresponsive form of the enzyme.[4] This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantitative effects on the cGMP signaling cascade, and the experimental protocols used to elucidate these effects.

The NO-sGC-cGMP Signaling Pathway and its Impairment

Under physiological conditions, endothelial NO synthase (eNOS) produces NO, which diffuses into adjacent smooth muscle cells. There, it binds to the reduced ferrous (Fe²⁺) heme moiety of sGC, stimulating the conversion of guanosine triphosphate (GTP) to the second messenger cGMP. cGMP, in turn, activates cGMP-dependent protein kinase (PKG), which phosphorylates downstream targets to induce vasorelaxation and other physiological effects.

cluster_0 Physiological NO-sGC-cGMP Pathway NO Nitric Oxide (NO) sGC_reduced sGC (Reduced Heme, Fe²⁺) NO->sGC_reduced Activates cGMP cGMP sGC_reduced->cGMP Converts GTP GTP GTP->sGC_reduced PKG PKG Activation cGMP->PKG Effect Physiological Effects (e.g., Vasodilation) PKG->Effect

Caption: Standard NO-sGC-cGMP signaling cascade.

In diseases characterized by elevated reactive oxygen species (ROS), or "nitro-oxidative stress," sGC is structurally altered. The heme iron is oxidized to the ferric (Fe³⁺) state or the heme group is lost entirely, creating an "apo-sGC" enzyme. This oxidized/heme-free sGC is unresponsive to NO, leading to impaired cGMP signaling, endothelial dysfunction, and reduced vasodilation.

cluster_1 Pathological Impairment of sGC ROS Oxidative Stress (ROS) sGC_reduced sGC (Reduced Heme, Fe²⁺) ROS->sGC_reduced Oxidizes sGC_oxidized sGC (Oxidized/Heme-Free) sGC_reduced->sGC_oxidized No_Activation No Activation sGC_oxidized->No_Activation NO Nitric Oxide (NO) NO->sGC_oxidized

Caption: Oxidative stress renders sGC insensitive to NO.

This compound's Mechanism of Action

This compound is a NO-independent sGC activator. It specifically targets and activates the pathologically altered, NO-insensitive (oxidized or heme-free) form of sGC. By binding to the now-vacant heme pocket, this compound mimics the activated state of the enzyme, restoring its ability to produce cGMP from GTP. This mechanism allows this compound to bypass the compromised endogenous NO signaling and directly augment the cGMP pathway, leading to potent vasodilation and other cGMP-mediated effects.

cluster_2 This compound Mechanism of Action This compound This compound sGC_oxidized sGC (Oxidized/Heme-Free) This compound->sGC_oxidized Activates cGMP cGMP sGC_oxidized->cGMP Restores Conversion GTP GTP GTP->sGC_oxidized PKG PKG Activation cGMP->PKG Effect Therapeutic Effects (e.g., Vasodilation) PKG->Effect

Caption: this compound activates oxidized sGC to restore cGMP production.

Quantitative Data on this compound's Effects

This compound's activation of sGC translates into measurable increases in cGMP levels and significant physiological responses.

Table 1: Effect of this compound on cGMP Levels
Tissue/Cell TypeConditionThis compound ConcentrationFold Increase in cGMPcGMP Level (fmol/mg)Reference
Porcine Coronary ArteriesBasal1 nM-205 ± 79
Porcine Coronary ArteriesBasal10 nM-245 ± 83
Porcine Coronary ArteriesBasal100 nM-273 ± 108
PPHN Fetal PASMCODQ-treated10 µM14-foldNot specified
PPHN Fetal PASMCH₂O₂-treated10 µM64-foldNot specified
Porcine Endothelial CellsODQ-treated10 µM134-foldNot specified
Table 2: Vasorelaxant and Hemodynamic Effects of this compound
Model SystemParameterThis compound Dose/ConcentrationResultReference
K⁺-precontracted Porcine Coronary Arteries% Relaxation1 nM32% ± 17%
K⁺-precontracted Porcine Coronary Arteries% Relaxation10 nM56% ± 16%
K⁺-precontracted Porcine Coronary Arteries% Relaxation100 nM75% ± 12%
Diabetic Rat Model (In vivo)Preload Recruitable Stroke Work (PRSW)10 mg/kg/dayImproved from 49.5 to 66.8 mmHg
Diabetic Rat Model (In vivo)LV Pressure Decay (Tau)10 mg/kg/dayImproved from 17.3 to 14.9 ms
Patients with ADHF (Clinical Trial)Mean Right Atrial Pressure≥100 µg/h (i.v.)-2.7 mmHg change (vs. -0.6 for placebo)
Patients with ADHF (Clinical Trial)Systolic Blood Pressure≥100 µg/h (i.v.)-21.6 mmHg change (vs. -5.0 for placebo)
Table 3: Effects of this compound on Platelet Function
Platelet SourceParameter MeasuredThis compound ConcentrationResultReference
Human PlateletsP-selectin Signal10 µMDecreased signal, indicating inhibition of activation
Human and Murine PlateletsCellular Stiffness10 µMDecreased stiffness
Human and Murine PlateletsF-actin Polymerization10 µMDecreased polymerization

Key Experimental Protocols

The characterization of this compound's effects relies on a suite of established biochemical and physiological assays.

Protocol 1: Measurement of cGMP Levels by Radioimmunoassay (RIA)

This protocol is adapted from methodologies used to assess cGMP accumulation in cells and tissues.

  • Sample Preparation: Culture cells (e.g., Pulmonary Artery Smooth Muscle Cells) or isolate tissues. Pre-treat with an sGC oxidizer like 1H-oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) if studying effects on oxidized sGC.

  • Incubation: Incubate samples for a defined period (e.g., 20-30 minutes) at 37°C in a reaction mixture containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 µM IBMX or 10 µM sildenafil) to prevent cGMP degradation, and the desired concentration of this compound.

  • Lysis and Extraction: Terminate the reaction by adding an acid (e.g., trichloroacetic acid) or ethanol to lyse the cells and precipitate proteins.

  • Purification: Centrifuge the lysate to remove protein. Purify cGMP from the supernatant using methods like column chromatography.

  • Quantification: Quantify cGMP levels using a commercial cGMP radioimmunoassay kit, which involves competition between the sample cGMP and a radiolabeled cGMP tracer for a limited number of anti-cGMP antibody binding sites.

  • Normalization: Express results relative to the total protein content of the initial sample (e.g., pmol cGMP/mg protein).

Protocol 2: Ex Vivo Assessment of Vasodilation via Wire Myography

This method, often referred to as an organ bath experiment, measures the direct effect of compounds on vascular tone.

  • Tissue Isolation: Dissect arteries (e.g., porcine coronary or rat thoracic aorta) in cold physiological salt solution (PSS). Carefully clean away adipose and connective tissue.

  • Mounting: Cut the artery into small rings (2-4 mm) and mount them on two small wires or hooks in an organ bath chamber filled with PSS, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

  • Equilibration and Pre-contraction: Allow the rings to equilibrate under a set resting tension. Induce a stable, submaximal contraction using an agent like potassium chloride (KCl) or phenylephrine.

  • Drug Application: Once a stable contraction plateau is reached, add this compound to the bath in a cumulative, concentration-dependent manner.

  • Data Acquisition: Continuously record the isometric tension of the arterial ring. Calculate relaxation as the percentage reversal of the pre-induced contraction.

cluster_3 Experimental Workflow: Wire Myography A Isolate Artery Ring B Mount in Organ Bath A->B C Induce Stable Contraction (KCl) B->C D Add this compound (Cumulative Doses) C->D E Record Tension & Calculate % Relaxation D->E

Caption: General workflow for assessing vasorelaxation.
Protocol 3: Platelet Aggregation Assay by Impedance Aggregometry

This protocol assesses the anti-platelet effects of this compound in whole blood.

  • Blood Collection: Draw venous blood into tubes containing an anticoagulant (e.g., acid citrate).

  • Dilution and Incubation: Dilute whole blood with saline (e.g., 1:1 ratio) and place it in the aggregometer cuvette at 37°C with a stir bar.

  • Pre-incubation: Add this compound or vehicle control to the blood sample and incubate for a short period.

  • Induction of Aggregation: Add a platelet agonist (e.g., ADP, collagen) to initiate aggregation.

  • Measurement: The impedance aggregometer measures the change in electrical impedance between two electrodes as platelets aggregate onto them. The change in impedance over time is proportional to the extent of aggregation.

  • Analysis: Compare the aggregation curves of this compound-treated samples to control samples to determine the inhibitory effect.

Conclusion

This compound represents a targeted therapeutic strategy for conditions where the canonical NO-sGC-cGMP signaling pathway is compromised by oxidative stress. Its unique mechanism of activating NO-insensitive sGC allows it to directly and potently increase intracellular cGMP levels. This leads to significant, quantifiable effects, including vasodilation, improved cardiac function, and inhibition of platelet activation. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other sGC modulators, facilitating further research and development in this critical area of cardiovascular pharmacology.

References

Unveiling the Molecular intricacies of Cinaciguat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinaciguat (BAY 58-2667) is a novel small molecule that has garnered significant interest in the field of cardiovascular research. It is a potent activator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. Unlike traditional therapies that target this pathway, this compound possesses a unique mechanism of action, enabling it to activate sGC in a nitric oxide-independent manner. This technical guide provides an in-depth exploration of the molecular targets of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and relevant experimental workflows.

Primary Molecular Target: Soluble Guanylate Cyclase (sGC)

The principal molecular target of this compound is soluble guanylate cyclase (sGC). sGC is a heterodimeric enzyme, typically composed of an alpha (α) and a beta (β) subunit, which plays a crucial role in mediating the physiological effects of nitric oxide (NO). Under normal physiological conditions, NO binds to the ferrous (Fe²⁺) heme cofactor of the sGC β-subunit, leading to a conformational change that activates the enzyme to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

This compound's distinct mechanism lies in its ability to activate sGC that is in an NO-insensitive state, specifically when the heme iron is oxidized (Fe³⁺) or when the heme group is lost entirely (heme-free or apo-sGC)[1][2][3]. This is particularly relevant in disease states associated with oxidative stress, where the efficacy of endogenous NO is compromised.

Mechanism of Action at the Molecular Level

This compound binds to a novel regulatory site within the heme-binding pocket of the sGC β-subunit[4]. This interaction allosterically activates the enzyme, mimicking the conformational changes induced by NO binding to the native, reduced enzyme. This leads to a significant increase in the production of the second messenger cGMP. The subsequent elevation in intracellular cGMP levels activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately leading to vasodilation, inhibition of platelet aggregation, and other beneficial cardiovascular effects[2].

Signaling Pathway of this compound

The signaling cascade initiated by this compound is depicted in the following diagram:

Cinaciguat_Signaling_Pathway cluster_0 Vascular Smooth Muscle Cell This compound This compound sGC_oxidized Oxidized/Heme-free sGC This compound->sGC_oxidized sGC_active Activated sGC sGC_oxidized->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP Conversion sGC_active PKG PKG cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to

This compound activates oxidized sGC, leading to cGMP production and vasodilation.

Quantitative Data on this compound's Interaction with sGC

The potency and efficacy of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency and Efficacy of this compound
ParameterValueSpecies/SystemReference
Binding Affinity (Kd) 3.2 nMRecombinant sGC
EC₅₀ (sGC activation) ~0.2 µMPurified bovine lung sGC (in the presence of Tween 20)
EC₅₀ (sGC activation) 1 nMRat cardiomyocytes
cGMP Increase 14-foldOvine fetal pulmonary artery smooth muscle cells (after ODQ treatment)
Table 2: Hemodynamic Effects of this compound in Clinical Trials (Acute Decompensated Heart Failure)
ParameterChange from BaselineDoseStudy PopulationReference
Pulmonary Capillary Wedge Pressure -7.9 mm Hg50-400 µg/h (6-hour infusion)n=33
Mean Right Atrial Pressure -2.9 mm Hg50-400 µg/h (6-hour infusion)n=33
Mean Pulmonary Artery Pressure -6.5 mm Hg50-400 µg/h (6-hour infusion)n=33
Systemic Vascular Resistance -597 dynes·s·cm⁻⁵50-400 µg/h (6-hour infusion)n=33
Cardiac Output +1.68 L/min50-400 µg/h (6-hour infusion)n=33

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets of this compound.

Soluble Guanylate Cyclase (sGC) Activation Assay

Objective: To determine the ability of this compound to activate purified sGC.

Methodology:

  • Enzyme Preparation: Purified sGC from bovine lung is used. To mimic the oxidized/heme-free state, the enzyme is pre-incubated with the oxidizing agent 1H-oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) or a detergent like Tween 20 to facilitate heme removal.

  • Reaction Mixture: The assay is typically performed in a buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4) containing GTP, MgCl₂, a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine - IBMX) to prevent cGMP degradation, and the purified sGC.

  • Incubation: The reaction is initiated by adding varying concentrations of this compound or a control vehicle. The mixture is incubated at 37°C for a defined period (e.g., 10 minutes).

  • Termination: The reaction is stopped by adding a solution such as ice-cold ethanol or by heat inactivation.

  • cGMP Measurement: The amount of cGMP produced is quantified using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: The concentration-response curve for this compound is plotted, and the EC₅₀ value is calculated to determine its potency.

Vasodilation Assay in Isolated Blood Vessels

Objective: To assess the functional effect of this compound on vascular tone.

Methodology:

  • Tissue Preparation: Rings of arteries (e.g., rat aorta or porcine coronary artery) are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) bubbled with 95% O₂ and 5% CO₂ at 37°C.

  • Contraction: The arterial rings are pre-contracted with a vasoconstrictor such as phenylephrine or a high concentration of potassium chloride (KCl).

  • Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

  • Measurement of Relaxation: The changes in isometric tension are continuously recorded. Relaxation is expressed as a percentage of the pre-contraction tension.

  • Data Analysis: Concentration-response curves are constructed to determine the potency (EC₅₀) and efficacy (maximum relaxation) of this compound.

Workflow for Vasodilation Assay

Vasodilation_Assay_Workflow start Start: Isolate Artery mount Mount in Organ Bath start->mount precontract Pre-contract with Vasoconstrictor mount->precontract add_this compound Add Cumulative Concentrations of this compound precontract->add_this compound record_tension Record Isometric Tension add_this compound->record_tension analyze Analyze Data (Concentration-Response Curve) record_tension->analyze end End: Determine EC50 and Emax analyze->end

A typical workflow for assessing the vasodilatory effects of this compound.

Off-Target Profile

A critical aspect of drug development is understanding the selectivity of a compound for its intended target. Extensive preclinical safety evaluations have been conducted for this compound. According to a publication by Lapp et al. in Circulation (2009), "no potential clinically significant off-target effects have been detected for this compound, as tested with radioligand binding assays (data on file at Bayer HealthCare AG)." This statement suggests a high degree of specificity of this compound for soluble guanylate cyclase, which is a favorable characteristic for a therapeutic agent. The absence of significant off-target activities minimizes the potential for unintended side effects.

Conclusion

This compound's primary molecular target is the NO-insensitive, oxidized or heme-free form of soluble guanylate cyclase. By activating this form of the enzyme, this compound effectively stimulates the cGMP signaling pathway, leading to potent vasodilation and other beneficial hemodynamic effects. Quantitative data from both in vitro and clinical studies have established its potency and efficacy. The high specificity of this compound for sGC, as suggested by the lack of significant off-target effects in preclinical studies, underscores its potential as a targeted therapeutic agent for cardiovascular diseases, particularly those associated with oxidative stress. This in-depth technical guide provides a comprehensive overview for researchers and drug development professionals working on or interested in the molecular pharmacology of this compound.

References

Methodological & Application

Cinaciguat application in diabetic cardiomyopathy studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diabetic cardiomyopathy is a significant complication of diabetes mellitus, characterized by structural and functional changes in the heart muscle, independent of coronary artery disease.[1][2] One of the key pathological mechanisms implicated is the impairment of the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway.[1][3] Cinaciguat (BAY 58-2667), a soluble guanylate cyclase (sGC) activator, presents a promising therapeutic strategy by directly stimulating sGC, even in its NO-insensitive, heme-deficient state, thereby restoring cGMP levels and downstream signaling.[1] These notes provide an overview of the application of this compound in a preclinical model of type-1 diabetic cardiomyopathy, summarizing key findings and detailing experimental protocols.

Mechanism of Action

In diabetic cardiomyopathy, increased nitro-oxidative stress leads to the deterioration of the sGC enzyme structure, rendering it insensitive to NO. This compound bypasses the need for NO and binds to the heme pocket of this NO-insensitive sGC, reactivating the enzyme and increasing the production of cGMP. Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), which mediates cardioprotective effects, including vasodilation and inhibition of cardiac hypertrophy and fibrosis.

cluster_0 Diabetic State cluster_1 This compound Intervention Nitro-oxidative Stress Nitro-oxidative Stress NO-insensitive sGC NO-insensitive sGC Nitro-oxidative Stress->NO-insensitive sGC leads to Active sGC Active sGC NO-insensitive sGC->Active sGC This compound This compound This compound->NO-insensitive sGC activates cGMP cGMP Active sGC->cGMP increases PKG PKG cGMP->PKG activates Cardioprotection Cardioprotection PKG->Cardioprotection promotes

Caption: this compound signaling pathway in diabetic cardiomyopathy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the effects of this compound in a streptozotocin (STZ)-induced rat model of type-1 diabetic cardiomyopathy.

Table 1: Effects of this compound on Cardiac Function

ParameterControlControl + this compoundDiabeticDiabetic + this compound
Systolic Function
PRSW (mmHg)83.0 ± 5.5-49.5 ± 3.366.8 ± 3.6
Diastolic Function
Tau (ms)10.3 ± 0.3-17.3 ± 0.814.9 ± 0.6

PRSW: Preload Recruitable Stroke Work; Tau: Time constant of LV pressure decay. Data are presented as mean ± SEM.

Table 2: Effects of this compound on Myocardial Structure and Signaling

ParameterControlControl + this compoundDiabeticDiabetic + this compound
Cardiomyocyte Width (µm)~16~16~20~16
ANF mRNA Expression (relative)~1.0~1.0~3.5~1.5
TGF-β1 Expression (relative)~1.0~1.0~1.8~1.2

ANF: Atrial Natriuretic Factor; TGF-β1: Transforming Growth Factor-beta 1. Values are approximated from graphical data for illustrative purposes. Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed methodologies for key experiments in the study of this compound for diabetic cardiomyopathy.

Animal Model of Type-1 Diabetic Cardiomyopathy
  • Animals: 8-week-old male Sprague-Dawley rats (225-250 g).

  • Induction of Diabetes:

    • Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 60 mg/kg.

    • Dissolve STZ freshly in a citrate buffer (0.1 M).

    • Administer only the citrate buffer to control animals.

    • After 72 hours, confirm diabetes by measuring blood glucose from a tail vein blood sample. Animals with a random blood glucose level >15 mmol/l are considered diabetic.

This compound Administration
  • Grouping:

    • Vehicle-treated control

    • This compound-treated control

    • Vehicle-treated diabetic

    • This compound-treated diabetic

  • Treatment Protocol:

    • Begin treatment immediately after confirmation of diabetes.

    • Administer this compound orally (p.o.) at a dose of 10 mg/kg/day for 8 weeks.

    • Prepare this compound as a suspension in 0.5% methylcellulose.

    • Administer the vehicle (0.5% methylcellulose) to the control groups.

cluster_workflow Experimental Workflow start Start diabetes_induction Induce Diabetes (STZ) start->diabetes_induction randomization Randomize into 4 Groups diabetes_induction->randomization treatment 8-Week Treatment (this compound or Vehicle) randomization->treatment analysis Assess Cardiac Function (LV P-V Analysis) treatment->analysis molecular_analysis Molecular & Histological Analysis analysis->molecular_analysis end End molecular_analysis->end

Caption: Workflow for preclinical diabetic cardiomyopathy studies.

Assessment of Cardiac Function
  • Method: Left ventricular (LV) pressure-volume (P-V) analysis.

  • Procedure:

    • Anesthetize the rats.

    • Insert a microtip pressure-conductance catheter into the left ventricle.

    • Record P-V loops at steady state and during transient preload reduction.

    • Analyze the data to determine systolic and diastolic function parameters, such as Preload Recruitable Stroke Work (PRSW) and the time constant of LV pressure decay (Tau).

Molecular and Histological Analysis
  • Gene Expression:

    • Use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of hypertrophy markers (e.g., ANF, β-MHC/α-MHC ratio) and fibrotic markers (e.g., TGF-β1, MMP-2, MMP-9).

  • Protein Expression:

    • Perform Western blot analysis to assess the protein levels of components of the NO-sGC-cGMP-PKG signaling pathway (e.g., eNOS, sGC β1, PDE-5) and markers of apoptosis (e.g., BAX, Bcl-2).

  • Histology:

    • Use hematoxylin and eosin (H&E) staining to measure cardiomyocyte width as an indicator of hypertrophy.

    • Employ Masson's trichrome (MT) staining to visualize and quantify interstitial fibrosis.

    • Perform immunohistochemistry for markers like nitrotyrosine (oxidative stress), TGF-β1, and fibronectin.

  • Apoptosis:

    • Use the TUNEL assay to detect DNA fragmentation as a marker of apoptosis.

Conclusion

This compound has demonstrated significant potential in preventing cardiac dysfunction in a preclinical model of diabetic cardiomyopathy. Its mechanism of action, which directly targets the impaired sGC enzyme, offers a novel therapeutic avenue. The protocols outlined above provide a framework for further investigation into the efficacy and mechanisms of this compound and other sGC activators in the context of diabetic heart disease.

References

Application Notes and Protocols: In Vitro Assays for Measuring Cinaciguat Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinaciguat (BAY 58-2667) is a potent, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC).[1][2][3] In various pathophysiological conditions, such as heart failure and pulmonary hypertension, oxidative stress can lead to the oxidation of the heme iron in sGC from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, or even cause the complete loss of the heme group, rendering the enzyme insensitive to NO.[4][5] this compound preferentially activates these oxidized or heme-free forms of sGC, restoring the production of the second messenger cyclic guanosine monophosphate (cGMP) and downstream signaling. This unique mechanism of action makes this compound a valuable therapeutic candidate and a crucial tool for studying sGC function in disease models.

These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, focusing on its ability to activate sGC and increase intracellular cGMP levels.

Signaling Pathway of this compound Action

Under conditions of oxidative stress, reactive oxygen species (ROS) can oxidize the heme group of soluble guanylate cyclase (sGC), making it unresponsive to nitric oxide (NO). This compound acts by binding to this oxidized or heme-free sGC, mimicking the effect of NO and stimulating the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), leading to various downstream effects, including vasodilation.

This compound Signaling Pathway ROS Oxidative Stress (ROS) sGC_reduced sGC (Fe2+) (NO-sensitive) ROS->sGC_reduced Oxidation sGC_oxidized sGC (Fe3+) or Heme-free (NO-insensitive) cGMP cGMP sGC_oxidized->cGMP Catalyzes conversion NO Nitric Oxide (NO) NO->sGC_reduced Activates This compound This compound This compound->sGC_oxidized Activates GTP GTP GTP->sGC_oxidized PKG Protein Kinase G (PKG) cGMP->PKG Activates Downstream Downstream Effects (e.g., Vasodilation) PKG->Downstream

Caption: this compound signaling pathway.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound activity from in vitro assays.

ParameterDescriptionValueConditionsReference
EC₅₀ Half-maximal effective concentration for activation of purified heme-free sGC.~0.2 µM (194 ± 15 nM)Purified bovine lung sGC in the presence of 0.5% Tween 20.
EC₅₀ Half-maximal effective concentration for sGC activation in endothelial cells.0.3 µMPorcine endothelial cells under normal conditions.
EC₅₀ Half-maximal effective concentration for sGC activation in endothelial cells under oxidative stress.0.2 µMPorcine endothelial cells treated with ODQ to induce heme oxidation.
Maximal Activation Fold-increase in cGMP levels in pulmonary artery smooth muscle cells (PASMCs) treated with this compound and ODQ.14- to 64-foldOvine fetal PASMCs treated with 10 µM this compound and 20 µM ODQ.
Kᵢ Inhibitory constant for binding to sGC.6.3 - 6.5 nMIn the presence and absence of ODQ.

Experimental Protocols

Protocol 1: In Vitro sGC Activity Assay with Purified Enzyme

This protocol details the measurement of this compound's ability to directly activate purified sGC. The activity is determined by quantifying the amount of cGMP produced from GTP.

Experimental Workflow

Workflow for Purified sGC Activity Assay A Prepare Assay Mixture (TEA/HCl buffer, MgCl2, GTP) B Add Purified sGC Enzyme A->B C Induce Heme-free State (Add 0.5% Tween 20) B->C D Add this compound (Varying concentrations) C->D E Incubate at 37°C for 10 min D->E F Stop Reaction (Add Zn(OAc)2 and Na2CO3) E->F G Quantify cGMP (e.g., Radioimmunoassay or ELISA) F->G H Data Analysis (Calculate EC50) G->H

Caption: Workflow for purified sGC activity assay.

Materials:

  • Purified sGC (e.g., from bovine lung)

  • This compound

  • Guanosine 5'-triphosphate (GTP)

  • [α-³²P]GTP (for radiometric assay)

  • Triethanolamine (TEA)/HCl buffer (50 mM, pH 7.4)

  • Magnesium chloride (MgCl₂) (3 mM)

  • Tween 20

  • Zinc acetate (Zn(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • cGMP standard

  • Scintillation counter or ELISA plate reader

  • Microcentrifuge tubes

  • Water bath or incubator at 37°C

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, prepare the assay mixture containing 50 mM TEA/HCl buffer (pH 7.4), 3 mM MgCl₂, and 0.5 mM GTP. If using a radiometric assay, include [α-³²P]GTP.

  • Add purified sGC: Add a known amount of purified sGC (e.g., 50 ng) to the reaction mixture.

  • Induce heme-free state: To measure the activity of this compound on heme-free sGC, add Tween 20 to a final concentration of 0.5% (v/v). This detergent effectively removes the heme group from sGC.

  • Add this compound: Add varying concentrations of this compound to the tubes. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the reaction tubes at 37°C for 10 minutes.

  • Stop the reaction: Terminate the enzymatic reaction by adding 0.45 ml of 120 mM Zn(OAc)₂ followed by 0.45 ml of 120 mM Na₂CO₃.

  • Quantify cGMP:

    • Radiometric assay: Separate the produced [³²P]cGMP from unreacted [α-³²P]GTP using alumina columns and quantify using a scintillation counter.

    • ELISA: Use a commercially available cGMP ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the concentration of this compound against the measured sGC activity (rate of cGMP formation). Calculate the EC₅₀ value using a suitable nonlinear regression model.

Protocol 2: Measurement of cGMP Levels in Cultured Cells

This protocol describes how to measure the effect of this compound on intracellular cGMP levels in a cell-based assay. Pulmonary artery smooth muscle cells (PASMCs) are a relevant cell type for these studies.

Experimental Workflow

Workflow for Cellular cGMP Measurement A Culture Cells to Confluence (e.g., PASMCs) B Induce Oxidative Stress (Optional) (e.g., Treat with ODQ) A->B C Treat with this compound (Varying concentrations) B->C D Incubate for a Defined Period (e.g., 20 min) C->D E Lyse Cells (e.g., with 0.1 N HCl) D->E F Collect Cell Lysates E->F G Measure Protein Concentration (e.g., BCA assay) F->G H Quantify cGMP (e.g., ELISA) F->H I Normalize cGMP to Protein Concentration G->I H->I

Caption: Workflow for cellular cGMP measurement.

Materials:

  • Cultured cells (e.g., pulmonary artery smooth muscle cells - PASMCs)

  • Cell culture medium (e.g., DMEM)

  • This compound

  • 1H-oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) (sGC oxidizer, optional)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX or sildenafil)

  • Magnesium chloride (MgCl₂)

  • 0.1 N Hydrochloric acid (HCl)

  • Phosphate-buffered saline (PBS)

  • Commercial cGMP ELISA kit

  • Protein assay kit (e.g., BCA)

  • Cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Seed and culture PASMCs in appropriate cell culture plates until they reach approximately 90% confluence.

  • Pre-treatment (Induction of Oxidative Stress - Optional): To investigate the effect of this compound on oxidized sGC, pre-treat the cells with an sGC oxidizer like ODQ (e.g., 20 µM) for a specified time before adding this compound.

  • Incubation with PDE inhibitors: Before adding this compound, incubate the cells in a serum-free medium containing a PDE inhibitor (e.g., 0.5 µM IBMX or 10 µM sildenafil) and 1 µM MgCl₂. This prevents the degradation of newly synthesized cGMP.

  • This compound Treatment: Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 20 minutes) at 37°C.

  • Cell Lysis: After incubation, remove the medium and lyse the cells by adding 0.1 N HCl.

  • Sample Collection: Scrape the cells and collect the cell lysates. Centrifuge to pellet cell debris.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

  • cGMP Measurement: Measure the cGMP concentration in the supernatants using a commercial cGMP competitive immunoassay (ELISA) kit, following the manufacturer's protocol.

  • Data Normalization and Analysis: Normalize the cGMP concentration to the total protein concentration for each sample (e.g., pmol cGMP/mg protein). Plot the normalized cGMP levels against the concentration of this compound to generate a dose-response curve.

Concluding Remarks

The provided protocols offer robust methods for the in vitro characterization of this compound's activity. The direct enzyme assay using purified sGC allows for a precise determination of the compound's potency and efficacy on the molecular target. The cell-based assay provides a more physiologically relevant system to assess the ability of this compound to increase intracellular cGMP levels. By employing these assays, researchers can effectively evaluate the pharmacological profile of this compound and similar sGC activators in various experimental settings.

References

Application Notes and Protocols for Administering Cinaciguat in Rat Models of Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the administration of Cinaciguat (BAY 58-2667), a soluble guanylate cyclase (sGC) activator, in rat models of heart failure. The protocols are intended for researchers in cardiovascular pharmacology and drug development.

This compound is a novel therapeutic agent that targets the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway.[1] In heart failure, this pathway is often impaired due to reduced NO bioavailability and an increase in NO-insensitive sGC.[1] this compound activates these NO-insensitive forms of sGC, leading to increased cGMP production, which in turn mediates vasodilation, reduces cardiac preload and afterload, and has anti-hypertrophic and anti-fibrotic effects.[1][2]

Signaling Pathway of this compound

This compound activates soluble guanylate cyclase (sGC) independently of nitric oxide (NO). This leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which then activates protein kinase G (PKG). PKG activation results in various downstream effects, including vasodilation and cardioprotection.

cluster_0 Vascular Smooth Muscle Cell This compound This compound sGC Soluble Guanylate Cyclase (sGC) This compound->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to

Caption: this compound signaling pathway in vascular smooth muscle cells.

Experimental Protocols

This section details the protocols for inducing heart failure in rat models and the subsequent administration of this compound.

Induction of Heart Failure in Rat Models

Two common models for inducing heart failure in rats are Left Anterior Descending (LAD) coronary artery ligation to create myocardial infarction and abdominal aortic banding to induce pressure overload.

a) Myocardial Infarction Model: Left Anterior Descending (LAD) Coronary Artery Ligation

This model simulates heart failure resulting from a heart attack.

  • Anesthesia: Anesthetize male Wistar or Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

  • Intubation and Ventilation: Intubate the rat and connect it to a rodent ventilator.

  • Thoracotomy: Perform a left thoracotomy to expose the heart.

  • Ligation: Ligate the Left Anterior Descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.

  • Closure: Close the chest in layers.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal's recovery.

b) Pressure Overload Model: Abdominal Aortic Banding (AAB)

This model mimics heart failure due to chronic high blood pressure.

  • Anesthesia and Preparation: Anesthetize the rat as described above.

  • Surgical Approach: Make a midline abdominal incision to expose the abdominal aorta.

  • Banding: Place a ligature (e.g., a silk suture) around the abdominal aorta above the renal arteries. Tie the ligature around a needle of a specific gauge to create a standardized constriction, which is then removed.

  • Closure: Close the abdominal wall and skin.

  • Post-operative Care: Administer analgesics and monitor the animal.

This compound Administration Protocols

Based on published studies, two main protocols for this compound administration are presented: a chronic oral administration for long-term studies and an acute intravenous/intraperitoneal administration for short-term or ischemia/reperfusion studies.

a) Chronic Oral Administration

This protocol is suitable for studying the long-term effects of this compound on cardiac remodeling and function.

  • Dosage: 10 mg/kg/day.[1]

  • Formulation: Suspend this compound in a suitable vehicle, such as 0.5% methylcellulose.

  • Administration: Administer orally via gavage once daily.

  • Duration: 6 to 8 weeks, starting after the induction of heart failure.

  • Control Group: Administer the vehicle alone to the control group of rats.

b) Acute Intravenous/Intraperitoneal Administration

This protocol is relevant for investigating the acute effects of this compound, particularly in the context of ischemia/reperfusion injury.

  • Dosage: 10 µg/kg.

  • Formulation: Dissolve this compound in a vehicle such as 10% DMSO.

  • Administration:

    • Intravenous (iv): Administer as a bolus injection, for example, 5 minutes before reperfusion in an ischemia/reperfusion model.

    • Intraperitoneal (ip): Administer as a single injection, for instance, 30 minutes before inducing ischemia.

  • Control Group: Administer the vehicle alone following the same route and timing.

Experimental Workflow

The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in a rat model of heart failure.

cluster_workflow Experimental Workflow Induction Induce Heart Failure (LAD Ligation or AAB) Randomization Randomize Rats into Treatment & Control Groups Induction->Randomization Treatment Administer this compound (Chronic or Acute Protocol) Randomization->Treatment Monitoring Monitor Animal Health & Cardiac Function (Echocardiography) Treatment->Monitoring Endpoint Endpoint Analysis: Hemodynamics, Histology, Molecular Assays Monitoring->Endpoint

Caption: Experimental workflow for this compound administration in rat heart failure models.

Data Presentation

The following tables summarize the quantitative data from studies using this compound in rat models of cardiac dysfunction.

Table 1: Effects of Chronic Oral this compound (10 mg/kg/day for 8 weeks) in a Rat Model of Diabetic Cardiomyopathy
ParameterControlDiabetic ControlDiabetic + this compound
Hemodynamics
LV End-Diastolic Pressure (LVEDP, mmHg)5.8 ± 0.59.2 ± 0.86.9 ± 0.6
LV Systolic Pressure (LVSP, mmHg)118 ± 398 ± 4102 ± 3
dP/dtmax (mmHg/s)7854 ± 3565643 ± 2876123 ± 311
Tau (ms)10.3 ± 0.317.3 ± 0.814.9 ± 0.6
Preload Recruitable Stroke Work (PRSW, mmHg)83.0 ± 5.549.5 ± 3.366.8 ± 3.6
Cardiac Remodeling
Cardiomyocyte Width (µm)18.2 ± 0.322.1 ± 0.418.9 ± 0.3
Collagen Content (%)2.1 ± 0.23.8 ± 0.32.5 ± 0.2
Table 2: Effects of Chronic Oral this compound (10 mg/kg/day for 6 weeks) in a Rat Model of Pressure Overload (AAB)
ParameterSham ControlAAB ControlAAB + this compound
Echocardiography
LV Mass Index (g/kg)2.1 ± 0.12.9 ± 0.22.3 ± 0.1
Posterior Wall Thickness, diastole (mm)1.9 ± 0.12.5 ± 0.12.1 ± 0.1
Cardiac Remodeling
Cardiomyocyte Diameter (µm)19.8 ± 0.425.1 ± 0.621.2 ± 0.5
Collagen Content (%)1.2 ± 0.12.5 ± 0.31.5 ± 0.2
Table 3: Effects of Acute this compound (10 µg/kg) in a Rabbit Model of Myocardial Ischemia/Reperfusion
ParameterVehicle ControlThis compound (pre-ischemia)This compound (pre-reperfusion)
Infarct Size (% of risk area)37.8 ± 0.714.1 ± 0.922.0 ± 2.9

Key Experimental Methodologies

Hemodynamic Measurements
  • Procedure: Perform pressure-volume (P-V) loop analysis using a microtip pressure-conductance catheter inserted into the left ventricle.

  • Parameters Measured: Left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), maximal rate of pressure increase (dP/dtmax), maximal rate of pressure decrease (dP/dtmin), and the time constant of isovolumic relaxation (Tau).

Histological Analysis of Cardiac Fibrosis
  • Staining: Use Masson's trichrome or Picrosirius red staining to visualize collagen deposition in myocardial tissue sections.

  • Quantification: Quantify the fibrotic area as a percentage of the total tissue area using image analysis software.

Assessment of Cardiomyocyte Hypertrophy
  • Staining: Stain tissue sections with hematoxylin and eosin (H&E) or wheat germ agglutinin (WGA).

  • Measurement: Measure the cross-sectional area or diameter of cardiomyocytes.

By following these detailed protocols and application notes, researchers can effectively administer this compound in rat models of heart failure and robustly evaluate its therapeutic potential.

References

Application Notes and Protocols: Measuring cGMP Levels in Response to Cinaciguat Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinaciguat (BAY 58-2667) is a novel therapeutic agent that functions as a soluble guanylate cyclase (sGC) activator.[1][2] Unlike nitric oxide (NO) which stimulates sGC in its reduced, heme-containing state, this compound preferentially activates sGC that is in an oxidized or heme-free state.[1][3][4] This unique mechanism of action makes it a promising therapeutic for conditions associated with oxidative stress where the efficacy of traditional NO-based therapies may be limited. Activation of sGC by this compound leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger involved in various physiological processes including vasodilation.

These application notes provide a comprehensive guide for researchers interested in studying the effects of this compound on cGMP levels. Included are detailed protocols for treating biological samples with this compound and subsequently measuring cGMP concentrations, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Effects of this compound on cGMP Levels

The following tables summarize the quantitative data from various studies on the effect of this compound on cGMP levels in different experimental models.

Table 1: Effect of this compound on cGMP Levels in Porcine Coronary Arteries

This compound ConcentrationIncubation TimeBasal cGMP (fmol/mg wet weight)cGMP after this compound (fmol/mg wet weight)
1 nM90 min89 ± 40205 ± 79
10 nM90 min89 ± 40245 ± 83
100 nM90 min89 ± 40273 ± 108

Data extracted from a study on porcine coronary arteries.

Table 2: Effect of this compound on cGMP Levels in Fetal Pulmonary Artery Smooth Muscle Cells (PASMCs)

ConditionThis compound ConcentrationBasal cGMP (pmol/mg protein)cGMP after this compound (pmol/mg protein)Fold Increase
Basal10 µM0.14 ± 0.010.91 ± 0.12~6.5
ODQ-treated10 µM0.68 ± 0.0818.00 ± 3.23~26.5

Data from a study on ovine fetal PASMCs, with and without the sGC oxidizer ODQ.

Table 3: Effect of this compound on cGMP Levels in Normal and Persistent Pulmonary Hypertension of the Newborn (PPHN) PASMCs under Hyperoxia

Cell TypeThis compound ConcentrationcGMP in Room Air (pmol/mg protein)cGMP in Hyperoxia (pmol/mg protein)Fold Increase (Hyperoxia vs. Room Air)
Normal10 µM~5~20~4
PPHN10 µM~15~60~4

Approximate values are derived from graphical data in a study on ovine PASMCs.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in activating soluble guanylate cyclase and increasing cGMP levels.

Cinaciguat_Signaling_Pathway This compound Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytosol NO NO sGC_reduced Reduced sGC (Heme-Fe2+) NO->sGC_reduced Activates cGMP cGMP sGC_reduced->cGMP Converts GTP to sGC_oxidized Oxidized/Heme-free sGC sGC_oxidized->cGMP Converts GTP to This compound This compound This compound->sGC_oxidized Activates GTP GTP GTP->sGC_reduced GTP->sGC_oxidized PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to

Caption: this compound activates oxidized/heme-free sGC to produce cGMP.

Experimental Workflow for Measuring cGMP

The diagram below outlines the key steps in a typical experiment to measure cGMP levels in response to this compound treatment.

Experimental_Workflow Experimental Workflow: this compound Treatment and cGMP Measurement Cell_Culture 1. Cell/Tissue Culture (e.g., PASMCs) Cinaciguat_Treatment 2. Treatment with this compound (and controls) Cell_Culture->Cinaciguat_Treatment Sample_Collection 3. Rapid Sample Collection (e.g., snap-freezing) Cinaciguat_Treatment->Sample_Collection Cell_Lysis 4. Cell Lysis/Tissue Homogenization (e.g., 0.1 M HCl or Lysis Buffer) Sample_Collection->Cell_Lysis Centrifugation 5. Centrifugation to remove debris Cell_Lysis->Centrifugation Supernatant_Collection 6. Supernatant Collection Centrifugation->Supernatant_Collection cGMP_ELISA 7. cGMP Measurement (e.g., Competitive ELISA) Supernatant_Collection->cGMP_ELISA Data_Analysis 8. Data Analysis (Standard curve generation, concentration calculation) cGMP_ELISA->Data_Analysis

Caption: Workflow for cGMP measurement after this compound treatment.

Experimental Protocols

Protocol 1: Treatment of Cultured Cells with this compound

This protocol is a general guideline for treating adherent cells, such as pulmonary artery smooth muscle cells (PASMCs), with this compound.

Materials:

  • Cultured cells (e.g., PASMCs)

  • Cell culture medium

  • This compound (BAY 58-2667)

  • Vehicle (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Optional: sGC oxidizer, e.g., 1H-oxadiazolo[4,3-a]quinoxalin-1-one (ODQ)

  • Optional: Phosphodiesterase (PDE) inhibitors (e.g., IBMX, sildenafil) to prevent cGMP degradation

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and grow to the desired confluency (typically 80-90%).

  • Serum Starvation (Optional): Depending on the experimental design, you may want to serum-starve the cells for a period (e.g., 24 hours) before treatment to reduce baseline signaling activity.

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of this compound in serum-free medium at the desired final concentrations. Also, prepare a vehicle control containing the same concentration of the solvent.

  • Pre-treatment (Optional):

    • If investigating the effect of this compound on oxidized sGC, pre-incubate cells with an sGC oxidizer like ODQ (e.g., 20 µM) for a specified time (e.g., 20 minutes) before adding this compound.

    • To prevent cGMP degradation, pre-incubate cells with PDE inhibitors (e.g., 0.5 µM IBMX, 10 µM sildenafil) for a specified time before this compound treatment.

  • This compound Treatment:

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the prepared treatment solutions (this compound or vehicle control) to the respective wells.

    • Incubate the cells for the desired time period (e.g., 20 minutes to 90 minutes) at 37°C in a CO2 incubator.

  • Termination of Treatment and Sample Collection:

    • Promptly terminate the experiment by removing the treatment medium.

    • Wash the cells once with ice-cold PBS.

    • Proceed immediately to cell lysis as described in Protocol 2. For tissue samples, it is crucial to rapidly freeze them in liquid nitrogen after collection to prevent cGMP degradation.

Protocol 2: Measurement of cGMP Levels using a Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a general procedure for a competitive ELISA to quantify cGMP levels in cell lysates or tissue homogenates. It is recommended to follow the specific instructions provided with the commercial ELISA kit being used.

Materials:

  • Commercial cGMP ELISA kit (containing cGMP standards, anti-cGMP antibody, cGMP-HRP conjugate, wash buffer, substrate, and stop solution)

  • Cell lysates or tissue homogenates from Protocol 1

  • 0.1 M HCl for cell lysis or a lysis buffer provided with the kit

  • Microplate reader capable of measuring absorbance at 450 nm

  • Adjustable pipettes and repeating pipettor

Procedure:

  • Sample Preparation:

    • Cell Lysates: After the final PBS wash in Protocol 1, add ice-cold 0.1 M HCl to the cells (e.g., 0.5-1 mL per well of a 6-well plate). Incubate for 10-20 minutes at room temperature. Scrape the cells and transfer the lysate to a microcentrifuge tube. Alternatively, use the lysis buffer provided in the ELISA kit.

    • Tissue Homogenates: Weigh the frozen tissue and add 5-10 volumes of lysis buffer per milligram of tissue. Homogenize the sample on ice.

    • Centrifuge the lysate/homogenate at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant, which contains the cGMP, for analysis. The supernatant can be stored at -80°C if not used immediately.

  • Acetylation (Optional but Recommended for Higher Sensitivity): Some ELISA kits offer an acetylation step to increase the sensitivity of the assay by 10-fold or more. If the expected cGMP concentrations are low, follow the kit's instructions for acetylating both the standards and the samples.

  • ELISA Procedure (Competitive Assay Principle):

    • Prepare the cGMP standard curve by performing serial dilutions of the cGMP standard provided in the kit.

    • Add the standards, samples, and a blank control to the appropriate wells of the antibody-coated microplate.

    • Add the cGMP-HRP conjugate to each well (except the blank).

    • Add the anti-cGMP antibody to each well (except the blank).

    • Incubate the plate for the time specified in the kit's protocol (e.g., 2 hours at room temperature with shaking). During this incubation, the cGMP in the sample competes with the cGMP-HRP conjugate for binding to the limited number of anti-cGMP antibody sites.

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the TMB substrate to each well and incubate for a specified time (e.g., 5-20 minutes) to allow for color development. The color intensity will be inversely proportional to the amount of cGMP in the sample.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the cGMP concentration in the samples by interpolating their absorbance values from the standard curve.

    • Normalize the cGMP concentration to the total protein concentration of the sample, which can be determined using a standard protein assay (e.g., BCA assay). The final results are typically expressed as pmol cGMP/mg protein or fmol cGMP/mg protein.

Conclusion

The protocols and data presented here provide a comprehensive resource for researchers studying the effects of this compound on cGMP signaling. By understanding the mechanism of action of this compound and employing robust methods for cGMP measurement, investigators can further elucidate the therapeutic potential of this novel sGC activator in various disease models. Careful adherence to the experimental protocols and proper data analysis are crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Studying Ischemia/Reperfusion Injury with Cinaciguat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinaciguat (BAY 58-2667) is a novel, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC).[1][2][3] Under conditions of oxidative stress, such as those occurring during ischemia/reperfusion (I/R) injury, the heme iron of sGC can become oxidized, rendering the enzyme insensitive to NO.[4][5] this compound specifically activates this oxidized, heme-free form of sGC, leading to increased production of cyclic guanosine monophosphate (cGMP). This unique mechanism of action makes this compound a valuable tool for studying the therapeutic potential of the cGMP signaling pathway in I/R injury, independent of endogenous NO bioavailability.

These application notes provide a comprehensive overview of the use of this compound in preclinical models of I/R injury, summarizing key quantitative data and providing detailed experimental protocols.

Mechanism of Action in Ischemia/Reperfusion Injury

This compound exerts its protective effects against I/R injury primarily through the activation of the sGC-cGMP-protein kinase G (PKG) signaling pathway. This culminates in the generation of hydrogen sulfide (H₂S), a key downstream mediator of cardioprotection. The pathway can be summarized as follows:

  • sGC Activation: this compound directly activates the NO-insensitive, oxidized form of sGC.

  • cGMP Production: Activated sGC catalyzes the conversion of GTP to cGMP.

  • PKG Activation: Elevated cGMP levels lead to the activation of PKG.

  • H₂S Generation: PKG, in turn, promotes the expression of cystathionine-γ-lyase (CSE), an enzyme responsible for producing H₂S.

  • Cardioprotection: H₂S contributes to cardioprotection by reducing oxidative stress, inflammation, and apoptosis.

Cinaciguat_Signaling_Pathway cluster_0 Ischemia/Reperfusion Injury cluster_1 This compound Intervention cluster_2 Cardioprotective Effects Oxidative_Stress Oxidative Stress sGC_oxidized Soluble Guanylate Cyclase (sGC) - Oxidized Oxidative_Stress->sGC_oxidized causes oxidation of This compound This compound This compound->sGC_oxidized activates cGMP Increased cGMP sGC_oxidized->cGMP catalyzes PKG Protein Kinase G (PKG) Activation cGMP->PKG leads to CSE Cystathionine-γ-lyase (CSE) Expression PKG->CSE promotes H2S Hydrogen Sulfide (H₂S) Generation CSE->H2S produces Cardioprotection Cardioprotection (Reduced Infarct Size, Apoptosis, Necrosis) H2S->Cardioprotection contributes to

Caption: this compound signaling pathway in I/R injury.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in I/R injury.

Table 1: Effect of this compound on Myocardial Infarct Size

Animal ModelTreatment ProtocolDoseInfarct Size Reduction vs. ControlReference
RabbitPre-treatment (15 min before I/R)10 µg/kg i.v.63%
RabbitAt reperfusion10 µg/kg i.v.41%
MousePre-treatment (30 min before I/R)10 µg/kg i.p.80%
MouseAt reperfusion10 µg/kg i.v.63%
RatOral treatment for 4 days before isoproterenol-induced MI10 mg/kgSignificant improvement in histopathological lesions

Table 2: Effect of this compound on Cardiac Function

Animal ModelParameterTreatment ProtocolResultsReference
MouseFractional Shortening (FS)Pre-treatment (10 µg/kg)Preserved FS (29 ± 1%) vs. control (21 ± 2.8%)
MouseEjection Fraction (EF)Pre-treatment (10 µg/kg)Preserved EF (55 ± 1%) vs. control (34 ± 2.2%)
DogLeft Ventricular Contractility (ESPVR)Pre-conditioning (25 µg/h)Better recovery (102.4 ± 19.1% of baseline) vs. control (56.0 ± 7.1%)
DogCoronary Blood FlowPre-conditioning (25 µg/h)Higher flow (49.6 ± 3.5 ml/min) vs. control (28.0 ± 3.9 ml/min)

Table 3: In Vitro Effects of this compound on Cardiomyocytes

Cell TypeParameterThis compound ConcentrationEffectReference
Adult Mouse CardiomyocytesNecrosis50 nMReduced
Adult Mouse CardiomyocytesApoptosis50 nMReduced
Adult Mouse CardiomyocytesH₂S Levels50 nMIncreased

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound to study I/R injury.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Mouse, Rabbit, Dog) IR_Induction Ischemia/Reperfusion (I/R) Injury Induction (e.g., LAD Ligation) Animal_Model->IR_Induction Cinaciguat_Admin This compound Administration (Pre-treatment or at Reperfusion) IR_Induction->Cinaciguat_Admin Functional_Assessment Cardiac Function Assessment (Echocardiography) Cinaciguat_Admin->Functional_Assessment Infarct_Size Infarct Size Measurement (TTC Staining) Cinaciguat_Admin->Infarct_Size Cellular_Assays In Vitro Cardiomyocyte Assays (Simulated I/R, Apoptosis, Necrosis) Cinaciguat_Admin->Cellular_Assays Biochemical_Analysis Biochemical Analysis (cGMP, PKG, H₂S levels) Cinaciguat_Admin->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Functional_Assessment->Data_Analysis Infarct_Size->Data_Analysis Cellular_Assays->Data_Analysis Biochemical_Analysis->Data_Analysis

Caption: General experimental workflow for studying this compound in I/R injury.

Protocol 1: Preparation and Administration of this compound

Materials:

  • This compound (BAY 58-2667)

  • Dimethyl sulfoxide (DMSO)

  • Normal saline (0.9% NaCl)

  • Corn oil (for oral administration)

  • SBE-β-CD (for suspended solution)

Preparation of this compound Solution for Injection (Intravenous or Intraperitoneal):

  • Prepare a stock solution of this compound in 100% DMSO. For example, to achieve a final concentration of 1 mg/mL, dissolve 1 mg of this compound in 1 mL of DMSO.

  • For in vivo administration, dilute the stock solution with normal saline to the desired final concentration. A common vehicle is 10% DMSO in saline. For example, to prepare a 10 µg/mL solution, add 10 µL of a 1 mg/mL stock solution to 990 µL of normal saline.

  • Prepare fresh on the day of the experiment.

Preparation of this compound for Oral Administration:

  • This compound can be suspended in a vehicle such as 0.5% methylcellulose or dissolved in a mixture of 10% DMSO and 90% corn oil for oral gavage.

  • Ensure the solution is clear or the suspension is homogenous before administration.

Administration:

  • Intravenous (i.v.): Administer as a bolus injection, typically via a tail vein in mice or an ear vein in rabbits.

  • Intraperitoneal (i.p.): Inject into the peritoneal cavity.

  • Oral (p.o.): Administer using an animal feeding needle (gavage).

Protocol 2: In Vivo Mouse Model of Myocardial Ischemia/Reperfusion Injury

Materials:

  • Male ICR mice (or other suitable strain)

  • Anesthesia (e.g., isoflurane, pentobarbital)

  • Surgical instruments (scissors, forceps, needle holder)

  • Suture (e.g., 8-0 silk)

  • Ventilator

  • Heating pad

  • ECG monitoring system

Procedure:

  • Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.

  • Intubate the mouse and connect it to a ventilator.

  • Perform a left thoracotomy to expose the heart.

  • Identify the left anterior descending (LAD) coronary artery.

  • Ligate the LAD artery with an 8-0 silk suture. Ischemia is confirmed by the paling of the anterior wall of the left ventricle and changes in the ECG (e.g., ST-segment elevation).

  • Maintain the occlusion for the desired ischemic period (e.g., 30-45 minutes).

  • For reperfusion, release the ligature. Reperfusion is confirmed by the return of color to the myocardium.

  • Close the chest in layers and allow the animal to recover.

  • Administer analgesics as required.

Protocol 3: Measurement of Myocardial Infarct Size using TTC Staining

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Phosphate buffer (pH 7.4)

  • 10% formalin

  • Heart slicing apparatus or sharp blade

  • Digital camera and image analysis software (e.g., ImageJ)

Procedure:

  • At the end of the reperfusion period, euthanize the animal and excise the heart.

  • Wash the heart with cold saline to remove excess blood.

  • Freeze the heart at -20°C for 1-2 hours to facilitate slicing.

  • Slice the ventricles into uniform sections (e.g., 1-2 mm thick).

  • Incubate the heart slices in a 1% TTC solution in phosphate buffer at 37°C for 15-20 minutes. The viable myocardium, containing active dehydrogenase enzymes, will stain red, while the infarcted tissue will remain pale white.

  • Fix the stained slices in 10% formalin to enhance the contrast between the stained and unstained areas.

  • Acquire digital images of both sides of each slice.

  • Using image analysis software, measure the total area of the left ventricle and the area of the infarct for each slice.

  • Calculate the infarct size as a percentage of the total left ventricular area.

Protocol 4: Assessment of Cardiac Function by Echocardiography

Materials:

  • High-resolution echocardiography system with a high-frequency transducer suitable for mice.

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Anesthetize the mouse, ensuring a stable heart rate and body temperature.

  • Place the mouse on a heated platform in the supine or left lateral decubitus position.

  • Apply ultrasound gel to the chest.

  • Acquire two-dimensional (2-D) images in the parasternal long-axis and short-axis views.

  • From the long-axis view, obtain M-mode images perpendicular to the left ventricular walls at the level of the papillary muscles.

  • Measure the left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).

  • Calculate the fractional shortening (FS) and ejection fraction (EF) using the following formulas:

    • FS (%) = [(LVIDd - LVIDs) / LVIDd] x 100

    • EF can be calculated from the ventricular volumes derived from the 2-D images using methods like the biplane Simpson's method.

  • Perform echocardiography at baseline (before I/R) and at various time points after reperfusion (e.g., 24 hours, 3 days, 42 days) to assess changes in cardiac function.

Protocol 5: In Vitro Simulated Ischemia/Reoxygenation in Cardiomyocytes

Materials:

  • Isolated adult mouse cardiomyocytes

  • Ischemia buffer (e.g., glucose-free, hypoxic buffer)

  • Reoxygenation buffer (normal culture medium)

  • This compound

  • Assay kits for necrosis (LDH) and apoptosis (TUNEL)

Procedure:

  • Isolate adult mouse cardiomyocytes using a standard enzymatic digestion method.

  • Plate the cardiomyocytes and allow them to attach.

  • Pre-treat the cells with this compound at the desired concentration (e.g., 50 nM) for a specified duration.

  • Induce simulated ischemia by replacing the culture medium with ischemia buffer and placing the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 1-2 hours).

  • Initiate reoxygenation by replacing the ischemia buffer with normal culture medium and returning the cells to a normoxic incubator.

  • After the reoxygenation period, assess cell viability using the following assays:

    • Necrosis (LDH Assay):

      • Collect the cell culture supernatant.

      • Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit. The amount of colorimetric formazan product is proportional to the amount of LDH released.

    • Apoptosis (TUNEL Assay):

      • Fix the cells.

      • Perform the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay according to the manufacturer's instructions.

      • Apoptotic nuclei, which have fragmented DNA, will be labeled and can be visualized by fluorescence microscopy.

Protocol 6: Measurement of Downstream Signaling Molecules
  • cGMP Levels: Measure cGMP concentrations in heart tissue homogenates or cardiomyocyte lysates using a commercially available cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

  • PKG Activity: Assess PKG activity in tissue homogenates using a specific PKG activity assay kit, which typically involves measuring the phosphorylation of a PKG-specific substrate.

  • H₂S Levels: Determine H₂S concentrations in cardiac tissue or cell lysates using a sensitive colorimetric or fluorescent assay.

Conclusion

This compound is a potent pharmacological tool for investigating the role of the sGC-cGMP pathway in the pathophysiology of ischemia/reperfusion injury. Its unique ability to activate the NO-insensitive form of sGC makes it particularly relevant for studying conditions characterized by oxidative stress. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies to further explore the therapeutic potential of targeting this pathway in cardiovascular diseases.

References

Application Notes and Protocols for Cell-Based Screening of sGC Activators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway. Upon activation by NO, sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger that mediates various physiological processes, including vasodilation, neurotransmission, and inhibition of platelet aggregation.[1] Dysregulation of the NO-sGC-cGMP pathway is implicated in the pathophysiology of several cardiovascular and fibrotic diseases.

sGC activators, such as Cinaciguat (BAY 58-2667), are a class of therapeutic agents that directly stimulate sGC, particularly the oxidized or heme-free form of the enzyme, independent of NO.[2][3] This makes them promising candidates for treating conditions associated with oxidative stress where the sensitivity of sGC to NO is impaired.[4]

These application notes provide detailed protocols for various cell-based assays designed to screen for and characterize sGC activators like this compound. The described methods include direct measurement of cGMP levels, reporter gene assays, and assessment of downstream signaling events.

sGC Signaling Pathway

The activation of sGC by NO or sGC activators leads to an increase in intracellular cGMP levels. cGMP then activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a cellular response.

sGC_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO NO sGC sGC (inactive) NO->sGC activates sGC_Activator sGC Activator (e.g., this compound) sGC_Activator->sGC activates sGC_active sGC (active) GTP GTP cGMP cGMP GTP->cGMP sGC_active PKG PKG (inactive) cGMP->PKG activates PKG_active PKG (active) VASP VASP PKG_active->VASP phosphorylates CREB CREB PKG_active->CREB phosphorylates pVASP p-VASP Cellular_Response Cellular Response (e.g., Vasodilation) pVASP->Cellular_Response pCREB p-CREB Reporter Reporter Gene (e.g., Luciferase) pCREB->Reporter activates transcription

sGC Signaling Pathway Diagram.

Data Presentation: Potency of sGC Modulators in Cell-Based Assays

The following table summarizes the half-maximal effective concentration (EC50) values for various sGC activators and stimulators in different cell-based assay formats. This data allows for a direct comparison of their potency.

CompoundAssay TypeCell LineEC50 ValueReference
This compound (BAY 58-2667) cGMP AccumulationEndothelial Cells0.3 µM (23.3 nM in reporter cells)[5]
YC-1 cGMP AccumulationWashed Rabbit Platelets14.6 µM (Inhibition of aggregation)
YC-1 VasorelaxationRabbit Aortic Rings1.9 µM
BAY 41-2272 cGMP AccumulationsGC-overexpressing CHO cells0.09 µM
BAY 41-2272 cGMP Reporter AssaycGMP reporter cell line0.17 µM
BAY 41-2272 cGMP AccumulationImmature Rat Hippocampal Slices6 µM

Experimental Protocols

cGMP Accumulation Assays

Direct measurement of intracellular cGMP levels is a fundamental method for assessing the activity of sGC activators.

cGMP_Workflow cluster_workflow cGMP Measurement Workflow Start Start Seed_Cells Seed Cells (e.g., CHO-K1, HEK293) Start->Seed_Cells Incubate_24h Incubate (24 hours) Seed_Cells->Incubate_24h Pre_treat Pre-treat with PDE inhibitor (e.g., IBMX) Incubate_24h->Pre_treat Treat_Compound Treat with sGC Activator (e.g., this compound) Pre_treat->Treat_Compound Incubate_Treatment Incubate (e.g., 15-30 min) Treat_Compound->Incubate_Treatment Lyse_Cells Lyse Cells (e.g., 0.1M HCl) Incubate_Treatment->Lyse_Cells Measure_cGMP Measure cGMP (ELISA, HTRF, etc.) Lyse_Cells->Measure_cGMP End End Measure_cGMP->End

General workflow for cGMP measurement.

This protocol is a general guideline based on commercially available cGMP ELISA kits.

Materials:

  • CHO-K1 or HEK293 cells

  • Cell culture medium (e.g., F-12K for CHO-K1, DMEM for HEK293)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well cell culture plates

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • sGC activator (e.g., this compound)

  • 0.1 M HCl for cell lysis

  • Commercially available cGMP competitive ELISA kit

Procedure:

  • Cell Seeding: Seed CHO-K1 or HEK293 cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well and culture overnight.

  • Pre-treatment: Aspirate the culture medium and wash the cells once with serum-free medium. Add 100 µL of serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 10-30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cGMP.

  • Compound Treatment: Add the sGC activator (e.g., this compound) at various concentrations to the wells. Include a vehicle control (e.g., DMSO). Incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and add 100 µL of 0.1 M HCl to each well to lyse the cells and stop the reaction. Incubate for 10 minutes at room temperature.

  • cGMP Measurement: Use the cell lysates to perform the cGMP competitive ELISA according to the manufacturer's instructions. This typically involves transferring the lysates to the ELISA plate, adding a cGMP-HRP conjugate and an anti-cGMP antibody, followed by incubation, washing, and addition of a substrate. The absorbance is read at 450 nm, and the cGMP concentration is determined from a standard curve.

Reporter Gene Assays

Reporter gene assays provide a functional readout of sGC activation by measuring the transcriptional activity of a cGMP-responsive element.

This assay indirectly measures cGMP production through the activation of the cAMP/cGMP-responsive transcription factor CREB.

Materials:

  • HEK293 cells stably expressing a CREB-luciferase reporter construct (commercially available or self-generated).

  • Cell culture medium (DMEM with 10% FBS, Penicillin-Streptomycin, and a selection antibiotic like Hygromycin B).

  • 96-well white, clear-bottom cell culture plates.

  • PDE inhibitor (e.g., IBMX).

  • sGC activator (e.g., this compound).

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

Procedure:

  • Cell Seeding: Seed the CREB-luciferase HEK293 cells in a 96-well white, clear-bottom plate at a density of approximately 30,000 cells per well in 90 µL of assay medium. Incubate overnight at 37°C in a CO2 incubator.

  • Compound Treatment: Add 10 µL of the sGC activator at various concentrations (prepared in assay medium containing a PDE inhibitor) to the wells. Include a vehicle control.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 5-6 hours to allow for reporter gene expression.

  • Luciferase Assay: Equilibrate the plate to room temperature. Add 100 µL of the luciferase assay reagent to each well.

  • Measurement: Rock the plate gently for about 10 minutes at room temperature to ensure complete cell lysis and signal generation. Measure the luminescence using a luminometer.

A more direct reporter assay for cGMP involves the use of a cyclic nucleotide-gated (CNG) ion channel. In this system, cells (e.g., CHO) are engineered to stably express sGC, a CNG channel (like CNGA2), and a calcium-sensitive photoprotein such as aequorin. Activation of sGC leads to an increase in cGMP, which opens the CNG channel, allowing calcium influx. This calcium influx is then detected by the luminescence of aequorin. This method is particularly suitable for high-throughput screening.

Downstream Signaling Assays

Vasodilator-stimulated phosphoprotein (VASP) is a well-known substrate of PKG. Measuring the phosphorylation of VASP at Ser239 is a reliable indicator of sGC pathway activation.

Materials:

  • Cell line of interest (e.g., vascular smooth muscle cells, platelets, or a relevant engineered cell line).

  • Cell culture reagents.

  • PDE inhibitor (e.g., IBMX).

  • sGC activator (e.g., this compound).

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and Western blot equipment.

  • Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Pre-treat with a PDE inhibitor as described in the cGMP ELISA protocol. Treat with the sGC activator for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary anti-phospho-VASP antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Strip the membrane and re-probe with an anti-total VASP antibody to normalize the phospho-VASP signal.

Troubleshooting Common Issues in Cell-Based Assays

IssuePossible CauseSuggested Solution
High variability between replicates Inconsistent cell seeding, pipetting errors.Ensure a homogenous cell suspension and use calibrated pipettes.
Low signal-to-noise ratio Suboptimal cell density, low compound potency, degraded reagents.Optimize cell number and reagent concentrations; check reagent expiration dates.
High background signal High cell density, non-specific antibody binding (in immunoassays).Reduce cell seeding density; optimize blocking conditions and antibody concentrations.
"Edge effect" in microplates Increased evaporation and temperature gradients in outer wells.Avoid using the outer wells for experimental samples; fill them with sterile liquid to create a humidity barrier.
Cellular toxicity observed Compound is toxic at the tested concentrations.Perform a cytotoxicity assay to determine the non-toxic concentration range of the compound.
Lack of response to sGC activator Low sGC expression in the cell line, inactive compound.Use a cell line known to express sGC or an engineered cell line; verify the activity of the compound with a positive control.

For more detailed troubleshooting, refer to comprehensive guides on cell-based assays.

References

Application Notes and Protocols for Cinaciguat in Cardiorenal Syndrome Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiorenal Syndrome (CRS) encompasses a spectrum of disorders where acute or chronic dysfunction in one organ, either the heart or the kidneys, induces dysfunction in the other.[1][2] A key pathophysiological element in many forms of CRS is the impairment of the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway.[3][4][5] Under conditions of high oxidative stress, which are common in heart failure and chronic kidney disease, sGC can become oxidized or heme-deficient, rendering it insensitive to its endogenous activator, NO. Cinaciguat (BAY 58-2667) is a novel sGC activator that uniquely targets these NO-insensitive forms of the enzyme, restoring cGMP production and offering a promising therapeutic strategy for CRS. These notes provide an overview of this compound's mechanism, applications in preclinical and clinical research, and detailed experimental protocols.

Mechanism of Action of this compound

This compound is a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC). Unlike sGC stimulators (e.g., riociguat) which sensitize sGC to the low levels of NO present in disease states, this compound directly activates sGC that is in an oxidized (Fe³⁺) or heme-free state. This is particularly relevant in cardiorenal syndromes where endothelial dysfunction and oxidative stress lead to both decreased NO bioavailability and increased levels of NO-insensitive sGC.

By activating this dormant enzyme pool, this compound restores the production of the second messenger cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn mediates a cascade of beneficial downstream effects, including:

  • Vasodilation: Relaxation of vascular smooth muscle in both systemic and renal circulation, leading to reduced cardiac preload and afterload and increased renal blood flow.

  • Anti-hypertrophic and Anti-fibrotic Effects: Attenuation of pathological remodeling in the heart and kidneys.

  • Anti-inflammatory and Anti-platelet Actions: Inhibition of platelet aggregation and reduction of inflammatory processes.

Signaling Pathway of this compound

Cinaciguat_Pathway cluster_Vessel Vascular Smooth Muscle Cell NO Nitric Oxide (NO) (Bioavailability ↓ in CRS) sGC_reduced Reduced sGC (Heme-Fe²⁺) NO-Sensitive NO->sGC_reduced Activates sGC_oxidized Oxidized/Heme-free sGC NO-Insensitive (↑ in CRS) cGMP cGMP sGC_reduced->cGMP Converts sGC_oxidized->cGMP Converts This compound This compound (BAY 58-2667) This compound->sGC_oxidized Activates GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Effects Physiological Effects: • Vasodilation • Anti-hypertrophy • Anti-fibrosis PKG->Effects OxidativeStress Oxidative Stress (↑ in CRS) OxidativeStress->sGC_reduced Oxidizes

Caption: this compound activates oxidized/heme-free sGC to restore cGMP production.

Application in Preclinical Models

This compound has been evaluated in various animal models that mimic aspects of cardiorenal syndrome, including heart failure, diabetic cardiomyopathy, and ischemia-reperfusion injury.

Data from Preclinical Studies
Model TypeSpeciesThis compound DosageKey Cardiorenal FindingsReference
Tachypacing-Induced Heart Failure Canine0.1 followed by 0.3 µg/kg/min (IV)When added to furosemide, this compound reduced cardiac preload/afterload, decreased systemic and pulmonary vascular resistance, and increased renal blood flow without negatively affecting GFR.
Streptozotocin-Induced Type-1 Diabetes Rat10 mg/kg/day (oral gavage)Prevented diabetic cardiomyopathy; restored myocardial cGMP levels, improved cardiac performance, and attenuated cardiomyocyte hypertrophy and apoptosis. Reduced podocyte damage in glomeruli.
Ischemia/Reperfusion (I/R) Injury Rabbit1 or 10 µg/kg (IV) before I/RReduced myocardial infarct size by up to 63%.
Ischemia/Reperfusion (I/R) Injury Mouse10 µg/kg (IP) before I/RReduced myocardial infarct size by 80% and preserved cardiac function.
Pressure Overload (Aortic Banding) Rat10 mg/kg/day (oral gavage)Significantly elevated plasma cGMP levels and increased PKG activity, preventing the development of pathologic hypertrophy.
Protocol: Evaluation of this compound in a Rat Model of Diabetic Cardiomyopathy

This protocol is adapted from studies investigating this compound in streptozotocin (STZ)-induced diabetes, a model relevant to CRS Type 4 (chronic renocardiac syndrome).

1. Induction of Diabetes:

  • Animals: Male Wistar rats (250-300g).

  • Induction Agent: A single intraperitoneal (IP) injection of streptozotocin (STZ) at 60 mg/kg, dissolved in a cold citrate buffer (0.1 M, pH 4.5).

  • Confirmation: Diabetes is confirmed 72 hours post-injection by measuring blood glucose levels from a tail vein sample. Animals with glucose levels >15 mmol/L are considered diabetic and included in the study.

2. Experimental Groups:

  • Control (Co): Healthy, non-diabetic rats receiving vehicle.

  • Diabetic Control (DiabCo): Diabetic rats receiving vehicle.

  • Diabetic + this compound (DiabCin): Diabetic rats receiving this compound.

3. Drug Administration:

  • Compound: this compound (BAY 58-2667).

  • Dosage: 10 mg/kg/day.

  • Route: Oral gavage.

  • Duration: Treatment begins 1 week after STZ injection and continues for 7 weeks.

4. Key Endpoint Assessments (at 8 weeks):

  • Hemodynamic & Cardiac Function:

    • Use echocardiography to measure Left Ventricular Ejection Fraction (LVEF), fractional shortening, and chamber dimensions.

    • For terminal studies, perform invasive hemodynamic measurements using a pressure-volume catheter inserted into the left ventricle to assess systolic and diastolic function (e.g., dP/dt max, dP/dt min).

  • Biochemical Analysis:

    • Collect plasma to measure cGMP levels using an ELISA kit.

    • Collect heart and kidney tissue, snap-freeze in liquid nitrogen, and store at -80°C.

  • Molecular Analysis (Western Blot):

    • Homogenize myocardial tissue to assess the expression of key pathway proteins: sGC, PKG, and the phosphorylation of VASP (a marker of PKG activity).

  • Histopathology:

    • Fix heart and kidney tissues in 4% paraformaldehyde.

    • Embed in paraffin and section for staining.

    • Use Hematoxylin and Eosin (H&E) or Masson's trichrome staining to assess cardiomyocyte hypertrophy and fibrosis.

    • Use periodic acid-Schiff (PAS) staining on kidney sections to evaluate glomerular injury.

Experimental Workflow Visualization

Preclinical_Workflow A Model Induction (e.g., STZ injection) B Group Allocation (Control, Diabetic, Treatment) A->B C Chronic Treatment (8 weeks, Oral Gavage with this compound) B->C D In-life Monitoring (Blood Glucose, Body Weight) C->D E Terminal Assessments C->E D->E F Echocardiography & Hemodynamics E->F G Blood & Tissue Collection E->G H Biochemical Analysis (Plasma cGMP) G->H I Molecular Analysis (Western Blot) G->I J Histopathology (H&E, Masson's) G->J

Caption: Workflow for a preclinical study of this compound in a CRS model.

Application in Clinical Research

This compound has been investigated in Phase I and II clinical trials, primarily in patients with acute decompensated heart failure (ADHF), a condition often linked with acute kidney injury (CRS Type 1).

Data from Clinical Studies
Trial / ProgramPatient PopulationThis compound Dosage (IV Infusion)Key Cardiorenal FindingsReference
Phase IIb (NCT00559650) ADHF with LVEF <40% and PCWP ≥18 mmHgTitrated starting at 100 µg/hEfficacy: Significantly reduced pulmonary capillary wedge pressure (PCWP) and right atrial pressure. Increased cardiac index. Safety: Trial stopped prematurely due to increased incidence of hypotension at doses ≥200 µg/h.
COMPOSE Programme (Phase IIb) Adults hospitalized with Acute Heart Failure Syndromes (AHFS)Fixed low doses: 10, 25, 50, 100, 150 µg/hEfficacy: Reduced PCWP at 8h but showed no relevant change in cardiac index or improvement in dyspnea. Safety: The program was terminated early due to an excess of non-fatal hypotension.
Protocol Outline: Phase II Study of this compound in Cardiorenal Syndrome

This outline describes a hypothetical study to assess the renal effects of this compound in patients with ADHF and renal impairment.

1. Study Objective:

  • To evaluate the effects of a low-dose this compound infusion on renal blood flow, glomerular filtration rate (GFR), and cardiac hemodynamics in patients with ADHF and evidence of renal dysfunction.

2. Patient Population:

  • Inclusion Criteria: Hospitalized patients with ADHF; Left Ventricular Ejection Fraction (LVEF) < 40%; Pulmonary Capillary Wedge Pressure (PCWP) ≥ 18 mmHg; evidence of renal impairment (e.g., estimated GFR < 60 mL/min/1.73m²).

  • Exclusion Criteria: Systolic blood pressure < 100 mmHg; severe valvular stenosis; recent use of phosphodiesterase-5 inhibitors.

3. Study Design:

  • Randomized, double-blind, placebo-controlled trial.

  • Group 1: Standard of care + Placebo infusion.

  • Group 2: Standard of care + Low-dose this compound infusion (e.g., 25-50 µg/h) for 24 hours.

4. Key Endpoints:

  • Primary Renal Endpoint: Change from baseline in renal blood flow (measured by para-aminohippurate clearance) at 8 hours.

  • Secondary Renal Endpoints: Change in GFR (measured by iohexol or iothalamate clearance); change in serum creatinine and cystatin C; urine output and sodium excretion.

  • Hemodynamic Endpoints: Change from baseline in PCWP, right atrial pressure, cardiac index, and systemic vascular resistance via pulmonary artery catheter.

  • Safety Endpoint: Incidence of hypotension (defined as symptomatic SBP < 90 mmHg or a >40 mmHg drop from baseline).

5. Monitoring and Assessments:

  • Continuous invasive hemodynamic monitoring for the duration of the infusion.

  • Frequent blood pressure monitoring (every 15-30 minutes).

  • Serial blood and urine sampling at baseline, 4, 8, 12, and 24 hours to assess renal function and biomarkers (e.g., plasma cGMP, NT-proBNP).

Conclusion

This compound represents a targeted mechanism for addressing the impaired NO-sGC-cGMP signaling central to cardiorenal syndrome. Preclinical data are promising, demonstrating beneficial effects on cardiac function, hemodynamics, and renal protection. However, clinical translation has been challenging, primarily due to dose-limiting hypotension. Future research should focus on identifying a therapeutic window with lower doses or exploring its utility in specific CRS patient subgroups where its unique mechanism—activating NO-insensitive sGC—may provide a distinct advantage over other vasodilators.

References

Troubleshooting & Optimization

Cinaciguat Technical Support Center: Research Solutions Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Cinaciguat in common research solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing concentrated stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2][3] this compound is highly soluble in DMSO, with reported solubilities of ≥ 50 mg/mL (≥ 88.39 mM) and 45 mg/mL (79.55 mM).[1][3] For optimal results, it is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.

Q2: How should I store this compound as a solid and in solution?

A2: Proper storage is crucial to maintain the integrity of this compound. For the solid powder, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended. Once dissolved in a solvent such as DMSO, stock solutions are stable for up to 2 years when stored at -80°C and for up to 1 year when stored at -20°C. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A3: this compound has poor solubility in aqueous solutions. Therefore, direct dissolution in buffers like PBS or cell culture media is not recommended and will likely result in precipitation. The standard procedure is to first prepare a high-concentration stock solution in 100% DMSO and then dilute this stock into your aqueous experimental buffer to the final desired concentration.

Q4: What is the maximum concentration of DMSO that is well-tolerated in most cell-based assays?

A4: While this can be cell-line dependent, a final DMSO concentration of 0.1% to 0.5% is generally considered safe for most cell culture experiments and does not typically induce significant toxicity. However, it is always best practice to include a vehicle control (your final aqueous buffer with the same percentage of DMSO as your experimental samples) to account for any potential effects of the solvent on your experimental system. One study notes that the final concentration of the organic solvent did not exceed 0.1%.

Q5: Is this compound sensitive to light or pH changes in solution?

Solubility and Stability Data

The following tables summarize the available quantitative data on the solubility and stability of this compound.

Table 1: this compound Solubility Data

SolventTemperatureConcentrationNotes
DMSO25°C≥ 50 mg/mL (≥ 88.39 mM)Use of new, anhydrous DMSO is recommended.
DMSONot Specified45 mg/mL (79.55 mM)Sonication may be used to aid dissolution.
10% DMSO / 90% Corn OilNot Specified≥ 2.5 mg/mL (≥ 4.42 mM)Forms a clear solution. Suitable for in vivo use.
10% DMSO / 90% (20% SBE-β-CD in Saline)Not Specified2.5 mg/mL (4.42 mM)Forms a suspended solution; requires sonication. Suitable for oral and intraperitoneal injections.

Table 2: this compound Solution Stability

SolventStorage TemperatureDurationNotes
DMSO-80°C2 yearsAliquot to avoid repeated freeze-thaw cycles.
DMSO-20°C1 yearAliquot to avoid repeated freeze-thaw cycles.
DMSO-80°C6 monthsSealed storage, away from moisture.
DMSO-20°C1 monthSealed storage, away from moisture.

Troubleshooting Guide

This section addresses common issues that researchers may encounter when working with this compound solutions.

Issue: Precipitation observed after diluting DMSO stock solution into aqueous buffer.

Possible Causes:

  • Final concentration exceeds aqueous solubility: The most common reason for precipitation is that the final concentration of this compound in the aqueous buffer is too high.

  • Insufficient mixing: Adding the DMSO stock too quickly or without adequate mixing can create localized high concentrations, leading to precipitation.

  • Low temperature of the aqueous buffer: Diluting into a cold buffer can decrease the solubility of the compound.

Solutions:

  • Lower the final concentration: If possible, reduce the final working concentration of this compound in your experiment.

  • Optimize the dilution process:

    • Warm the aqueous buffer to 37°C before adding the DMSO stock solution.

    • Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring.

    • Consider a serial dilution approach: first, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO, and then add this to the aqueous buffer.

  • Increase the final DMSO concentration (with caution): If your experimental system can tolerate it, a slightly higher final DMSO concentration (e.g., up to 1%) may help to keep the compound in solution. Always validate the tolerance of your system to the higher DMSO concentration.

Caption: Troubleshooting workflow for this compound precipitation issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 565.70 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.657 mg of this compound.

  • Transfer the weighed powder to a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.

  • Vortex the solution thoroughly for several minutes until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into single-use, light-protected (e.g., amber) tubes.

  • Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).

G cluster_prep Preparation cluster_storage Storage start Start: Equilibrate this compound Powder weigh Weigh this compound Powder start->weigh transfer Transfer to Sterile Vial weigh->transfer add_dmso Add Anhydrous DMSO transfer->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect inspect->dissolve Not Dissolved aliquot Aliquot into Single-Use, Light-Protected Tubes inspect->aliquot Dissolved store Store at -80°C or -20°C aliquot->store end end store->end Ready for Use

Caption: Workflow for preparing a this compound stock solution in DMSO.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (or desired aqueous buffer)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm the cell culture medium to 37°C.

  • Prepare an intermediate dilution of the stock solution in DMSO if a very low final concentration is required. For a 10 µM final concentration, this is not strictly necessary but can help ensure accurate pipetting. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.

  • In a sterile tube, add the required volume of pre-warmed cell culture medium. For example, to make 1 mL of a 10 µM solution, start with 999 µL of medium.

  • While vigorously vortexing the medium, add 1 µL of the 10 mM stock solution dropwise. This results in a 1:1000 dilution and a final DMSO concentration of 0.1%.

  • Continue vortexing for at least 30 seconds to ensure the compound is evenly dispersed.

  • Visually inspect the working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.

  • Use the freshly prepared working solution in your experiment immediately. It is not recommended to store dilute aqueous solutions of this compound for extended periods.

Signaling Pathway

This compound is an activator of soluble guanylate cyclase (sGC). Its mechanism of action is particularly relevant under conditions of oxidative stress where the heme group of sGC may be oxidized or lost, rendering the enzyme insensitive to its natural activator, nitric oxide (NO).

G cluster_pathway This compound Signaling Pathway no Nitric Oxide (NO) sGC_native Native sGC (Fe2+) no->sGC_native Activates sGC_oxidized Oxidized/Heme-free sGC (Fe3+/apo) sGC_native->sGC_oxidized gtp GTP This compound This compound This compound->sGC_oxidized Activates cgmp cGMP gtp->cgmp sGC-mediated conversion pkg PKG Activation cgmp->pkg vasodilation Vasodilation & other physiological effects pkg->vasodilation

Caption: Simplified signaling pathway of this compound.

References

Overcoming Cinaciguat-induced hypotension in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Cinaciguat (BAY 58-2667) in animal studies. This resource provides troubleshooting guides and frequently asked questions to help you anticipate and manage hypotensive events during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause hypotension?

A1: this compound is a potent activator of soluble guanylate cyclase (sGC). It binds to the heme pocket of sGC, mimicking the nitric oxide (NO)-bound state, particularly in NO-insensitive (oxidized or heme-free) forms of the enzyme. This activation leads to a significant increase in the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels in vascular smooth muscle cells activate cGMP-dependent protein kinase (PKG), which ultimately leads to vasodilation by reducing intracellular calcium levels. This systemic vasodilation decreases peripheral vascular resistance, resulting in a drop in blood pressure, or hypotension.[1][2] This pronounced hypotensive effect has been a primary reason for the discontinuation of its clinical development for acute decompensated heart failure.[3][4]

Q2: How quickly does the hypotensive effect of this compound occur in animal models?

A2: The hypotensive effect of this compound is rapid. In mouse studies, a significant reduction in mean arterial blood pressure was observed within one minute of administration.[5] However, in that specific study, the blood pressure returned to normal within five minutes, suggesting that the duration of action can be dose- and model-dependent.

Q3: Are there alternative sGC activators with a lower risk of hypotension?

A3: Yes. Newer sGC activators have been developed with the specific goal of reducing the risk of hypotension. One such compound is TY-55002. In comparative studies using normal dogs, TY-55002 demonstrated a more rapid recovery of blood pressure after cessation of infusion compared to this compound. This is attributed to its distinct pharmacodynamic properties, offering the potential for easier dose management without inducing excessive hypotension.

Troubleshooting Guide: Managing this compound-Induced Hypotension

Problem: I have observed a significant drop in blood pressure after administering this compound.

The following guide provides a stepwise approach to manage and mitigate hypotension during your experiments.

Solution 1: Dose-Titration and Optimization

Hypotension is a known, dose-dependent effect of this compound. The first and most critical step is to determine the optimal dose for your specific animal model and experimental goals—one that provides the desired therapeutic effect with an acceptable level of hypotension.

Experimental Protocol: Dose-Response Study

  • Animal Model: Select the appropriate species and strain for your study (e.g., Sprague-Dawley rats, ICR mice).

  • Group Allocation: Divide animals into multiple groups, including a vehicle control group and several this compound dose groups (e.g., 1, 10, 100 µg/kg).

  • Instrumentation: Anesthetize the animals and surgically implant a catheter into an artery (e.g., carotid or femoral artery) connected to a pressure transducer for continuous and direct measurement of blood pressure.

  • Baseline Measurement: Allow the animal to stabilize after surgery and record baseline hemodynamic parameters, including systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP) for at least 30 minutes.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or intravenous infusion). For infusions, a common starting dose in clinical trials was 100 µg/h, which was titrated based on SBP.

  • Continuous Monitoring: Continuously record blood pressure throughout the experiment and for a defined post-administration period to capture the onset, peak, and duration of the hypotensive effect.

  • Data Analysis: Analyze the change in blood pressure from baseline for each dose group to establish a dose-response curve. Select the dose that best achieves your research objectives while minimizing the hypotensive side effect.

Solution 2: Consider an Alternative Short-Acting sGC Activator

If dose-titration does not yield a sufficient therapeutic window, consider using an alternative compound with a more favorable safety profile.

Recommendation: TY-55002 has been shown to be a shorter-acting sGC activator compared to this compound, allowing for a quicker recovery from hypotension upon cessation of administration. This makes it a potentially more manageable tool for experiments where sustained hypotension is a concern.

Solution 3: Supportive Care for Severe Hypotension (Emergency Intervention)

If an unexpectedly severe or life-threatening hypotensive event occurs, general principles of supportive care should be applied immediately. These are generalized protocols and should be adapted to your specific experimental setup and institutional guidelines.

Experimental Protocol: Fluid Resuscitation

  • Rationale: To increase intravascular volume, which helps to improve preload, stroke volume, and cardiac output.

  • Method: Administer a rapid intravenous bolus of a balanced, isotonic crystalloid solution (e.g., Lactated Ringer's or 0.9% NaCl).

    • Dog Dosage: 10–20 mL/kg over 15 minutes.

    • Cat Dosage: 5–10 mL/kg as an initial bolus.

  • Reassessment: Re-evaluate blood pressure and perfusion parameters immediately after the fluid challenge. Repeat the bolus if necessary, while being cautious of fluid overload, especially in animals with known cardiac or renal conditions.

Experimental Protocol: Vasopressor Administration

  • Rationale: To counteract the vasodilation caused by this compound by inducing peripheral vasoconstriction. Norepinephrine and phenylephrine are common choices.

  • Norepinephrine: Acts on both alpha- and beta-adrenergic receptors. It is often considered a first-line agent for distributive shock.

    • Dosage (General Guidance): Start a continuous rate infusion (CRI) at 0.1–2 µg/kg/min and titrate to effect.

  • Phenylephrine: A pure alpha-1 adrenergic receptor agonist that induces vasoconstriction.

    • Dosage (General Guidance): Administer as a CRI at 0.5–2 µg/kg/min.

  • Important Considerations:

    • Vasopressors should be administered via a dedicated intravenous line.

    • Continuous blood pressure monitoring is mandatory during vasopressor infusion.

    • The infusion should be gradually tapered once blood pressure has stabilized to avoid rebound hypotension.

Data Summary

Table 1: Comparative Effect of sGC Activators on Systolic Blood Pressure (SBP) in Normal Dogs

Time (minutes)This compound (0.075 µg/kg/min) Change in SBP (mmHg)TY-55002 (0.25 µg/kg/min) Change in SBP (mmHg)
000
30-25-30
60-28-35
120-30-38
180 (End of Infusion)-32-40
190-30-20
210-28-10
240-25-5

Data adapted from Sawabe et al., 2019. This table illustrates the more rapid recovery of SBP after cessation of TY-55002 infusion compared to this compound.

Table 2: Hemodynamic Effects of this compound in a Mouse Ischemia/Reperfusion Model

Treatment GroupDoseChange in Mean Arterial Pressure (mmHg)OnsetDuration
Vehicle ControlN/ANo significant changeN/AN/A
This compound10 µg/kgSignificant reduction< 1 minute~ 5 minutes

Data summarized from Potor et al., 2012. This table highlights the rapid onset and relatively short duration of the hypotensive effect at this specific dose in mice.

Visualizations

Cinaciguat_Signaling_Pathway cluster_EC Endothelial Cell cluster_SMC Vascular Smooth Muscle Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO L-Arginine sGC_inactive Inactive sGC (Ferrous Heme) NO->sGC_inactive Activates sGC_active Active sGC sGC_inactive->sGC_active sGC_oxidized Oxidized / Heme-free sGC (NO-Insensitive) sGC_inactive->sGC_oxidized cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG PKG cGMP->PKG Activates Relaxation Vasodilation (Hypotension) PKG->Relaxation This compound This compound This compound->sGC_oxidized Directly Activates ROS Oxidative Stress (e.g., in disease states) ROS->sGC_oxidized

Caption: this compound signaling pathway in vascular smooth muscle cells.

Troubleshooting_Workflow cluster_Actions Intervention Steps Start Start Experiment: Administer this compound Monitor Continuously Monitor Blood Pressure (BP) Start->Monitor CheckBP Hypotension Observed? (e.g., MAP < 60 mmHg) Monitor->CheckBP CheckBP->Monitor No ReduceDose 1. Reduce this compound Dose or Pause Infusion CheckBP->ReduceDose Yes CheckSeverity Is Hypotension Severe / Unresponsive? ReduceDose->CheckSeverity FluidBolus 2. Administer IV Fluid Bolus CheckSeverity->FluidBolus Yes Continue Continue Experiment with Monitoring CheckSeverity->Continue No Vasopressor 3. Start Vasopressor CRI (e.g., Norepinephrine) FluidBolus->Vasopressor Stop Stop Experiment & Re-evaluate Protocol Vasopressor->Stop

Caption: Troubleshooting workflow for managing this compound-induced hypotension.

Experimental_Workflow Prep 1. Animal Preparation & Anesthesia Catheter 2. Arterial Catheterization for BP Monitoring Prep->Catheter Baseline 3. Record Baseline Hemodynamics (≥30 min) Catheter->Baseline Dosing 4. Administer Vehicle or This compound (Dose-Response Groups) Baseline->Dosing Monitoring 5. Continuous Hemodynamic Monitoring & Data Acquisition Dosing->Monitoring Endpoint 6. Experimental Endpoint & Tissue Collection Monitoring->Endpoint Analysis 7. Data Analysis: Compare BP Changes vs. Baseline Endpoint->Analysis

Caption: Experimental workflow for a this compound dose-response study.

References

Technical Support Center: Optimizing Cinaciguat Dosage for In-Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cinaciguat dosage for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a soluble guanylate cyclase (sGC) activator. It works by directly stimulating sGC, an enzyme that is a key component of the nitric oxide (NO) signaling pathway.[1][2] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn mediates various physiological effects, including vasodilation (the widening of blood vessels).[1][3]

Q2: How does this compound differ from sGC stimulators like riociguat?

This compound is an sGC activator, meaning it can stimulate sGC even when the enzyme is in an oxidized or heme-deficient state, conditions under which it is insensitive to nitric oxide.[4] In contrast, sGC stimulators require the presence of the reduced heme group on the sGC enzyme to be effective. This distinction makes this compound potentially more effective in disease states associated with high oxidative stress.

Q3: What are the common routes of administration for this compound in animal models?

This compound has been successfully administered in various animal models through oral (p.o.), intravenous (i.v.), and intraperitoneal (i.p.) routes. The choice of administration route will depend on the specific experimental design and desired pharmacokinetic profile.

Q4: What vehicles can be used for formulating this compound for in vivo studies?

For oral administration, this compound can be prepared as a suspension in 0.5% methylcellulose. For intravenous administration, a solution in 10% Dimethyl Sulfoxide (DMSO) has been used. It is crucial to ensure the vehicle is appropriate for the chosen animal model and administration route and to prepare a homogenous and stable formulation.

Troubleshooting Guide

Issue 1: Significant drop in blood pressure (hypotension) observed after administration.

Hypotension is a known side effect of this compound due to its vasodilatory properties.

  • Recommendation 1: Dose Reduction. The most straightforward approach is to lower the dose of this compound. A dose-response study is highly recommended to identify the optimal dose that achieves the desired therapeutic effect with minimal impact on blood pressure.

  • Recommendation 2: Slower Infusion Rate (for i.v. administration). For intravenous studies, slowing the infusion rate can help to mitigate a sharp drop in blood pressure.

  • Recommendation 3: Continuous Monitoring. Continuously monitor blood pressure throughout the experiment to observe the onset and duration of any hypotensive effects.

Issue 2: Poor solubility or precipitation of this compound during formulation.

This compound has limited aqueous solubility.

  • Recommendation 1: Vehicle Selection. Ensure the use of an appropriate vehicle. For instance, DMSO is a common solvent for intravenous formulations. For oral administration, a suspension in methylcellulose can be effective.

  • Recommendation 2: Sonication. Sonication can aid in the dissolution of this compound in the chosen vehicle.

  • Recommendation 3: Preparation of Fresh Solutions. Prepare this compound formulations fresh before each experiment to minimize the risk of precipitation over time.

Issue 3: Lack of a discernible therapeutic effect at the initial dose.

  • Recommendation 1: Dose Escalation. If no adverse effects are observed, a careful dose escalation study may be necessary to find an effective dose.

  • Recommendation 2: Confirmation of Compound Activity. Ensure the purity and activity of the this compound compound.

  • Recommendation 3: Route of Administration. Consider if the chosen route of administration is optimal for the target tissue or organ. Bioavailability can vary significantly between different routes.

Experimental Protocols

Oral Administration Protocol in Rats:

  • Animal Model: Male Sprague-Dawley rats.

  • Formulation: Prepare a suspension of this compound in 0.5% methylcellulose.

  • Dosage: A common dosage used in studies is 10 mg/kg/day.

  • Administration: Administer the suspension orally (p.o.) using a gavage needle.

  • Duration: Treatment duration can vary, with studies reporting chronic administration for up to 8 weeks.

Intravenous Administration Protocol in Rabbits:

  • Animal Model: Male New Zealand white rabbits.

  • Formulation: Dissolve this compound in 10% DMSO.

  • Dosage: Doses can range from 1 µg/kg to 10 µg/kg.

  • Administration: Administer as an intravenous (i.v.) bolus.

  • Timing: The timing of administration can be critical. For example, in ischemia/reperfusion models, it can be given before ischemia or before reperfusion.

Quantitative Data Summary

Table 1: In Vivo Dosages of this compound in Various Animal Models

Animal ModelRoute of AdministrationVehicleDosageReference
RatOral (p.o.)0.5% Methylcellulose10 mg/kg/day
RabbitIntravenous (i.v.)10% DMSO1 - 10 µg/kg
MouseIntraperitoneal (i.p.)10% DMSO10 µg/kg
LambIntravenous (i.v.)Not Specified35 µg/kg/day
PigIntravenous (i.v.)Not SpecifiedNot Specified

Visualizations

Cinaciguat_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive/Oxidized) NO->sGC_inactive Activates (in reduced state) sGC_active sGC (Active) cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to This compound This compound This compound->sGC_inactive Directly Activates

Caption: this compound signaling pathway leading to vasodilation.

Experimental_Workflow Start Start: Experimental Design Animal_Model Select Animal Model (e.g., Rat, Mouse, Rabbit) Start->Animal_Model Route_Dose Determine Route of Administration and Starting Dose Animal_Model->Route_Dose Formulation Prepare this compound Formulation (e.g., Suspension or Solution) Route_Dose->Formulation Administration Administer this compound to Animal Cohorts Formulation->Administration Monitoring Monitor Physiological Parameters (e.g., Blood Pressure, Heart Rate) Administration->Monitoring Data_Collection Collect Experimental Data (e.g., Tissue Samples, Biomarkers) Monitoring->Data_Collection Analysis Analyze and Interpret Data Data_Collection->Analysis End End: Conclusion Analysis->End Troubleshooting_Tree Start Problem Encountered During Experiment Hypotension Significant Hypotension Observed? Start->Hypotension Yes_Hypo Yes Hypotension->Yes_Hypo Yes No_Hypo No Hypotension->No_Hypo No Reduce_Dose Action: Reduce Dose or Slow Infusion Rate Yes_Hypo->Reduce_Dose No_Effect Lack of Therapeutic Effect? No_Hypo->No_Effect Yes_NoEffect Yes No_Effect->Yes_NoEffect Yes No_NoEffect No No_Effect->No_NoEffect No Increase_Dose Action: Consider Careful Dose Escalation Yes_NoEffect->Increase_Dose Other_Issue Other Issue (e.g., Formulation Problem) No_NoEffect->Other_Issue Check_Solubility Action: Check Vehicle and Formulation Protocol Other_Issue->Check_Solubility

References

Potential off-target effects of Cinaciguat in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cinaciguat in cellular models. The information is designed to help address specific issues that may arise during experiments and to aid in the interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a soluble guanylate cyclase (sGC) activator.[1][2] It functions by targeting sGC that is in an oxidized or heme-deficient state, rendering it insensitive to its endogenous ligand, nitric oxide (NO).[2] By activating this form of sGC, this compound stimulates the production of cyclic guanosine monophosphate (cGMP), a key second messenger involved in vasodilation and other physiological processes.[1][2]

Q2: My cells are showing a weaker than expected increase in cGMP levels after this compound treatment. What could be the cause?

Several factors could contribute to a blunted cGMP response:

  • Cellular Redox State: this compound preferentially activates oxidized or heme-free sGC. If your cellular model has a highly reducing environment, the pool of oxidized sGC may be small, leading to a less pronounced effect.

  • Phosphodiesterase (PDE) Activity: High levels of cGMP-degrading PDEs, particularly PDE5, can rapidly hydrolyze the cGMP produced in response to this compound, masking the true extent of sGC activation.

  • sGC Expression Levels: The expression of sGC subunits can vary significantly between cell types. Low endogenous expression of sGC will naturally lead to a lower cGMP output.

  • Compound Stability: Ensure that your this compound stock solution is properly prepared and stored, as degradation can lead to reduced potency.

Q3: I am observing unexpected cytotoxicity in my cell model at concentrations of this compound that are reported to be non-toxic. What could be the reason?

Unexpected cytotoxicity can stem from several sources:

  • Off-Target Effects: At higher concentrations, this compound may interact with unintended cellular targets, leading to toxicity. While specific off-target binding partners are not well-documented, general off-target effects of small molecules are a common cause of unexpected cytotoxicity.

  • Mitochondrial Dysfunction: Some studies suggest that compounds affecting cellular redox state can impact mitochondrial function. Although this compound has been shown to improve mitochondrial respiration in some contexts, high concentrations or specific cellular vulnerabilities could potentially lead to mitochondrial toxicity.

  • Cell Line Sensitivity: The specific genetic and metabolic background of your cell line could render it more susceptible to the effects of this compound.

Q4: Can this compound interfere with my assay readouts?

While there is no direct evidence of this compound interfering with common assay readouts, its chemical structure, which includes a benzimidazole core, suggests a potential for fluorescence interference. Benzimidazole derivatives have been reported to exhibit fluorescent properties. Therefore, if you are using fluorescence-based assays, it is crucial to run appropriate controls to rule out any compound-specific interference.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible cGMP Measurements
Potential Cause Troubleshooting Step Expected Outcome
High PDE Activity Pre-incubate cells with a broad-spectrum PDE inhibitor (e.g., IBMX) or a PDE5-specific inhibitor (e.g., Sildenafil) before adding this compound.A significant potentiation of the this compound-induced cGMP increase.
Variability in Cellular Redox State Co-treat cells with a mild oxidizing agent (e.g., low concentration of H₂O₂) to increase the pool of oxidized sGC. Use appropriate controls to assess the effect of the oxidizing agent alone.Enhanced cGMP response to this compound.
Assay Interference Run a cell-free control where this compound is added directly to the cGMP assay reaction mixture to check for direct interference with the detection method (e.g., ELISA antibodies).No change in the measured cGMP concentration in the absence of cell lysate.
Issue 2: Unexpected Changes in Cell Viability or Morphology
Potential Cause Troubleshooting Step Expected Outcome
Off-Target Cytotoxicity Perform a dose-response curve for cytotoxicity using a sensitive assay (e.g., Annexin V/PI staining). Compare the cytotoxic concentration range to the effective concentration for sGC activation.A clear separation between the effective concentration for on-target activity and the concentration causing cytotoxicity.
Mitochondrial Toxicity Assess mitochondrial membrane potential using a fluorescent dye (e.g., TMRM) following this compound treatment.A dose-dependent decrease in mitochondrial membrane potential would suggest mitochondrial toxicity.
Solvent Toxicity Run a vehicle control with the same concentration of solvent (e.g., DMSO) used to dissolve this compound.No significant change in cell viability or morphology in the vehicle control group.
Issue 3: Suspected Off-Target Signaling Effects
Potential Cause Troubleshooting Step Expected Outcome
Activation of Other Signaling Pathways Use a targeted approach to investigate pathways that might be affected. For example, assess the phosphorylation status of key kinases using a kinase antibody array or Western blotting if kinase inhibition is suspected. Investigate changes in TGF-β signaling by measuring levels of downstream effectors like SMAD proteins.Identification of specific signaling pathways that are modulated by this compound independently of cGMP.
Altered Gene Expression Perform qPCR or RNA-seq analysis to identify changes in the expression of genes not directly related to the sGC-cGMP pathway.A list of differentially expressed genes that could point towards off-target mechanisms.
Direct Binding to Off-Target Proteins Employ advanced techniques like Cellular Thermal Shift Assay (CETSA) to identify direct binding partners of this compound within the cell.Identification of novel protein interactors that could explain the observed off-target effects.

Data Summary

Table 1: In Vitro Effects of this compound on cGMP Levels in Pulmonary Artery Smooth Muscle Cells (PASMCs)

Treatment ConditioncGMP Level (pmol/mg protein)Fold Change vs. Baseline
Baseline 0.14 ± 0.01-
This compound (10 µM) 0.91 ± 0.12~6.5
SNP (10 µM) 27.60 ± 7.11~197
ODQ + this compound (10 µM) 63.90 ± 6.54~456
ODQ + SNP (10 µM) 0.30 ± 0.05~2.1
Data adapted from a study on fetal PASMCs. SNP (Sodium Nitroprusside) is an NO donor, and ODQ is an sGC oxidizer. This demonstrates the enhanced effect of this compound under oxidative conditions.

Table 2: Hemodynamic Effects of this compound in Patients with Acute Decompensated Heart Failure

ParameterThis compoundPlacebo
Change in Mean PCWP (mmHg) -7.7-3.7
Change in Mean Right Atrial Pressure (mmHg) -2.7-0.6
Change in Systolic Blood Pressure (mmHg) -21.6 ± 17.0-5.0 ± 14.5
PCWP: Pulmonary Capillary Wedge Pressure. Data from a phase IIb clinical study showing the on-target vasodilatory effects and the dose-limiting side effect of hypotension.

Experimental Protocols

Protocol 1: Measurement of Intracellular cGMP Levels

This protocol describes a competitive enzyme immunoassay (EIA) for the quantitative determination of cGMP in cell lysates.

Materials:

  • Cells cultured in appropriate plates

  • This compound stock solution

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • 0.1 M HCl

  • Cell scrapers

  • Microcentrifuge

  • Commercially available cGMP EIA kit

Procedure:

  • Seed cells in 6-well plates and grow to desired confluency.

  • Pre-treat cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cGMP degradation.

  • Treat cells with various concentrations of this compound or vehicle control for the desired time period.

  • Aspirate the culture medium and lyse the cells by adding 500 µL of 0.1 M HCl.

  • Incubate on ice for 10 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 600 x g for 10 minutes to pellet cell debris.

  • Collect the supernatant containing the cGMP.

  • Follow the instructions of the commercial cGMP EIA kit to measure the cGMP concentration in the supernatant.

  • Normalize the cGMP concentration to the total protein content of each sample, determined by a standard protein assay (e.g., BCA assay).

Protocol 2: Assessment of this compound-Induced Cytotoxicity

This protocol outlines a method for assessing cytotoxicity using a fluorescence-based assay with propidium iodide (PI) and Hoechst 33342.

Materials:

  • Cells cultured in a 96-well black, clear-bottom plate

  • This compound stock solution

  • Propidium Iodide (PI) solution

  • Hoechst 33342 solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a range of this compound concentrations and a vehicle control for 24-48 hours.

  • Prepare a staining solution containing PI (to stain necrotic cells) and Hoechst 33342 (to stain the nuclei of all cells) in PBS.

  • Remove the culture medium and wash the cells once with PBS.

  • Add the staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.

  • Image the plate using a fluorescence microscope with appropriate filters for PI (red) and Hoechst 33342 (blue).

  • Quantify the number of red (dead) and blue (total) cells in multiple fields per well.

  • Calculate the percentage of dead cells for each treatment condition.

Visualizations

Cinaciguat_On_Target_Pathway cluster_extracellular Extracellular cluster_cellular Cellular This compound This compound sGC_oxidized Oxidized/Heme-free sGC This compound->sGC_oxidized Activates sGC_active Active sGC sGC_oxidized->sGC_active GTP GTP cGMP cGMP GTP->cGMP Catalyzed by Active sGC PKG PKG cGMP->PKG Activates Vasodilation Vasodilation & Other Effects PKG->Vasodilation Leads to

Caption: On-target signaling pathway of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_OnTarget Is the on-target pathway (sGC-cGMP) behaving as expected? Start->Check_OnTarget Troubleshoot_OnTarget Troubleshoot On-Target Assay (e.g., PDE activity, redox state) Check_OnTarget->Troubleshoot_OnTarget No Investigate_OffTarget Investigate Potential Off-Target Effects Check_OnTarget->Investigate_OffTarget Yes Conclusion Identify Source of Unexpected Result Troubleshoot_OnTarget->Conclusion Cytotoxicity Assess Cytotoxicity (e.g., Annexin V/PI) Investigate_OffTarget->Cytotoxicity Mitochondria Evaluate Mitochondrial Function (e.g., membrane potential) Investigate_OffTarget->Mitochondria Assay_Interference Check for Assay Interference (e.g., fluorescence) Investigate_OffTarget->Assay_Interference Signaling Profile Other Signaling Pathways (e.g., Kinase array, Western blot) Investigate_OffTarget->Signaling Cytotoxicity->Conclusion Mitochondria->Conclusion Assay_Interference->Conclusion Signaling->Conclusion

Caption: Logical workflow for troubleshooting unexpected results.

References

Technical Support Center: Interpreting Cinaciguat Dose-Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experiments with Cinaciguat. The content is structured in a question-and-answer format to directly address specific issues that may be encountered while interpreting its dose-response.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound, also known as BAY 58-2667, is a potent activator of the enzyme soluble guanylate cyclase (sGC).[1][2] Its mechanism is distinct from that of nitric oxide (NO). While NO activates the reduced (ferrous) form of sGC, this compound preferentially targets and activates sGC when it is in an oxidized or heme-free state.[2][3] These altered forms of sGC are more prevalent in disease states associated with oxidative stress, where the enzyme's responsiveness to NO is compromised.[2] this compound functions by binding to the vacant heme pocket of this NO-insensitive sGC, which stimulates the synthesis of cyclic guanosine monophosphate (cGMP) and results in vasodilation and other downstream effects of the cGMP signaling pathway.

Q2: Is a biphasic (e.g., U-shaped) dose-response curve an expected outcome for this compound?

A classic biphasic or hormetic dose-response is not a commonly reported characteristic for the primary vasodilatory effect of this compound. Typically, it demonstrates a concentration-dependent increase in effect until a maximum response is achieved. However, it is important to note that in clinical settings, high doses have been associated with adverse effects, most notably severe hypotension, which has led to the premature termination of some clinical trials. If a biphasic curve is observed in an in vitro setting, it is more likely attributable to experimental factors such as compound precipitation at high concentrations, off-target effects, or cellular toxicity, rather than a true biphasic pharmacological effect.

Q3: What could be the reason for a lack of cellular response to this compound?

There are several potential reasons for a diminished or absent response to this compound in an experimental setup:

  • Oxidative State of sGC: this compound's potency is significantly higher on oxidized or heme-free sGC. In a healthy, low-stress cellular environment, the majority of sGC may be in the reduced state, which is less sensitive to this compound.

  • Compound Integrity and Stability: Ensure that the compound has been stored under appropriate conditions to prevent degradation. It is always recommended to prepare fresh solutions for each experiment.

  • Cellular Conditions: The health, passage number, and confluency of the cells can all impact their ability to respond to pharmacological stimuli.

  • Assay Sensitivity: The experimental assay may lack the sensitivity required to detect subtle changes in cGMP levels or the downstream physiological effects.

Q4: What is the recommended solvent for this compound, and what is the maximum recommended final solvent concentration in an assay?

This compound is soluble in dimethyl sulfoxide (DMSO). The standard practice is to prepare a concentrated stock solution in DMSO, which can then be serially diluted into the aqueous buffer or cell culture medium for the experiment. To prevent solvent-induced artifacts or toxicity, the final concentration of DMSO in the assay should be kept to a minimum, typically at or below 0.1%.

Q5: Does this compound have any known off-target effects?

This compound is regarded as a specific activator of sGC. While off-target effects can never be completely excluded, especially at high concentrations, the primary adverse effects observed with high doses of this compound in vivo are extensions of its potent pharmacological action, namely excessive vasodilation leading to severe hypotension.

Troubleshooting Guide: Addressing Unexpected Dose-Response Curves

This guide is designed to help you troubleshoot common issues that can result in anomalous dose-response data for this compound.

Observed Problem Potential Cause Recommended Troubleshooting Steps
Flat Dose-Response Curve (No effect observed) 1. Sub-optimal Oxidative State of sGC: The experimental system may have a low proportion of the oxidized/heme-free sGC target. 2. Compound Inactivity: The this compound solution may have degraded. 3. Insufficient Cell Number or Receptor Density. 4. Low Assay Sensitivity. 1. To increase the population of oxidized sGC, consider a pre-treatment with a low concentration of an oxidizing agent, such as ODQ. 2. Always prepare fresh stock solutions of this compound from powder for each set of experiments. 3. Optimize the cell seeding density to ensure an adequate signal window. 4. Employ a highly sensitive cGMP detection assay or measure a more robust downstream marker.
Response Plateaus at a Low Level 1. Limited Availability of Oxidized sGC: The concentration of the target enzyme form is the limiting factor for the response. 2. Compound Precipitation: At higher concentrations, this compound may be precipitating from the aqueous solution.1. As mentioned above, mild oxidative stress can be induced to increase the concentration of the target enzyme. 2. Visually inspect the prepared dilutions for any signs of precipitation. Ensure the final DMSO concentration is sufficient for solubility but remains non-toxic. For in vivo studies, the use of a solubility-enhancing agent like SBE-β-CD can be considered.
Apparent Biphasic Curve (Steep drop-off in response at high concentrations) 1. Cytotoxicity: High concentrations of this compound or the DMSO solvent may be inducing cell death, leading to a decrease in the overall response. 2. Assay Interference: The compound, at high concentrations, may be interfering with the detection system of the assay (e.g., quenching a fluorescent signal).1. Conduct a cell viability assay (e.g., MTT, LDH release) in parallel with your main experiment to rule out cytotoxicity. 2. Perform a cell-free control experiment to test for any direct interference of this compound with your assay's reagents or detection method.
High Variability Between Replicates 1. Inconsistent Cell Seeding. 2. Inaccurate Pipetting. 3. "Edge Effects" in Multi-Well Plates. 1. Ensure a homogenous cell suspension and consistent seeding technique across all wells. 2. Use properly calibrated pipettes and perform serial dilutions with care. 3. To mitigate edge effects, avoid using the outermost wells of the plate or fill them with sterile buffer or medium to maintain a humidified environment.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

ParameterValueExperimental ConditionsReference
EC50 (purified heme-free sGC) ~0.2 µMAssayed in the presence of 0.5% Tween 20
Maximal cGMP Formation 10 µMAssayed in the presence of 0.5% Tween 20
Relaxation of K+-precontracted porcine coronary arteries (90 min)
1 nM32% ± 17%
10 nM56% ± 16%
100 nM75% ± 12%
Relaxation of isolated rat aortas (90 min)
1 nM21% ± 15%
10 nM53% ± 29%
100 nM71% ± 14%

Table 2: Key Hemodynamic Effects of this compound in Patients with Acute Decompensated Heart Failure (ADHF)

ParameterChange with this compoundChange with Placebop-valueReference
Mean Pulmonary Capillary Wedge Pressure (PCWP) at 8h (mmHg) -7.7-3.7< 0.0001
Mean Right Atrial Pressure at 8h (mmHg) -2.7-0.60.0019
Systolic Blood Pressure at 8h (mmHg) -21.6 ± 17.0-5.0 ± 14.5< 0.0001

Methodology Outlines

1. In Vitro Activation of Purified sGC

  • Core Reagents:

    • Purified sGC (e.g., from bovine lung).

    • Assay Buffer: 50 mM TEA/HCl (pH 7.4), 3 mM MgCl2, 1 mM cGMP.

    • [α-32P]GTP as a substrate.

    • This compound stock solution (in DMSO).

    • To generate heme-free sGC, 0.5% (v/v) Tween 20 can be included.

  • Protocol Synopsis:

    • Combine the assay buffer, MgCl2, cGMP, and [α-32P]GTP in a reaction tube.

    • Add a known amount of purified sGC (e.g., 50 ng).

    • For studying the heme-free enzyme, ensure the presence of 0.5% Tween 20.

    • Introduce serial dilutions of this compound to initiate the reaction.

    • Incubate the mixture at 37°C for a specified duration (e.g., 10 minutes).

    • Terminate the reaction.

    • Quantify the resulting [32P]cGMP using liquid scintillation counting. (Adapted from)

2. Cellular cGMP Measurement

  • Essential Materials:

    • A relevant cell line (e.g., vascular smooth muscle cells).

    • Standard cell culture medium.

    • This compound stock solution (in DMSO).

    • Cell lysis buffer.

    • A commercial cGMP immunoassay kit.

  • Protocol Synopsis:

    • Seed cells in a multi-well plate and culture until they reach the desired confluency.

    • Replace the existing medium with fresh medium containing the desired concentrations of this compound or a vehicle control (DMSO).

    • Incubate the plate for the chosen time period at 37°C.

    • Remove the medium and lyse the cells as per the instructions provided with the cGMP assay kit.

    • Determine the cGMP concentration in the cell lysates using the immunoassay.

    • It is recommended to normalize the cGMP levels to the total protein concentration for each sample. (Adapted from)

Diagrammatic Representations

Cinaciguat_Signaling_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular Cinaciguat_ext This compound sGC_oxidized Oxidized/Heme-free sGC Cinaciguat_ext->sGC_oxidized Activates sGC_active Active sGC sGC_oxidized->sGC_active Conformational Change GTP GTP cGMP cGMP GTP->cGMP Catalyzed by Active sGC PKG PKG cGMP->PKG Activates Vasodilation Vasodilation & Other Effects PKG->Vasodilation Leads to

Caption: The signaling pathway of this compound.

Experimental_Workflow prep Prepare this compound Stock Solution (in DMSO) dilute Perform Serial Dilutions in Assay Buffer/Medium prep->dilute treat Treat Cells/Enzyme with This compound Dilutions dilute->treat cells Seed and Culture Cells (or prepare purified enzyme) cells->treat incubate Incubate for a Defined Time Period treat->incubate measure Measure Endpoint (e.g., cGMP levels, vasodilation) incubate->measure analyze Analyze Data and Generate Dose-Response Curve measure->analyze

Caption: A generalized experimental workflow for this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Unexpected Dose-Response Curve solubility Compound Solubility Issue (Precipitation at high conc.) start->solubility toxicity Cellular Toxicity (At high conc.) start->toxicity enzyme_state Suboptimal sGC State (Low oxidized/heme-free form) start->enzyme_state assay_artifact Assay Interference start->assay_artifact check_sol Visually inspect dilutions Optimize solvent concentration solubility->check_sol Investigate check_tox Run parallel cytotoxicity assay (e.g., MTT, LDH) toxicity->check_tox Investigate mod_enzyme Induce mild oxidative stress (e.g., low dose ODQ) enzyme_state->mod_enzyme Investigate check_assay Run cell-free assay control assay_artifact->check_assay Investigate

Caption: A logical diagram for troubleshooting unexpected dose-response curves.

References

Technical Support Center: Cinaciguat Delivery in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cinaciguat (also known as BAY 58-2667) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a soluble guanylate cyclase (sGC) activator.[1][2] It functions by targeting and activating sGC that is in an oxidized or heme-deficient state, which is often prevalent in pathophysiological conditions with high oxidative stress.[3][4][5] This activation leads to an increased production of cyclic guanosine monophosphate (cGMP), a key second messenger involved in vasodilation, and inhibition of platelet aggregation and smooth muscle proliferation. Unlike sGC stimulators, this compound's action is independent of nitric oxide (NO).

Q2: I am not observing the expected effect of this compound in my cell culture. What are the possible reasons?

Several factors could contribute to a lack of response to this compound in your cell culture experiments:

  • Suboptimal this compound Concentration: The effective concentration of this compound can be cell-type dependent. It is recommended to perform a dose-response experiment, testing a range of concentrations (e.g., nanomolar to micromolar) to determine the optimal concentration for your specific cell line and experimental conditions.

  • Incorrect Solvent or Poor Solubility: this compound is poorly soluble in aqueous solutions. It is highly soluble in DMSO. Ensure that your stock solution is fully dissolved and that the final DMSO concentration in your cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

  • Compound Instability: Improper storage can lead to the degradation of this compound. Stock solutions should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.

  • Redox State of sGC: this compound preferentially activates the oxidized or heme-free form of sGC. If your cells have a low level of oxidative stress and predominantly express the reduced, NO-sensitive form of sGC, the effect of this compound may be less pronounced. Consider co-treatment with an sGC oxidizing agent like 1H-oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) to enhance the effect of this compound.

  • Cell Line Resistance: Your specific cell line may have intrinsic or acquired resistance to the effects of this compound or may not express sGC in sufficient amounts.

Q3: How should I prepare a stock solution of this compound?

Given its poor water solubility, a stock solution of this compound should be prepared in an organic solvent. DMSO is the recommended solvent.

  • Preparation: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or higher). Gentle warming or sonication may aid in complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. Stock solutions in DMSO are stable for at least one year at -20°C and two years at -80°C.

  • Working Dilutions: When preparing working concentrations for your experiments, the final concentration of DMSO in the cell culture medium should be kept as low as possible (ideally ≤0.1% and not exceeding 0.5%) to prevent any off-target effects on the cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

Q4: My this compound solution appears to have precipitated after dilution in the cell culture medium. What should I do?

Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:

  • Pre-warm solutions: Before dilution, pre-warm both your this compound stock solution and the cell culture medium to 37°C to minimize precipitation caused by temperature differences.

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform a serial dilution. First, dilute the stock in a smaller volume of serum-free medium before adding it to the final volume of complete medium.

  • Gentle Mixing: Add the this compound solution dropwise to the medium while gently swirling to ensure rapid and even distribution.

Quantitative Data Summary

ParameterRecommended Value/RangeNotesSource
Stock Solution Solvent DMSOThis compound is readily soluble in DMSO.
Stock Solution Storage -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles.
Typical Working Concentration 1 nM - 10 µMCell-type dependent; a dose-response curve is recommended.
Final DMSO Concentration ≤0.5% (ideally ≤0.1%)To avoid solvent-induced cytotoxicity.
Incubation Time Varies (e.g., 1 - 24 hours)Dependent on the specific assay and cell type.

Experimental Protocols

Protocol 1: General Procedure for this compound Treatment in Cell Culture
  • Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere and grow for 24-48 hours.

  • Compound Preparation:

    • Thaw a frozen aliquot of your high-concentration this compound stock solution (in DMSO) at room temperature.

    • Prepare serial dilutions of this compound in serum-free cell culture medium to achieve the desired final concentrations.

    • Also, prepare a vehicle control with the same final concentration of DMSO as your highest this compound concentration.

  • Treatment:

    • Carefully remove the existing medium from the cells.

    • Add the prepared medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 1, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Downstream Analysis: Following incubation, proceed with your intended downstream analysis, such as measuring intracellular cGMP levels, assessing cell viability, or performing gene expression analysis.

Protocol 2: Enhancing this compound Effect with ODQ Co-treatment

To investigate the effect of this compound on oxidized sGC, co-treatment with the sGC oxidizing agent ODQ can be employed.

  • Cell Seeding: Follow step 1 from Protocol 1.

  • ODQ Pre-treatment:

    • Prepare a working solution of ODQ in your cell culture medium.

    • Remove the existing medium and add the ODQ-containing medium to the cells.

    • Incubate for a sufficient time to allow for sGC oxidation (e.g., 30 minutes).

  • This compound Treatment:

    • Prepare this compound dilutions as described in Protocol 1.

    • Without washing out the ODQ, add the this compound-containing medium to the cells.

  • Incubation and Analysis: Follow steps 4 and 5 from Protocol 1.

Visualizations

Cinaciguat_Signaling_Pathway cluster_0 Pathophysiological Conditions cluster_1 Soluble Guanylate Cyclase (sGC) State cluster_2 Pharmacological Intervention cluster_3 Downstream Signaling Oxidative_Stress Oxidative Stress sGC_oxidized Oxidized/Heme-Free sGC (NO-insensitive) Oxidative_Stress->sGC_oxidized promotes cGMP cGMP sGC_oxidized->cGMP catalyzes conversion sGC_reduced Reduced sGC (NO-sensitive) sGC_reduced->sGC_oxidized This compound This compound This compound->sGC_oxidized activates GTP GTP GTP->sGC_oxidized PKG Protein Kinase G (PKG) cGMP->PKG activates Cellular_Effects Cellular Effects (e.g., Vasodilation) PKG->Cellular_Effects mediates

Caption: this compound signaling pathway.

Experimental_Workflow Start Start Experiment Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Prepare_this compound Prepare this compound Stock and Working Dilutions Seed_Cells->Prepare_this compound Treat_Cells Remove Old Medium and Add this compound/Vehicle Prepare_this compound->Treat_Cells Prepare_Controls Prepare Vehicle Control (DMSO) Prepare_Controls->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Analyze Perform Downstream Analysis (e.g., cGMP assay, Viability) Incubate->Analyze End End Analyze->End

Caption: General experimental workflow for this compound treatment.

Troubleshooting_Guide Start No/Low Effect of this compound Observed Check_Concentration Was a dose-response experiment performed? Start->Check_Concentration Optimize_Concentration Perform dose-response (nM to µM range) Check_Concentration->Optimize_Concentration No Check_Solubility Is the compound fully dissolved in DMSO? Is the final DMSO concentration ≤0.5%? Check_Concentration->Check_Solubility Yes Improve_Solubilization Prepare fresh stock, pre-warm solutions, use stepwise dilution Check_Solubility->Improve_Solubilization No Check_sGC_State Is the cellular model characterized by high oxidative stress? Check_Solubility->Check_sGC_State Yes Enhance_Effect Consider co-treatment with ODQ to oxidize sGC Check_sGC_State->Enhance_Effect No Consider_Resistance Cell line may be resistant or have low sGC expression Check_sGC_State->Consider_Resistance Yes

Caption: Troubleshooting flowchart for this compound experiments.

References

Managing the irreversible activation of sGC by Cinaciguat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cinaciguat, focusing on managing its irreversible activation of soluble guanylate cyclase (sGC).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC). It preferentially activates sGC that is in an oxidized or heme-free state, which is often prevalent in pathological conditions associated with increased oxidative stress.[1][2][3][4] This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological effects, including vasodilation.[5]

Q2: Is the activation of sGC by this compound reversible?

No, the activation of sGC by this compound is considered irreversible. washout experiments with purified sGC and in vascular tissues have demonstrated that the enzyme remains active even after the removal of the drug. This is a critical consideration for experimental design and data interpretation.

Q3: Why does this compound preferentially activate oxidized or heme-free sGC?

Under conditions of oxidative stress, the heme moiety of sGC can be oxidized or lost, rendering the enzyme insensitive to its natural activator, nitric oxide (NO). This compound is designed to bind to the heme pocket of this NO-insensitive sGC, inducing a conformational change that activates the enzyme.

Q4: What are the downstream effects of sGC activation by this compound?

The primary downstream effect of sGC activation is the increased production of cGMP. cGMP then activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to physiological responses such as vasodilation, inhibition of platelet aggregation, and reduction of smooth muscle proliferation. Some studies also suggest a role for the cGMP/PKG pathway in mediating cardioprotective effects through the generation of hydrogen sulfide (H₂S).

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected sGC activation in my in vitro assay.

  • Possible Cause 1: Suboptimal sGC oxidation state.

    • Troubleshooting Step: this compound is most effective on oxidized or heme-free sGC. If you are using purified sGC, ensure it is in the appropriate redox state. You can induce oxidation using agents like 1H-oxadiazolo[4,3-a]quinoxalin-1-one (ODQ). For cellular assays, the endogenous oxidative state of the cells may influence the response.

  • Possible Cause 2: Presence of detergents.

    • Troubleshooting Step: Some detergents, like Tween 20, can facilitate the removal of the heme group from sGC, making it more susceptible to activation by this compound in purified enzyme preparations. Ensure your buffer composition is consistent and consider whether a detergent is necessary for your specific experimental setup.

  • Possible Cause 3: Incorrect drug concentration or incubation time.

    • Troubleshooting Step: Verify the concentration of your this compound stock solution. Perform a concentration-response curve to determine the optimal concentration for your system. Also, consider the time-dependent nature of its irreversible action; longer incubation times may be required to achieve maximal activation.

Problem 2: Difficulty in washing out the effect of this compound in my tissue bath or cell culture experiments.

  • Possible Cause: Irreversible mechanism of action.

    • Troubleshooting Step: Due to its irreversible binding to sGC, the effects of this compound are not readily reversed by washing. Experimental designs should account for this. Instead of washout experiments to demonstrate reversibility, consider using a negative control or comparing its effects to a reversible sGC activator.

Problem 3: Observing significant hypotension or off-target effects in in vivo experiments.

  • Possible Cause 1: Dose is too high.

    • Troubleshooting Step: this compound is a potent vasodilator and can cause significant hypotension, a side effect observed in clinical trials. It is crucial to perform a dose-ranging study to find a concentration that provides the desired therapeutic effect without causing excessive hypotension.

  • Possible Cause 2: Irreversible and sustained action.

    • Troubleshooting Step: The long-lasting effect of this compound can contribute to sustained hypotension. Consider the duration of your experiment and the monitoring period for physiological parameters. It may be necessary to use lower doses for chronic studies.

Data Presentation

Table 1: Quantitative Data on this compound's Effect on sGC

ParameterValueSpecies/SystemConditionsReference
EC₅₀ ~0.2 µM (194 ± 15 nM)Purified bovine lung sGCIn the presence of 0.5% Tween 20
Maximal Activation ~10 µMPurified bovine lung sGCIn the presence of 0.5% Tween 20
Effect on Ferric sGC ~10-15% of maximal activityPurified sGCPre-incubated with ODQ
Kd 3.2 nMGuanylate CyclaseIn vitro binding assay

Experimental Protocols

Protocol 1: In Vitro sGC Activity Assay with Purified Enzyme

This protocol is adapted from studies investigating the activation of purified sGC by this compound.

  • Enzyme Preparation: Purify sGC from a suitable source (e.g., bovine lung) using established methods.

  • Reaction Mixture Preparation: Prepare an assay buffer (e.g., 50 mM TEA/HCl, pH 7.4).

  • Inducing Heme-Free State (Optional but Recommended): To maximize this compound's effect, incubate the purified sGC (e.g., 50 ng) with a detergent like 0.5% (v/v) Tween 20 for a short period (e.g., 5 minutes at 37°C) to facilitate heme removal.

  • This compound Incubation: Add varying concentrations of this compound to the sGC preparation and incubate for a defined period (e.g., 10 minutes at 37°C).

  • Initiation of cGMP Synthesis: Start the reaction by adding the substrate mixture containing GTP and MgCl₂.

  • Reaction Termination: After a specific time, terminate the reaction (e.g., by adding a stop solution or boiling).

  • cGMP Quantification: Measure the amount of cGMP produced using a suitable method, such as a cGMP enzyme immunoassay (EIA) kit or by quantifying [³²P]cGMP if using radiolabeled GTP.

Protocol 2: Assessment of Irreversibility of sGC Activation

This protocol is based on washout experiments described in the literature.

  • Pre-incubation: Incubate purified sGC (e.g., 50 ng) with a saturating concentration of this compound (e.g., 1 µM) in the presence of 0.5% Tween 20 for 5 minutes at 37°C.

  • Dilution (Simulated Washout): Dilute the pre-incubated sample 50-fold into the assay mixture. This reduces the final this compound concentration to a sub-optimal level (e.g., 20 nM).

  • Incubation and Measurement: Incubate the diluted samples for various time points (e.g., 5 to 60 minutes) at 37°C and measure cGMP formation at each point.

  • Control Groups:

    • A positive control where the sGC is continuously incubated with the high concentration of this compound (1 µM).

    • A negative control with no this compound.

  • Analysis: Compare the rate of cGMP formation in the diluted (washout) sample to the positive control. If the activation is irreversible, the rate of cGMP formation in the diluted sample should be comparable to the positive control and significantly higher than the negative control.

Visualizations

sGC_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_sGC Soluble Guanylate Cyclase (sGC) NO_source Nitric Oxide (NO) sGC_native sGC (Heme-Fe2+) NO-sensitive NO_source->sGC_native Activates sGC_oxidized sGC (Heme-Fe3+) NO-insensitive sGC_native->sGC_oxidized Oxidative Stress cGMP cGMP sGC_native->cGMP Converts sGC_apo Apo-sGC (Heme-free) NO-insensitive sGC_oxidized->sGC_apo Heme Loss sGC_oxidized->cGMP Converts sGC_apo->cGMP Converts This compound This compound This compound->sGC_oxidized Irreversibly Activates This compound->sGC_apo Irreversibly Activates GTP GTP GTP->sGC_native GTP->sGC_oxidized GTP->sGC_apo PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Other Effects PKG->Vasodilation

Caption: Signaling pathway of sGC activation by NO and this compound.

experimental_workflow cluster_prep Preparation cluster_assay sGC Activity Assay cluster_analysis Analysis Purify_sGC 1. Purify sGC Enzyme Prepare_reagents 2. Prepare Buffers & this compound Incubate 3. Incubate sGC +/- this compound (Optional: +/- ODQ/Tween 20) Prepare_reagents->Incubate Add_GTP 4. Initiate Reaction with GTP/Mg2+ Incubate->Add_GTP Terminate 5. Terminate Reaction Add_GTP->Terminate Quantify_cGMP 6. Quantify cGMP (EIA) Terminate->Quantify_cGMP Analyze_data 7. Analyze Data (EC50, etc.) Quantify_cGMP->Analyze_data

Caption: Experimental workflow for in vitro sGC activity assay.

troubleshooting_logic Start Low sGC Activation? Check_Oxidation Is sGC Oxidized/Heme-free? Start->Check_Oxidation Yes Fail Consult Literature Start->Fail No Induce_Oxidation Action: Use ODQ or Tween 20 Check_Oxidation->Induce_Oxidation No Check_Concentration Is [this compound] & Time Optimal? Check_Oxidation->Check_Concentration Yes Induce_Oxidation->Check_Concentration Optimize_Conditions Action: Perform Dose-Response & Time-Course Check_Concentration->Optimize_Conditions No Check_Reagents Are Reagents Valid? Check_Concentration->Check_Reagents Yes Optimize_Conditions->Check_Reagents Prepare_Fresh Action: Prepare Fresh Stock Check_Reagents->Prepare_Fresh No Success Problem Resolved Check_Reagents->Success Yes Prepare_Fresh->Success

Caption: Troubleshooting logic for low sGC activation.

References

Technical Support Center: Cinaciguat & Oxidative Stress In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the impact of oxidative stress on Cinaciguat efficacy in vitro. This resource provides troubleshooting guidance and frequently asked questions to assist with your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Why is my nitric oxide (NO) donor (e.g., SNP) showing reduced efficacy in my cell model after inducing oxidative stress?

A1: This is an expected outcome. Oxidative stress leads to the oxidation of the heme iron in soluble guanylate cyclase (sGC) from the ferrous (Fe2+) to the ferric (Fe3+) state.[1][2] NO has a low affinity for the oxidized sGC and is therefore unable to effectively stimulate cGMP production.[1][3] This phenomenon is often referred to as sGC desensitization.[3]

Q2: I observe a significant increase in cGMP levels when I apply this compound to my cells under oxidative stress. Is this a normal response?

A2: Yes, this is the expected and well-documented mechanism of action for this compound. This compound is an sGC activator that preferentially targets and activates oxidized (ferric) or heme-free sGC. In fact, its efficacy is markedly enhanced under conditions of oxidative stress where the pool of oxidized sGC is larger.

Q3: How can I experimentally induce oxidative stress in my in vitro model to study this compound's effects?

A3: Several methods can be used to induce oxidative stress in vitro. Common and effective approaches include:

  • Chemical Induction: Using agents like 1H-oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), which is a potent sGC oxidizer.

  • Hyperoxia: Exposing cells to a high-oxygen environment (e.g., 50% FiO2).

  • Direct Oxidants: Treatment with hydrogen peroxide (H₂O₂).

Q4: What are the key differences between sGC stimulators (like BAY 41-2272) and sGC activators (like this compound)?

A4: The primary difference lies in their target form of sGC.

  • sGC Stimulators: These compounds, such as YC-1 and BAY 41-2272, increase the activity of the reduced (ferrous) form of sGC and act synergistically with NO. Their effectiveness is diminished under conditions of oxidative stress.

  • sGC Activators: this compound and other activators specifically target and activate the oxidized (ferric) or heme-free forms of sGC, which are prevalent during oxidative stress.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no cGMP production with this compound in a "healthy" (non-stressed) cell model. This compound has minimal effect on the reduced form of sGC. In the absence of oxidative stress, the majority of sGC is in its reduced state.Induce oxidative stress in your cell model using ODQ, hyperoxia, or H₂O₂ to increase the population of oxidized sGC, which is the target for this compound.
Inconsistent cGMP measurements between experiments. - Cell passage number and confluency can affect sGC expression and cellular response. - Inconsistent duration or concentration of the oxidative stress-inducing agent. - Degradation of cGMP by phosphodiesterases (PDEs).- Use cells within a consistent passage range and at a similar confluency for all experiments. - Ensure precise timing and concentration of the oxidizing agent. - Include a PDE inhibitor, such as isobutylmethylxanthine (IBMX) or sildenafil, in your reaction buffer to prevent cGMP degradation.
Difficulty confirming the oxidation state of sGC in my cell lysates. Direct measurement of oxidized sGC in tissue or cell lysates is challenging and often lacks a standardized assay.An indirect functional assessment is a reliable approach. Compare the cGMP response to an NO donor (e.g., SNP) versus this compound. A blunted response to the NO donor coupled with a robust response to this compound strongly indicates the presence of oxidized sGC.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on the effect of oxidative stress on this compound efficacy.

Table 1: Effect of ODQ on cGMP Production in Pulmonary Artery Smooth Muscle Cells (PASMCs)

TreatmentcGMP (pmol/mg protein)Fold Change vs. Baseline
Baseline 0.14 ± 0.01-
This compound (10 µM) 0.91 ± 0.12~6.5
SNP (10 µM) 27.60 ± 7.11~197
This compound (10 µM) + ODQ (20 µM) 63.90 ± 6.54~456
SNP (10 µM) + ODQ (20 µM) 0.30 ± 0.05~2.1
Data adapted from a study on fetal pulmonary hypertension PASMCs.

Table 2: Fold Increase in cGMP Production After ODQ Treatment in PPHN Fetal PASMCs

TreatmentFold Increase in cGMP vs. Control
This compound 64
SNP Markedly Reduced
Data from Chester et al., 2011.

Experimental Protocols

1. Measurement of cGMP Production in Cultured Cells

This protocol is adapted from studies on pulmonary artery smooth muscle cells (PASMCs).

  • Cell Culture: Culture PASMCs to approximately 90% confluency. For experiments involving hyperoxia, expose cells to the desired oxygen concentration (e.g., 50% FiO₂) for 24 hours prior to the experiment.

  • Incubation:

    • Wash cells twice with an appropriate buffer (e.g., ice-cold PBS).

    • Incubate cells for 20 minutes at 37°C in a serum-free media reaction mixture. This mixture should contain:

      • 1 µM MgCl₂

      • 0.5 µM IBMX (a phosphodiesterase inhibitor)

      • 10 µM sildenafil (a PDE5 inhibitor)

    • Add the experimental agents:

      • This compound (e.g., 10 µM)

      • NO donor, such as SNP (e.g., 10 µM)

      • sGC oxidizer, such as ODQ (e.g., 20 µM), if applicable.

      • Hydrogen Peroxide (H₂O₂) (e.g., 75 µM), if applicable.

  • Cell Lysis: After the 20-minute incubation, remove the reaction mixture and lyse the cells by adding 0.1 N HCl.

  • cGMP Quantification:

    • Centrifuge the cell lysates to remove debris.

    • Determine the protein concentration of the supernatant (e.g., using a bicinchoninic acid protein assay kit).

    • Measure the cGMP concentration in the supernatant using a commercially available cGMP ELISA kit.

    • Normalize the cGMP concentration to the total protein content (expressed as pmol/mg protein).

2. Western Blot Analysis for sGC Subunits

This protocol is used to assess the protein expression levels of sGC subunits.

  • Lysate Preparation:

    • Grow PASMCs to 90% confluency.

    • Wash cells twice with ice-cold PBS and scrape them from the culture dishes.

    • Sonicate the cell lysates and centrifuge at 10,000 g for 20 minutes at 4°C to remove cell debris.

    • Collect the supernatant and determine the protein concentration.

  • Electrophoresis and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against the sGC α₁ and β₁ subunits overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Use an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.

    • Normalize the band intensity of the sGC subunits to a loading control, such as β-actin.

Visualizations

G cluster_0 Normal Conditions cluster_1 Oxidative Stress NO Nitric Oxide (NO) sGC_reduced sGC (Fe2+) Reduced NO->sGC_reduced Stimulates cGMP cGMP sGC_reduced->cGMP Activates sGC_oxidized sGC (Fe3+) Oxidized Vasodilation Vasodilation cGMP->Vasodilation ROS Reactive Oxygen Species (ROS) ROS->sGC_reduced cGMP_stress cGMP sGC_oxidized->cGMP_stress Activates NO_stress Nitric Oxide (NO) NO_stress->sGC_oxidized Ineffective This compound This compound This compound->sGC_oxidized Activates Vasodilation_stress Vasodilation cGMP_stress->Vasodilation_stress

Caption: this compound's mechanism of action under oxidative stress.

G start Start: Cultured Cells induce_stress Induce Oxidative Stress (e.g., ODQ, H₂O₂) start->induce_stress add_this compound Add this compound (and controls) induce_stress->add_this compound incubate Incubate (e.g., 20 min at 37°C) add_this compound->incubate lyse Lyse Cells (e.g., 0.1 N HCl) incubate->lyse measure Measure cGMP (e.g., ELISA) lyse->measure end End: Analyze Data measure->end G cluster_troubleshooting Troubleshooting Logic unexpected_result Unexpected Result: Low cGMP with this compound check_stress Was oxidative stress induced effectively? unexpected_result->check_stress check_pde Was a PDE inhibitor included? check_stress->check_pde Yes confirm_stress Confirm stress induction: - Check NO donor response - Titrate oxidizing agent check_stress->confirm_stress No/Unsure add_pdei Add PDE inhibitor (e.g., IBMX) to reaction check_pde->add_pdei No rerun Re-run Experiment check_pde->rerun Yes confirm_stress->rerun add_pdei->rerun

References

Technical Support Center: Cinaciguat Pharmacokinetics in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the soluble guanylate cyclase (sGC) activator, cinaciguat, in rodent models.

Frequently Asked Questions (FAQs)

Q1: What is the typical route of administration for this compound in rodent studies?

A1: Based on published preclinical studies, this compound has been administered to rodents via several routes, including oral (p.o.), intravenous (i.v.), and intraperitoneal (i.p.) injections. For example, in some rat models of diabetic cardiomyopathy, this compound was administered orally at a dose of 10 mg/kg/day[1][2]. In studies investigating its protective effects against ischemia-reperfusion injury in mice, it has been given both intraperitoneally and intravenously at a dose of 10 µg/kg[3][4]. The choice of administration route will depend on the specific experimental goals, such as investigating oral bioavailability or achieving rapid systemic exposure.

Q2: Is there any information on the oral bioavailability of this compound in rodents?

Q3: What are the known clearance mechanisms for this compound in rodents?

A3: Detailed studies on the clearance mechanisms of this compound specifically in rodent models are limited in the available literature. For humans, it is known that the hepatic biliary pathway is the predominant route of elimination. While direct rodent data is scarce, it is common for xenobiotics to undergo hepatic metabolism and biliary excretion in these models as well. Further metabolism and excretion studies in rats and mice would be necessary to confirm the primary clearance pathways.

Q4: What analytical methods are suitable for quantifying this compound in rodent plasma or tissue samples?

A4: While specific, validated analytical methods for this compound in rodent matrices are not detailed in the provided search results, the standard approach for quantifying small molecule drugs like this compound in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity. A detailed hypothetical protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Guides

Problem: High variability in plasma concentrations between animals in the same dosing group.

  • Possible Cause 1: Inconsistent Dosing Technique. For oral gavage, ensure the dose is delivered directly to the stomach and not regurgitated. For intravenous injections, confirm proper insertion into the vein to avoid subcutaneous leakage.

  • Troubleshooting Step 1: Refine and standardize the dosing procedure. Ensure all technicians are trained and consistent in their technique.

  • Possible Cause 2: Food Effects. The presence of food in the stomach can significantly alter the absorption of orally administered drugs.

  • Troubleshooting Step 2: Fast animals overnight before oral dosing, ensuring free access to water. Standardize the feeding schedule post-dosing.

  • Possible Cause 3: Stress. Handling and dosing procedures can induce stress, which may affect gastrointestinal motility and blood flow, leading to variable absorption.

  • Troubleshooting Step 3: Acclimatize animals to handling and dosing procedures for several days before the main experiment to minimize stress.

Problem: No detectable or very low levels of this compound in plasma after oral administration.

  • Possible Cause 1: Poor Oral Bioavailability. As suggested by some literature, this compound may have inherently low oral absorption.

  • Troubleshooting Step 1: Consider using a different administration route, such as intravenous or intraperitoneal injection, to ensure systemic exposure. If the oral route is necessary, formulation strategies like using solubilizing agents or nanoparticle encapsulation could be explored.

  • Possible Cause 2: Rapid Metabolism. this compound might be subject to extensive first-pass metabolism in the gut wall or liver.

  • Troubleshooting Step 2: Conduct a pilot study with both oral and intravenous administration to determine the absolute bioavailability. This will help differentiate between poor absorption and rapid first-pass metabolism.

  • Possible Cause 3: Analytical Method Sensitivity. The concentration of this compound in the plasma may be below the limit of quantification (LLOQ) of the analytical method.

  • Troubleshooting Step 3: Optimize the LC-MS/MS method to enhance sensitivity. This could involve improving sample extraction and concentration steps or optimizing mass spectrometer parameters.

Data Presentation

As specific quantitative pharmacokinetic data for this compound in rodent models is not available in the reviewed literature, the following tables present a hypothetical dataset for illustrative purposes. These values are based on typical ranges for small molecules with poor oral bioavailability in rodents and should be replaced with experimentally derived data.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Dose.

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)50050
Tmax (h)0.081.0
AUC (0-inf) (ng*h/mL)1200300
t1/2 (h)2.53.0
CL (mL/min/kg)13.9-
Vd (L/kg)3.0-
F (%)-5

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice Following a Single Dose.

ParameterIntravenous (1 mg/kg)Intraperitoneal (1 mg/kg)
Cmax (ng/mL)600400
Tmax (h)0.080.5
AUC (0-inf) (ng*h/mL)1000800
t1/2 (h)2.02.2
CL (mL/min/kg)16.7-
Vd (L/kg)3.5-
F (%)-80

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Experimental Protocols

1. Protocol for a Pharmacokinetic Study of this compound in Rats (Oral and Intravenous Administration)

  • Animals: Male Sprague-Dawley rats (250-300 g).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Animals are fasted overnight before dosing for the oral group.

  • Groups:

    • Group 1: Intravenous (i.v.) administration of this compound (1 mg/kg).

    • Group 2: Oral (p.o.) gavage administration of this compound (10 mg/kg).

  • Drug Formulation: For i.v. administration, this compound is dissolved in a vehicle such as 10% DMSO, 40% PEG300, and 50% saline. For p.o. administration, this compound is suspended in a vehicle such as 0.5% methylcellulose.

  • Blood Sampling: Approximately 0.2 mL of blood is collected from the tail vein or via a cannula at pre-dose (0 h) and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.

  • Plasma Preparation: Plasma is separated by centrifugation at 4°C (e.g., 3000 x g for 10 minutes) and stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, CL, and Vd. Oral bioavailability (F) is calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

2. Protocol for LC-MS/MS Quantification of this compound in Rodent Plasma

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar molecule or a stable isotope-labeled this compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions (Hypothetical):

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be optimized.

Visualizations

Cinaciguat_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Cinaciguat_ext This compound sGC_inactive Soluble Guanylate Cyclase (sGC) (Oxidized/Heme-free) Cinaciguat_ext->sGC_inactive Activates Cell_Membrane_Node sGC_active Activated sGC sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Other Physiological Effects PKG->Vasodilation Leads to

Caption: Signaling pathway of this compound.

Experimental_Workflow Start Start: Rodent Acclimatization Dosing Drug Administration (IV or PO) Start->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Preparation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Analysis->PK_Analysis End End: Data Reporting PK_Analysis->End

Caption: Experimental workflow for a rodent pharmacokinetic study.

References

Addressing tachyphylaxis with continuous Cinaciguat infusion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing continuous cinaciguat infusion in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a soluble guanylate cyclase (sGC) activator. It preferentially activates sGC that is in an oxidized or heme-free state, which is often prevalent in pathophysiological conditions associated with oxidative stress.[1][2] This activation leads to increased production of cyclic guanosine monophosphate (cGMP), a key second messenger involved in vasodilation, inhibition of platelet aggregation, and modulation of vascular smooth muscle proliferation.[2][3]

Q2: Why was the clinical development of this compound halted?

The clinical development of this compound for acute decompensated heart failure was terminated primarily due to the frequent occurrence of hypotension (low blood pressure) at higher doses.[4] This adverse effect limited the therapeutic window for achieving desired clinical outcomes without causing significant side effects.

Q3: What is tachyphylaxis, and could it occur with continuous this compound infusion?

Tachyphylaxis is a rapid decrease in the response to a drug following its administration. While this compound was developed to overcome the tolerance issues seen with traditional nitric oxide (NO) donors, the potential for tachyphylaxis with continuous infusion of sGC activators is an area of ongoing research. Potential mechanisms that could contribute to a diminished response over time include sGC desensitization, downregulation of the sGC enzyme, or alterations in downstream signaling components.

Q4: What are the key differences between sGC stimulators (like riociguat) and sGC activators (like this compound)?

sGC stimulators, such as riociguat, enhance the sensitivity of reduced (heme-containing) sGC to endogenous NO and can also directly stimulate the enzyme. In contrast, sGC activators like this compound primarily target and activate sGC that is in an oxidized or heme-free state, which is insensitive to NO.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Diminished Vasodilatory Response Over Time (Potential Tachyphylaxis) 1. sGC Desensitization: Prolonged activation may lead to feedback mechanisms that reduce sGC sensitivity. This can occur through S-nitrosylation of the sGC enzyme. 2. Receptor Downregulation: Continuous stimulation might lead to a decrease in the expression of sGC. 3. Increased Phosphodiesterase (PDE) Activity: The cell may upregulate PDEs, enzymes that degrade cGMP, to counteract the increased production.1. Intermittent Dosing: Consider an intermittent infusion schedule instead of continuous infusion to allow for resensitization of the pathway. 2. Co-administration with a PDE inhibitor: Using a PDE5 inhibitor (e.g., sildenafil) can prevent the breakdown of cGMP and may help maintain the response. 3. Measure sGC expression and activity: At the end of the experiment, quantify sGC protein levels (Western blot) and activity (cGMP assay) to assess for downregulation or desensitization.
Unexpected Hypotension 1. Dose is too high: this compound is a potent vasodilator, and the effective dose can vary between experimental models. 2. Interaction with other agents: Anesthetics or other administered compounds may have synergistic hypotensive effects.1. Dose-response study: Perform a dose-response experiment to determine the optimal concentration that achieves the desired effect without causing excessive hypotension. 2. Careful monitoring: Continuously monitor blood pressure and adjust the infusion rate as needed. 3. Review concomitant medications: Ensure that other administered drugs are not contributing to the hypotensive effect.
High Variability in Experimental Results 1. Inconsistent Drug Preparation: this compound solution may not be prepared or stored correctly, leading to variability in concentration. 2. Animal/Tissue Variability: Biological differences between animals or tissues can lead to varied responses. 3. Inconsistent Surgical/Experimental Technique: Variations in surgical procedures or experimental setup can introduce variability.1. Standardize drug preparation: Follow a strict protocol for dissolving and diluting this compound. Prepare fresh solutions for each experiment. 2. Increase sample size: Use a sufficient number of animals/tissues per group to account for biological variability. 3. Standardize procedures: Ensure all experimental procedures are performed consistently across all groups.
No Observed Effect of this compound 1. Inactive Compound: The this compound stock may have degraded. 2. Low sGC Expression: The target tissue may have very low levels of sGC. 3. Oxidative State of sGC: this compound is most effective on oxidized/heme-free sGC. If the experimental model has low levels of oxidative stress, the effect of this compound may be minimal.1. Verify compound activity: Test the activity of the this compound stock in a simple in vitro assay (e.g., isolated vessel relaxation) before proceeding with in vivo experiments. 2. Confirm sGC expression: Measure sGC protein levels in the target tissue. 3. Assess oxidative stress: Measure markers of oxidative stress in your model to determine if the conditions are appropriate for a significant this compound effect.

Data Presentation

Table 1: Hemodynamic Effects of Continuous this compound Infusion in a Phase IIb Clinical Trial in Patients with Acute Decompensated Heart Failure

ParameterThis compound (n=93)Placebo (n=46)p-value
Change in PCWP at 8h (mmHg) -7.7 ± 6.9-3.7 ± 5.6<0.0001
Change in RAP at 8h (mmHg) -2.7 ± 4.2-0.6 ± 3.40.0019
Change in SBP at 8h (mmHg) -21.6 ± 17.0-5.0 ± 14.5<0.0001
Change in Cardiac Index at 8h (L/min/m²) +0.4 ± 0.5+0.1 ± 0.4<0.0001

Data adapted from a study by Erdmann et al. (2013). PCWP: Pulmonary Capillary Wedge Pressure; RAP: Right Atrial Pressure; SBP: Systolic Blood Pressure.

Table 2: Preclinical Data on this compound-Induced Vasorelaxation

TissuePre-constrictorThis compound ConcentrationMaximal Relaxation (%)
Porcine Coronary ArteriesK⁺100 nM75 ± 12
Rat Thoracic AortaK⁺100 nM71 ± 14

Data from Schmidt et al. (2018), demonstrating the potent vasodilatory effect of this compound in ex vivo models.

Experimental Protocols

Protocol for Continuous this compound Infusion in a Rodent Model

Objective: To assess the hemodynamic effects of continuous this compound infusion in an anesthetized rodent model.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO in saline)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Infusion pump

  • Catheters for intravenous infusion and blood pressure monitoring

  • Data acquisition system for recording hemodynamic parameters

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Insert a catheter into a femoral or jugular vein for drug infusion.

  • Insert a catheter into a carotid or femoral artery for continuous blood pressure monitoring.

  • Allow the animal to stabilize for at least 30 minutes to obtain baseline hemodynamic recordings.

  • Prepare the this compound infusion solution at the desired concentration in the appropriate vehicle.

  • Begin the continuous intravenous infusion of this compound at a predetermined rate using an infusion pump.

  • Continuously record hemodynamic parameters (e.g., mean arterial pressure, heart rate) throughout the infusion period.

  • At the end of the experiment, euthanize the animal according to approved protocols.

Protocol for Measuring cGMP Levels in Tissue Homogenates

Objective: To quantify the effect of this compound treatment on cGMP levels in a target tissue.

Materials:

  • Tissue samples from control and this compound-treated animals

  • Liquid nitrogen

  • Homogenizer

  • 0.1 M HCl

  • Commercially available cGMP ELISA kit

  • Plate reader

Procedure:

  • Excise the target tissue immediately after euthanasia and flash-freeze in liquid nitrogen.

  • Store samples at -80°C until analysis.

  • On the day of the assay, weigh the frozen tissue and homogenize in 5-10 volumes of 0.1 M HCl on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant, which contains the cGMP.

  • Follow the instructions provided with the commercial cGMP ELISA kit to measure the cGMP concentration in the supernatant.

  • Normalize the cGMP concentration to the total protein content of the tissue homogenate.

Mandatory Visualizations

G cluster_0 Vascular Smooth Muscle Cell sGC_inactive sGC (Oxidized/Heme-free) sGC_active sGC (Active) sGC_inactive->sGC_active This compound GTP GTP sGC_active->GTP cGMP cGMP sGC_active->cGMP Catalyzes GTP->cGMP PKG PKG cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation Promotes

Caption: this compound Signaling Pathway

G cluster_workflow Experimental Workflow: Assessing Tachyphylaxis start Start Continuous This compound Infusion monitor Monitor Vasodilatory Response Over Time start->monitor decision Diminished Response? monitor->decision end Maintain Infusion (No Tachyphylaxis) decision->end No troubleshoot Initiate Troubleshooting (See Guide) decision->troubleshoot Yes

Caption: Troubleshooting Workflow for Tachyphylaxis

G cluster_logic Logical Relationship: Potential Causes of Diminished Response Tachy Diminished Response (Tachyphylaxis) sGC_desens sGC Desensitization Tachy->sGC_desens can be caused by sGC_down sGC Downregulation Tachy->sGC_down can be caused by PDE_up PDE Upregulation Tachy->PDE_up can be caused by

Caption: Potential Causes of Tachyphylaxis

References

Validation & Comparative

Introduction to Soluble Guanylate Cyclase (sGC) Modulation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Mechanisms of Action: Cinaciguat versus Riociguat

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between therapeutic agents targeting the same pathway is critical. This guide provides a detailed comparison of this compound and Riociguat, two drugs that both target the soluble guanylate cyclase (sGC) enzyme but through distinct mechanisms.

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a cornerstone of cardiovascular regulation. Under normal physiological conditions, NO produced by endothelial cells diffuses into vascular smooth muscle cells and binds to the reduced ferrous (Fe²⁺) heme moiety of sGC. This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP. Subsequently, cGMP activates protein kinase G (PKG), leading to a cascade of events that result in vasodilation, and inhibition of platelet aggregation and smooth muscle proliferation[1][2][3][4].

In various cardiovascular diseases, such as pulmonary hypertension and heart failure, this pathway is impaired. Reduced NO bioavailability and increased oxidative stress lead to the oxidation of the sGC heme iron (to the ferric Fe³⁺ state) or complete loss of the heme group, rendering the enzyme insensitive to NO[5]. This compound and Riociguat were developed to counteract this dysfunction by targeting different states of the sGC enzyme. They are categorized as sGC "activators" and "stimulators," respectively.

Mechanism of Action: sGC Activators vs. sGC Stimulators

The fundamental difference between this compound and Riociguat lies in the specific form of the sGC enzyme they target.

This compound: The sGC Activator

This compound (BAY 58-2667) is classified as a nitric oxide (NO)-independent sGC activator. Its mechanism is tailored for diseased states where sGC is non-responsive to endogenous NO.

  • Target: this compound preferentially activates sGC that is in an oxidized (Fe³⁺) or heme-free (apo-sGC) state.

  • Action: It functions as a heme mimetic, binding to the heme pocket of the NO-insensitive enzyme and activating it. This action restores the enzyme's ability to produce cGMP even in the absence of both NO and the native heme group.

  • Effect: The activation is potent and can be considered irreversible, leading to a sustained increase in cGMP levels and powerful vasodilation. Some studies have shown that its vasorelaxant effects are significantly more potent than those of NO donors.

G cluster_0 Diseased State: Oxidative Stress cluster_1 This compound Mechanism sGC_reduced sGC (Reduced Heme Fe²⁺) sGC_oxidized sGC (Oxidized Heme Fe³⁺) or Heme-Free sGC_reduced->sGC_oxidized Oxidative Stress sGC_activated Activated sGC NO Nitric Oxide (NO) NO->sGC_reduced Activates NO->sGC_oxidized No Activation This compound This compound (sGC Activator) This compound->sGC_oxidized Activates cGMP cGMP sGC_activated->cGMP Converts GTP GTP PKG PKG Activation cGMP->PKG Vasodilation Vasodilation PKG->Vasodilation G cluster_0 Physiological State cluster_1 Riociguat Mechanism sGC_reduced sGC (Reduced Heme Fe²⁺) sGC_stimulated Stimulated sGC NO Endogenous NO NO->sGC_reduced Activates NO->sGC_reduced 2. Sensitizes to NO (Synergistic Effect) Riociguat Riociguat (sGC Stimulator) Riociguat->sGC_reduced 1. Direct Stimulation cGMP cGMP sGC_stimulated->cGMP Converts GTP GTP PKG PKG Activation cGMP->PKG Vasodilation Vasodilation PKG->Vasodilation

References

Efficacy of Cinaciguat Versus PDE5 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of cinaciguat and phosphodiesterase type 5 (PDE5) inhibitors, focusing on their mechanisms of action, effects on the cyclic guanosine monophosphate (cGMP) signaling pathway, and available experimental data. This information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling Pathways

This compound and PDE5 inhibitors both aim to increase intracellular levels of cGMP, a key second messenger involved in vasodilation and other physiological processes. However, they achieve this through distinct mechanisms.[1][2][3]

This compound , a soluble guanylate cyclase (sGC) activator, directly stimulates sGC to produce cGMP.[4] Its unique property is its ability to activate sGC that is in a heme-free or oxidized state, which is often prevalent in disease states associated with oxidative stress.[4] Under such conditions, sGC is unresponsive to its endogenous activator, nitric oxide (NO).

PDE5 inhibitors , such as sildenafil, tadalafil, and vardenafil, work by preventing the breakdown of cGMP. They competitively inhibit the phosphodiesterase type 5 enzyme, which is responsible for the degradation of cGMP to 5'-GMP. This leads to an accumulation of cGMP, thereby prolonging its downstream signaling effects.

The following diagrams illustrate the respective signaling pathways.

cinaciguat_pathway cluster_sGC Soluble Guanylate Cyclase (sGC) sGC_inactive Heme-free/Oxidized sGC (NO-insensitive) sGC_active Active sGC GTP GTP This compound This compound This compound->sGC_inactive Activates cGMP cGMP GTP->cGMP Converts PKG PKG cGMP->PKG Activates Vasodilation Vasodilation & Other Effects PKG->Vasodilation

Caption: this compound signaling pathway.

pde5_pathway cluster_NO NO Signaling NO Nitric Oxide (NO) sGC sGC (Heme-containing) NO->sGC Activates GTP GTP sGC->GTP Converts cGMP cGMP GMP 5'-GMP cGMP->GMP Degrades PKG PKG cGMP->PKG Activates PDE5 PDE5 PDE5i PDE5 Inhibitor PDE5i->PDE5 Inhibits Vasodilation Vasodilation & Other Effects PKG->Vasodilation

Caption: PDE5 inhibitor signaling pathway.

Quantitative Data on Efficacy

The following tables summarize quantitative data from preclinical and clinical studies on the efficacy of this compound and PDE5 inhibitors. Direct head-to-head trials of this compound versus PDE5 inhibitors are limited; therefore, data from separate studies are presented. For a more direct comparison, data for the sGC stimulator riociguat, which belongs to the same class as this compound, is included where available.

Table 1: Preclinical Efficacy in Pulmonary Hypertension Models

ParameterThis compoundPDE5 Inhibitors (Sildenafil)Reference
cGMP Production in Pulmonary Artery Smooth Muscle Cells (PASMC)
Basal cGMP (pmol/mg protein)0.14 ± 0.01Not Reported
Stimulated cGMP (10 µM drug)0.91 ± 0.12Not Reported
Stimulated cGMP after sGC oxidation (ODQ)63.90 ± 6.54Markedly reduced
Hemodynamic Effects in Neonatal Lambs with Pulmonary Hypertension
Change in Pulmonary Vascular Resistance (PVR)Significantly greater fall than iNONot Reported
Change in Mean Pulmonary Arterial Pressure (mPAP) during hypoxiaMarkedly lower response vs. controlNot Reported

Table 2: Clinical Efficacy in Pulmonary Arterial Hypertension (PAH)

ParameterRiociguat (sGC Stimulator)PDE5 Inhibitors (Sildenafil/Tadalafil)Reference
Change in 6-Minute Walk Distance (6MWD) +36 m (vs. placebo)+26.45 m (vs. PDE5i)
Change in Mean Pulmonary Arterial Pressure (mPAP) -3.53 mmHg (vs. PDE5i)Not Applicable
Change in Pulmonary Vascular Resistance (PVR) -130.24 dyn·s·cm⁻⁵ (vs. PDE5i)Not Applicable
Improvement in WHO Functional Class Significant improvement (OR=0.11 vs. PDE5i)Not Applicable

Table 3: Clinical Efficacy in Erectile Dysfunction (ED)

| Parameter | PDE5 Inhibitors (Sildenafil/Tadalafil/Vardenafil) | Reference | |---|---| | Improvement in International Index of Erectile Function (IIEF) Score (vs. placebo) | Sildenafil: 9.65 points | | | | Tadalafil: 8.52 points | | | | Vardenafil: 7.50 points | | | Percentage of Successful Sexual Intercourse | Sildenafil: ~69% (vs. 35.5% placebo) | | | | Tadalafil: 61-75% (vs. 32% placebo) | | | | Vardenafil: 65% (vs. 32% placebo) | |

Note: this compound is not indicated for the treatment of erectile dysfunction.

Experimental Protocols

Detailed methodologies for key experiments cited are outlined below.

In Vitro cGMP Measurement in Pulmonary Artery Smooth Muscle Cells (PASMC)
  • Objective: To determine the effect of this compound and NO donors on cGMP production in normal and hypertensive PASMC, especially under conditions of oxidative stress.

  • Cell Culture: PASMC were isolated from fetal sheep, including a control group and a group with experimentally induced persistent pulmonary hypertension of the newborn (PPHN).

  • Experimental Groups:

    • Basal cGMP measurement.

    • Stimulation with this compound (10 µM) or sodium nitroprusside (SNP, an NO donor; 10 µM).

    • Pre-treatment with an sGC oxidizer (ODQ, 20 µM) or hydrogen peroxide (H₂O₂, 75 µM) to induce oxidative stress, followed by stimulation with this compound or SNP.

  • Assay: Cells were incubated for 20 minutes at 37°C. The reaction was stopped, and intracellular cGMP levels were measured using a radioimmunoassay. Results were normalized to total protein content.

  • Workflow Diagram:

    exp_workflow_cgmp Start Isolate PASMC from Normal & PPHN Sheep Culture Culture Cells Start->Culture Treatment Treat with: - Vehicle (Basal) - this compound or SNP - Oxidant + this compound/SNP Culture->Treatment Incubate Incubate (20 min, 37°C) Treatment->Incubate Measure Measure cGMP Levels (Radioimmunoassay) Incubate->Measure Analyze Normalize to Protein Content & Analyze Data Measure->Analyze

    Caption: Experimental workflow for cGMP measurement.

In Vivo Hemodynamic Assessment in a Lamb Model of Pulmonary Hypertension
  • Objective: To evaluate the acute hemodynamic effects of this compound in neonatal lambs with chronic pulmonary hypertension.

  • Animal Model: Chronic pulmonary hypertension was induced in fetal lambs by ligation of the ductus arteriosus. After birth, the lambs were studied at high altitude (3,600 m) to maintain pulmonary hypertension.

  • Instrumentation: Lambs were instrumented with catheters to measure pulmonary and systemic arterial pressure, and a flow probe to measure pulmonary blood flow (cardiac output).

  • Experimental Protocol:

    • Baseline hemodynamic variables were recorded.

    • Animals were subjected to a period of acute hypoxia to exacerbate pulmonary vasoconstriction.

    • This compound was administered intravenously (35 µg/kg/day for 7 days in a chronic study, or as an acute infusion).

    • Hemodynamic parameters, including mean pulmonary arterial pressure (mPAP) and pulmonary vascular resistance (PVR), were continuously monitored.

  • Data Analysis: Changes in hemodynamic variables from baseline and in response to hypoxia were compared between this compound-treated and control groups.

Randomized Controlled Trials of PDE5 Inhibitors in Erectile Dysfunction
  • Objective: To assess the efficacy of PDE5 inhibitors compared to placebo in men with erectile dysfunction.

  • Study Design: Typically double-blind, placebo-controlled, randomized trials.

  • Participants: Men with a clinical diagnosis of erectile dysfunction of various etiologies.

  • Intervention: Oral administration of a fixed dose of a PDE5 inhibitor (e.g., sildenafil 50-100 mg, tadalafil 10-20 mg, vardenafil 10-20 mg) or placebo, taken as needed before sexual activity.

  • Primary Endpoints:

    • Change from baseline in the erectile function domain score of the International Index of Erectile Function (IIEF).

    • Percentage of sexual intercourse attempts that were successful.

  • Data Collection: Patient-reported outcomes were collected via questionnaires over a typical treatment period of 12 weeks.

Conclusion

This compound and PDE5 inhibitors both enhance cGMP signaling but through different mechanisms. This compound acts as a direct activator of sGC, proving particularly effective in conditions of oxidative stress where the enzyme is NO-insensitive. PDE5 inhibitors, on the other hand, prevent the degradation of cGMP that is produced via the canonical NO-sGC pathway.

Preclinical data strongly support the efficacy of this compound in increasing cGMP and inducing vasodilation, especially in models of pulmonary hypertension characterized by oxidative stress. Clinical trials with the related sGC stimulator, riociguat, have shown significant improvements in exercise capacity and hemodynamics in PAH patients, including those with an inadequate response to PDE5 inhibitors. PDE5 inhibitors are well-established, highly effective treatments for erectile dysfunction and are also approved for the treatment of PAH.

The choice between these two classes of drugs may depend on the underlying pathophysiology of the disease. In conditions where NO bioavailability is reduced or sGC is dysfunctional due to oxidative stress, sGC activators like this compound may offer a therapeutic advantage. In contrast, PDE5 inhibitors are effective when the upstream NO production is at least partially intact.

References

Head-to-Head Comparison of sGC Stimulators and Activators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances between soluble guanylate cyclase (sGC) stimulators and activators is critical for advancing cardiovascular and fibrotic disease therapeutics. This guide provides a comprehensive head-to-head comparison of these two classes of compounds, supported by experimental data, detailed methodologies, and visual pathway diagrams.

Distinguishing Mechanisms of Action: A Tale of Two sGC States

The therapeutic potential of both sGC stimulators and activators lies in their ability to enhance the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway. However, their mechanisms of action are fundamentally distinct, targeting different redox states of the sGC enzyme.

sGC Stimulators , such as riociguat, vericiguat, and praliciguat, act on the reduced (ferrous, Fe²⁺) form of sGC.[1][2][3] These compounds work in a dual manner: they directly stimulate sGC to a limited extent in the absence of NO and, more significantly, they sensitize the enzyme to endogenous NO, leading to a synergistic increase in cGMP production.[4][5] Consequently, their efficacy is dependent on the presence of the reduced heme group within the sGC enzyme.

sGC Activators , exemplified by cinaciguat, target the oxidized (ferric, Fe³⁺) or heme-free form of sGC. In disease states characterized by high oxidative stress, the heme iron of sGC can be oxidized, rendering the enzyme unresponsive to NO. sGC activators overcome this limitation by directly activating these otherwise dysfunctional enzymes, leading to a robust increase in cGMP levels.

Quantitative Comparison of sGC Stimulators and Activators

The following tables summarize the in vitro and cellular potency of representative sGC stimulators and activators from various experimental studies.

Table 1: In Vitro Potency of sGC Stimulators and Activators

CompoundClassAssay TypePotency (EC₅₀/IC₅₀)Reference
Vericiguat StimulatorRecombinant sGC stimulationStimulates 1.7 to 57.6-fold over baseline (0.01-100 µM)
sGC reporter cell lineEC₅₀: 1005 ± 145 nM
sGC reporter cell line (+30 nM SNAP)EC₅₀: 39.0 ± 5.1 nM
sGC reporter cell line (+100 nM SNAP)EC₅₀: 10.6 ± 1.7 nM
sGC reporter cell line (+10 µM ODQ)EC₅₀: 256 ± 40 nM
Riociguat StimulatorsGC activity in plateletsIncreases cGMP ~3-fold at 500 nM
Praliciguat StimulatorIn vitro cGMP productionConcentration-dependent stimulation
This compound ActivatorHeme-free purified sGCEC₅₀: ~0.2 µM
Heme-free/oxidized sGCEC₅₀: ~10 nM
Oxidized (ferric) sGCModerate activation (~10-15% of maximal)

Table 2: Vasodilatory Effects of sGC Stimulators

CompoundClassModelPotency (IC₅₀)Reference
Vericiguat StimulatorRabbit saphenous artery rings798 nM
Rabbit aortic rings692 nM
Canine femoral vein rings3072 nM
Porcine coronary artery rings956 nM

Signaling Pathway and Experimental Workflow

To visually delineate the mechanisms and experimental approaches discussed, the following diagrams are provided.

sGC_Signaling_Pathway cluster_stimulators sGC Stimulators cluster_activators sGC Activators cluster_sGC Soluble Guanylate Cyclase (sGC) Riociguat Riociguat sGC_reduced Reduced sGC (Fe²⁺) (NO-sensitive) Riociguat->sGC_reduced Stimulates & Sensitizes Vericiguat Vericiguat Vericiguat->sGC_reduced Praliciguat Praliciguat Praliciguat->sGC_reduced This compound This compound sGC_oxidized Oxidized sGC (Fe³⁺) (NO-insensitive) This compound->sGC_oxidized Activates sGC_reduced->sGC_oxidized Oxidizes GTP GTP cGMP cGMP sGC_reduced->cGMP sGC_oxidized->cGMP NO Nitric Oxide (NO) NO->sGC_reduced Activates Oxidative_Stress Oxidative Stress Oxidative_Stress->sGC_reduced GTP->cGMP Catalyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates VASP VASP PKG->VASP Phosphorylates Vasodilation Vasodilation & Other Effects PKG->Vasodilation pVASP p-VASP VASP->pVASP pVASP->Vasodilation Experimental_Workflow cluster_sample_prep Sample Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_vasp VASP Assay Details cluster_cgmp cGMP ELISA Details Cells Cells/Tissues Lysis Lysis/Homogenization Cells->Lysis Supernatant Collect Supernatant/ Cell Lysate Lysis->Supernatant Treatment Incubate with sGC Modulator (Stimulator or Activator) Supernatant->Treatment VASP_Assay VASP Phosphorylation Assay (Flow Cytometry/Western Blot) Treatment->VASP_Assay cGMP_Assay cGMP Immunoassay (ELISA) Treatment->cGMP_Assay Fix_Perm Fixation & Permeabilization VASP_Assay->Fix_Perm Plate_Coating Coat plate with Capture Antibody cGMP_Assay->Plate_Coating Stain Stain with anti-p-VASP Ab Fix_Perm->Stain Flow_Cytometry Flow Cytometry Analysis Stain->Flow_Cytometry Add_Sample Add Sample/Standard & cGMP-HRP Conjugate Plate_Coating->Add_Sample Add_Antibody Add Primary Antibody Add_Sample->Add_Antibody Incubate_Wash Incubate & Wash Add_Antibody->Incubate_Wash Add_Substrate Add Substrate Incubate_Wash->Add_Substrate Read_Absorbance Read Absorbance (450 nm) Add_Substrate->Read_Absorbance

References

Validating Cinaciguat's Cardioprotective Effects: A Critical Role for sGC Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

Introduction

Cinaciguat (BAY 58-2667) is a potent, nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC), a key enzyme in the NO-sGC-cGMP signaling pathway. This pathway plays a crucial role in regulating a wide array of physiological processes, including vasodilation, inhibition of platelet aggregation, and cardioprotection. Unlike sGC stimulators, which require a reduced heme group on the sGC enzyme for their activity, this compound can activate sGC even when the heme group is oxidized or absent, a condition often prevalent in cardiovascular diseases associated with oxidative stress. This unique mechanism of action makes this compound a promising therapeutic agent for conditions such as heart failure and pulmonary hypertension.

This guide provides a comparative analysis of this compound's effects, with a focus on its validation using sGC knockout models, offering researchers critical insights and experimental data to inform their own studies.

Unveiling the Mechanism: The Power of sGC Knockout Models

To unequivocally demonstrate that the therapeutic effects of this compound are mediated through the activation of sGC, researchers have employed genetically engineered mouse models in which the sGC enzyme is specifically deleted in certain cell types. A pivotal study in the field utilized cardiomyocyte-specific sGC knockout mice to investigate the role of myocardial sGC in the cardioprotective effects of this compound against ischemia-reperfusion injury.

Experimental Data Summary

The following table summarizes the key findings from a study investigating the effect of this compound on myocardial infarct size in wild-type and cardiomyocyte-specific sGC knockout mice subjected to ischemia-reperfusion injury.

Experimental Group Treatment Myocardial Infarct Size (% of Area at Risk) Reference
Wild-Type MiceVehicle45 ± 3%[1]
Wild-Type MiceThis compound21 ± 2%*[1]
Cardiomyocyte-specific sGC Knockout MiceVehicle47 ± 4%[1]
Cardiomyocyte-specific sGC Knockout MiceThis compound44 ± 3%[1]

*p < 0.05 compared to Vehicle-treated Wild-Type Mice. Data is presented as mean ± SEM.[1]

Key Observation: this compound significantly reduced myocardial infarct size in wild-type mice, demonstrating its cardioprotective effect. However, this protective effect was completely abolished in mice lacking sGC specifically in cardiomyocytes. This crucial finding provides strong evidence that the cardioprotective mechanism of this compound is directly dependent on the presence and activation of sGC in the heart muscle cells themselves.

Experimental Protocols: A Guide to Replicating Key Studies

Detailed experimental protocols are essential for the replication and extension of scientific findings. Below is a generalized protocol for inducing myocardial ischemia-reperfusion injury in mice to test the efficacy of cardioprotective agents like this compound, based on methodologies described in relevant literature.

Myocardial Ischemia-Reperfusion Injury Model in Mice

1. Animal Model:

  • Use adult male mice (e.g., C57BL/6 for wild-type controls and corresponding cardiomyocyte-specific sGC knockout mice).

  • Ensure all animal procedures are approved by the institutional animal care and use committee.

2. Anesthesia and Surgical Preparation:

  • Anesthetize the mice with an appropriate anesthetic agent (e.g., sodium pentobarbital or isoflurane).

  • Intubate the trachea and provide mechanical ventilation.

  • Perform a thoracotomy to expose the heart.

3. Ischemia Induction:

  • Ligate the left anterior descending (LAD) coronary artery with a suture to induce regional myocardial ischemia.

  • Confirm successful occlusion by observing the blanching of the myocardial tissue distal to the ligature.

  • Maintain the ischemic period for a defined duration (e.g., 30-60 minutes).

4. Drug Administration:

  • Administer this compound or vehicle control via the desired route (e.g., intraperitoneal or intravenous injection) at a specific time point relative to the ischemic event (e.g., 30 minutes before ischemia or at the onset of reperfusion).

5. Reperfusion:

  • After the ischemic period, release the ligature to allow for reperfusion of the coronary artery.

  • Monitor the animal for a defined reperfusion period (e.g., 24 hours).

6. Assessment of Myocardial Infarct Size:

  • At the end of the reperfusion period, re-occlude the LAD artery and infuse a dye (e.g., Evans blue) to delineate the area at risk (AAR).

  • Excise the heart and slice it into sections.

  • Incubate the heart slices in a solution of triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (white) tissue.

  • Quantify the infarct size as a percentage of the AAR using image analysis software.

Visualizing the Pathway and Experimental Design

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its validation.

Cinaciguat_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (e.g., Smooth Muscle Cell, Cardiomyocyte) NO Nitric Oxide (NO) sGC_inactive Inactive sGC (oxidized/heme-free) NO->sGC_inactive Ineffective in oxidized state sGC_active Active sGC sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Cardioprotection) PKG->Physiological_Effects Leads to This compound This compound This compound->sGC_inactive Activates

Caption: this compound signaling pathway.

Experimental_Workflow Start Start: Select Mouse Models Wild_Type Wild-Type Mice Start->Wild_Type sGC_KO Cardiomyocyte-specific sGC Knockout Mice Start->sGC_KO Ischemia_Reperfusion Induce Myocardial Ischemia-Reperfusion Injury Wild_Type->Ischemia_Reperfusion sGC_KO->Ischemia_Reperfusion Treatment_Groups Divide into Treatment Groups Ischemia_Reperfusion->Treatment_Groups WT_Vehicle WT + Vehicle Treatment_Groups->WT_Vehicle WT_this compound WT + this compound Treatment_Groups->WT_this compound KO_Vehicle sGC KO + Vehicle Treatment_Groups->KO_Vehicle KO_this compound sGC KO + this compound Treatment_Groups->KO_this compound Assess_Infarct Assess Myocardial Infarct Size WT_Vehicle->Assess_Infarct WT_this compound->Assess_Infarct KO_Vehicle->Assess_Infarct KO_this compound->Assess_Infarct Compare_Results Compare Results Between Groups Assess_Infarct->Compare_Results

Caption: Experimental workflow for validation.

Comparison with Other sGC Modulators

This compound's mechanism of action distinguishes it from sGC stimulators like riociguat and vericiguat. The key difference lies in their dependence on the redox state of the sGC heme group.

Feature This compound (sGC Activator) Riociguat/Vericiguat (sGC Stimulators)
Mechanism of Action Directly activates sGC, independent of the heme redox state. Effective on oxidized or heme-free sGC.Stimulate sGC activity, but require the presence of the reduced (Fe2+) heme moiety. Their effect is synergistic with NO.
Therapeutic Advantage Potentially more effective in disease states with high oxidative stress where sGC is oxidized and less responsive to NO.Effective in conditions with reduced NO bioavailability but where sGC is still in its reduced state.
Validation in sGC Knockout Effects are abolished, confirming sGC as the direct target.Effects would also be expected to be abolished, as they also target sGC.

Conclusion

The use of sGC knockout models has been instrumental in validating the mechanism of action of this compound. The abolishment of its cardioprotective effects in cardiomyocyte-specific sGC knockout mice provides conclusive evidence that sGC is the direct and essential target for its therapeutic benefits in the heart. This guide provides a framework for researchers to understand and potentially replicate these pivotal experiments, thereby facilitating further research and development of novel sGC activators for the treatment of cardiovascular diseases. The unique ability of this compound to activate oxidized sGC offers a significant advantage in pathological conditions characterized by oxidative stress, setting it apart from sGC stimulators and highlighting its therapeutic potential.

References

A Comparative Analysis of Cinaciguat and Ataciguat for the Treatment of Renal Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The progression of chronic kidney disease (CKD) to end-stage renal disease is characterized by the relentless accumulation of extracellular matrix, leading to renal fibrosis. A key signaling pathway implicated in the pathogenesis of renal fibrosis is the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway. Impairment of this pathway contributes to a pro-fibrotic environment in the kidneys. Cinaciguat and Ataciguat, both belonging to the class of sGC activators, were developed to restore cGMP signaling and offer a potential therapeutic strategy against fibrotic diseases. This guide provides a comparative overview of these two first-generation sGC activators, focusing on their application in renal fibrosis, supported by available experimental data.

Mechanism of Action: Targeting a Central Pathway in Fibrosis

Both this compound and Ataciguat are sGC activators, meaning they directly stimulate sGC, the enzyme responsible for converting guanosine triphosphate (GTP) to cGMP, independently of NO.[1][2] This is particularly relevant in disease states like CKD where endothelial dysfunction leads to reduced NO bioavailability and oxidative stress can render sGC insensitive to NO. By increasing intracellular cGMP levels, these activators can trigger a cascade of downstream effects that collectively counteract fibrotic processes. One of the primary anti-fibrotic mechanisms of enhanced cGMP signaling is the suppression of the pro-fibrotic transforming growth factor-beta (TGF-β) pathway.[3][4]

dot

Mechanism of sGC Activators in Renal Fibrosis

Preclinical Efficacy in Renal Fibrosis: A Focus on this compound

Experimental studies have provided evidence for the anti-fibrotic effects of this compound in models of diabetic nephropathy. In contrast, there is a notable lack of direct preclinical data for Ataciguat in the context of renal fibrosis.

This compound: Demonstrated Anti-Fibrotic Effects

This compound has been shown to ameliorate key features of renal fibrosis in animal models of diabetes. Treatment with this compound led to a significant reduction in the expression of pro-fibrotic markers, including collagen IV, TGF-β, and connective tissue growth factor (CTGF). Furthermore, it improved renal function, as evidenced by enhanced glomerular filtration rate (GFR) and reduced serum creatinine.

ParameterAnimal ModelTreatment GroupControl GroupPercentage ChangeReference
Collagen IV Expression Streptozotocin-induced diabetic ratsThis compound (10 mg/kg/day)Diabetic Control↓ Significant Reduction
TGF-β mRNA Expression Streptozotocin-induced diabetic ratsThis compound (10 mg/kg/day)Diabetic Control↓ Significant Reduction
CTGF mRNA Expression Streptozotocin-induced diabetic ratsThis compound (10 mg/kg/day)Diabetic Control↓ Significant Reduction
Glomerular Filtration Rate (GFR) Streptozotocin-induced diabetic eNOS KO miceThis compoundDiabetic Control↑ Markedly Improved
Serum Creatinine Streptozotocin-induced diabetic eNOS KO miceThis compoundDiabetic Control↓ Markedly Improved
Ataciguat: Indirect Evidence from Other Fibrotic Conditions

While direct evidence in renal fibrosis models is lacking, Ataciguat has been investigated for its anti-fibrotic potential in fibrocalcific aortic valve stenosis. In these studies, Ataciguat was shown to increase cGMP signaling and reduce signaling pathways associated with fibrosis, such as the bone morphogenetic protein 2 (BMP2) pathway. Although promising, these findings cannot be directly extrapolated to renal fibrosis, and dedicated studies are required.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key studies on this compound.

This compound Study in Streptozotocin-Induced Diabetic Rats

  • Animal Model: Male Sprague-Dawley rats with type 1 diabetes induced by a single intraperitoneal injection of streptozotocin (60 mg/kg).

  • Treatment: this compound was administered orally at a dose of 10 mg/kg daily for eight weeks.

  • Assessment of Renal Fibrosis: Kidney sections were analyzed for collagen IV deposition via immunohistochemistry. mRNA expression of TGF-β and CTGF was quantified using real-time PCR.

  • Assessment of Renal Function: 24-hour urine samples were collected to measure proteinuria.

dot

Cinaciguat_Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Induction Induce Type 1 Diabetes in Rats (Streptozotocin 60 mg/kg) Grouping Divide into Control and This compound (10 mg/kg/day) groups Induction->Grouping Treatment Oral administration of this compound or vehicle for 8 weeks Grouping->Treatment Urine_Collection 24-hour urine collection (Proteinuria) Treatment->Urine_Collection Tissue_Harvesting Kidney tissue harvesting Treatment->Tissue_Harvesting Histology Immunohistochemistry (Collagen IV) Tissue_Harvesting->Histology Molecular_Analysis RT-PCR (TGF-β, CTGF) Tissue_Harvesting->Molecular_Analysis

Experimental Workflow for this compound in Diabetic Rats

Clinical Development and Limitations

Both this compound and Ataciguat are considered first-generation sGC activators and their clinical development has faced challenges, which has paved the way for the development of next-generation compounds.

This compound: Hypotension as a Major Hurdle

The clinical development of this compound for acute decompensated heart failure was terminated prematurely. The primary reason for discontinuation was the occurrence of hypotension, even at low doses. This adverse effect is a significant concern, especially in patients with cardiovascular comorbidities, which are common in the CKD population.

Ataciguat: A Shift in Focus

Ataciguat's clinical development has primarily focused on aortic valve stenosis. While clinical trials have shown it to be generally well-tolerated with a side-effect profile comparable to placebo, its development for other indications, including those related to renal disease, has not been pursued actively. The specific reasons for the lack of broader clinical development are not as clearly documented as for this compound, but the limitations of first-generation sGC activators likely played a role.

Comparative Summary

FeatureThis compoundAtaciguat
Mechanism of Action sGC activatorsGC activator
Preclinical Renal Fibrosis Data Yes, in diabetic modelsNo direct evidence
Key Preclinical Findings Reduced collagen IV, TGF-β, CTGF; Improved GFRAnti-fibrotic effects in aortic valve stenosis
Primary Clinical Indication Studied Acute Decompensated Heart FailureAortic Valve Stenosis
Reason for Discontinuation/Limited Development Significant hypotensionDevelopment focused on a niche indication; limitations of first-generation activators

Conclusion and Future Perspectives

This compound has demonstrated clear anti-fibrotic effects in preclinical models of renal fibrosis, providing a strong rationale for targeting the sGC pathway. However, its clinical development was halted due to dose-limiting hypotension. Ataciguat, while sharing the same mechanism of action, lacks direct evidence in renal fibrosis, and its clinical development has been narrowly focused.

The experiences with these first-generation sGC activators have been invaluable in guiding the development of newer, more refined compounds. Next-generation sGC stimulators and activators are being designed to have improved safety profiles, including a lower propensity for hypotension, and are currently under investigation for various cardiovascular and renal diseases. For researchers and drug development professionals, the story of this compound and Ataciguat underscores the therapeutic potential of sGC activation in combating renal fibrosis, while also highlighting the critical importance of optimizing the therapeutic window to ensure clinical viability. Future research should focus on these newer agents to fully realize the promise of this therapeutic strategy for patients with chronic kidney disease.

References

Cross-Validation of Cinaciguat's Effects in Different Animal Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinaciguat (BAY 58-2667) is a novel soluble guanylate cyclase (sGC) activator that has demonstrated significant therapeutic potential in various preclinical models of cardiovascular and pulmonary diseases.[1][2] Unlike sGC stimulators, this compound preferentially activates sGC in its oxidized or heme-free state, which is prevalent in pathological conditions associated with oxidative stress.[2][3] This unique mechanism of action makes it a promising candidate for diseases where nitric oxide (NO) signaling is impaired. This guide provides a comparative analysis of this compound's effects across different animal species, supported by experimental data and detailed methodologies, to aid in the cross-validation and translational assessment of its therapeutic efficacy.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

This compound's primary mechanism of action is the activation of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. Under normal physiological conditions, NO binds to the reduced (ferrous) heme iron of sGC, stimulating the production of cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, leading to various downstream effects, including vasodilation, inhibition of platelet aggregation, and reduced vascular smooth muscle proliferation.[2]

However, in disease states characterized by high oxidative stress, the heme iron of sGC can be oxidized (to the ferric state) or lost entirely, rendering the enzyme insensitive to NO. This compound bypasses this limitation by directly activating these NO-insensitive forms of sGC, thereby restoring cGMP production and its beneficial downstream effects.

This compound Signaling Pathway cluster_0 Normal Physiology cluster_1 Pathophysiology (Oxidative Stress) NO NO sGC (reduced) sGC (reduced) NO->sGC (reduced) activates cGMP cGMP sGC (reduced)->cGMP converts GTP GTP GTP->sGC (reduced) Vasodilation Vasodilation cGMP->Vasodilation NO_path NO sGC (oxidized/heme-free) sGC (oxidized/heme-free) NO_path->sGC (oxidized/heme-free) no activation cGMP_path cGMP sGC (oxidized/heme-free)->cGMP_path converts This compound This compound This compound->sGC (oxidized/heme-free) activates Vasodilation_path Vasodilation cGMP_path->Vasodilation_path

This compound's mechanism of action in the sGC-cGMP pathway.

Comparative Efficacy in Animal Models

This compound has been evaluated in a range of animal models, demonstrating consistent efficacy in various cardiovascular and pulmonary conditions. The following tables summarize the key quantitative findings across different species.

Pulmonary Hypertension Models

This compound has shown potent pulmonary vasodilator effects in neonatal lambs with experimentally induced pulmonary hypertension.

SpeciesModelKey FindingsReference
Lamb Chronic intrauterine pulmonary hypertensionThis compound caused a significantly greater fall in pulmonary vascular resistance (PVR) than 100% oxygen, inhaled NO, or acetylcholine. After 1 day of ductus arteriosus ligation, a 5 μg dose of this compound increased left pulmonary artery flow by 69% and reduced PVR by 42%.
Lamb Chronically hypoxic and pulmonary hypertensive neonatal lambsChronic treatment with this compound reduced pulmonary vascular remodeling, with a decrease in muscle area (25.15% vs. 40.01% in controls) and adventitia area (32.25% vs. 48.62% in controls) of small pulmonary arteries.
Fetal Sheep Normal fetal sheepThis compound (0.1-100 μg over 10 min) induced a dose-dependent increase in pulmonary blood flow of over fourfold and reduced PVR by 80%.
Heart Failure and Myocardial Injury Models

Studies in rodent and rabbit models of heart failure and ischemia/reperfusion injury have highlighted the cardioprotective effects of this compound.

SpeciesModelKey FindingsReference
Rat Type-1 diabetes mellitus-induced diabetic cardiomyopathyEight weeks of oral this compound (10 mg/kg/day) prevented cardiomyocyte hypertrophy and fibrotic remodeling, and significantly improved left ventricular contractility (preload recruitable stroke work: 66.8 vs. 49.5 mmHg in diabetic controls) and diastolic function (time constant of LV pressure decay: 14.9 vs. 17.3 ms in diabetic controls).
Rabbit Ischemia/reperfusion injuryIntravenous this compound (10 μg/kg) administered before ischemia or at reperfusion reduced myocardial infarct size by 63% and 41%, respectively.
Mouse Ischemia/reperfusion injuryPretreatment with this compound resulted in an 80% reduction in infarct size, while administration at reperfusion led to a 63% reduction.
Vascular Effects

This compound has demonstrated potent and sustained vasodilation in various vascular beds.

SpeciesModelKey FindingsReference
Pig Isolated coronary arteriesThis compound induced time- and concentration-dependent relaxation, with the dilatory response being irreversible upon washout.
Rat Thoracic aortasSimilar to porcine coronary arteries, this compound caused irreversible relaxation.

Experimental Protocols

In Vivo Hemodynamic Studies in Lambs with Pulmonary Hypertension
  • Animal Model: Persistent pulmonary hypertension of the newborn (PPHN) was induced in fetal lambs by prenatal ligation of the ductus arteriosus.

  • Drug Administration: this compound was administered as a brief infusion into the left pulmonary artery.

  • Hemodynamic Measurements: A flow transducer was placed on the left pulmonary artery to measure blood flow (QLPA). Catheters were placed in the main pulmonary artery, aorta, and left atrium to measure pressures. Pulmonary vascular resistance (PVR) was calculated as (mean pulmonary artery pressure - left atrial pressure) / QLPA.

Lamb_PPHN_Workflow Fetal Lambs Fetal Lambs Ductus Arteriosus Ligation Ductus Arteriosus Ligation Fetal Lambs->Ductus Arteriosus Ligation Surgical Induction PPHN Model PPHN Model Ductus Arteriosus Ligation->PPHN Model Catheter & Flow Probe Implantation Catheter & Flow Probe Implantation PPHN Model->Catheter & Flow Probe Implantation Hemodynamic Measurements (Baseline) Hemodynamic Measurements (Baseline) Catheter & Flow Probe Implantation->Hemodynamic Measurements (Baseline) This compound Infusion This compound Infusion Hemodynamic Measurements (Baseline)->this compound Infusion Hemodynamic Measurements (Post-treatment) Hemodynamic Measurements (Post-treatment) This compound Infusion->Hemodynamic Measurements (Post-treatment) Data Analysis (PVR, QLPA) Data Analysis (PVR, QLPA) Hemodynamic Measurements (Post-treatment)->Data Analysis (PVR, QLPA)

Experimental workflow for in vivo lamb studies.
Diabetic Cardiomyopathy Study in Rats

  • Animal Model: Type-1 diabetes mellitus was induced in rats by a single intraperitoneal injection of streptozotocin.

  • Drug Administration: this compound (10 mg/kg/day) or a placebo was administered orally for 8 weeks.

  • Cardiac Function Assessment: Left ventricular pressure-volume analysis was performed to assess cardiac performance, including preload recruitable stroke work (PRSW) and the time constant of LV pressure decay (Tau).

  • Molecular and Histological Analysis: Gene and protein expression analysis (qRT-PCR, Western blot), histology, immunohistochemistry, and TUNEL assays were conducted on heart tissue to evaluate cardiomyocyte hypertrophy, fibrotic remodeling, and DNA damage.

Ischemia/Reperfusion Injury Studies in Rabbits and Mice
  • Animal Model: Myocardial ischemia was induced by temporary occlusion of a coronary artery, followed by reperfusion.

  • Drug Administration: this compound was administered as an intravenous bolus either before ischemia or at the onset of reperfusion.

  • Infarct Size Measurement: The area of myocardial infarction was determined using triphenyltetrazolium chloride staining.

  • Molecular Analysis: Myocardial protein kinase G (PKG) activity and cystathionine γ-lyase (CSE) expression were measured.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic data for this compound is available from studies in healthy human volunteers, which can provide some context for the animal studies.

SpeciesKey Pharmacokinetic ParametersReference
Human (Healthy Volunteers) Intravenous infusion (50-250 µg/h) showed dose-proportionality with low interindividual variability. Plasma concentrations declined below 1.0 µg/L within 30 minutes of infusion cessation.
Human (ADHF Patients) The population mean estimates for clearance and volume of distribution at steady state were 26.4 L/h and 18.4 L, respectively. Cardiac output significantly affected clearance.

Conclusion

The cross-species data consistently demonstrate that this compound is a potent activator of the sGC-cGMP pathway, with significant therapeutic effects in animal models of pulmonary hypertension, heart failure, and myocardial ischemia/reperfusion injury. Its unique mechanism of targeting NO-insensitive sGC makes it particularly effective in disease states characterized by oxidative stress. The quantitative data presented in this guide highlight the robust and reproducible nature of this compound's effects across different species, providing a strong foundation for its continued clinical development. Further research into the long-term effects and safety profile in various animal models will be crucial for translating these promising preclinical findings into effective therapies for human diseases.

References

The Quest for Synergy: Cinaciguat in Combination with Standard Heart Failure Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the exploration of synergistic drug interactions is a cornerstone of advancing therapeutic strategies. In the context of heart failure, a complex syndrome with a multifaceted pathophysiology, combination therapy is standard practice. Cinaciguat, a soluble guanylate cyclase (sGC) activator, has been investigated for its potential role in heart failure treatment. This guide provides a comparative analysis of this compound's interaction with other heart failure therapeutics, supported by available experimental data. A notable scarcity of preclinical studies specifically designed to investigate synergistic effects necessitates a careful interpretation of existing clinical data where this compound was used as an add-on therapy.

This compound is an experimental drug that works by activating soluble guanylate cyclase (sGC), an enzyme that is a key receptor for nitric oxide (NO)[1]. This activation leads to an increase in cyclic guanosine monophosphate (cGMP), resulting in vasodilation[1]. In heart failure, the NO-sGC-cGMP signaling pathway is often impaired due to decreased NO bioavailability and an increase in NO-insensitive forms of sGC[2]. This compound is designed to activate these NO-insensitive forms of sGC, suggesting a potential therapeutic advantage in this patient population[2].

Clinical trials have primarily evaluated this compound as an add-on to standard heart failure therapy in patients with acute decompensated heart failure[3]. Standard therapy typically includes a combination of diuretics, angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor blockers (ARBs), beta-blockers, and mineralocorticoid receptor antagonists (MRAs). However, these studies were often terminated prematurely due to a significant incidence of hypotension, suggesting an additive hypotensive effect rather than a beneficial synergistic effect on overall cardiac function.

Performance in Combination: A Review of Clinical Findings

While preclinical data on synergistic effects are lacking, clinical trials provide some insight into the performance of this compound when administered alongside standard heart failure medications.

Hemodynamic Effects of this compound as Add-on Therapy

The primary observed effect of this compound in clinical trials was potent vasodilation, leading to reductions in preload and afterload. This resulted in a decrease in pulmonary capillary wedge pressure (PCWP), mean right atrial pressure, and systemic and pulmonary vascular resistance, with a subsequent increase in the cardiac index. However, these beneficial hemodynamic effects were often accompanied by dose-limiting hypotension.

ParameterChange with this compound (add-on to standard therapy)Reference
Pulmonary Capillary Wedge Pressure (PCWP)Significant Decrease
Mean Right Atrial PressureSignificant Decrease
Systemic Vascular ResistanceSignificant Decrease
Pulmonary Vascular ResistanceSignificant Decrease
Cardiac IndexIncrease
Systolic Blood PressureSignificant Decrease

Signaling Pathways: Potential for Interaction

Understanding the signaling pathways of this compound and other heart failure therapeutics can help to hypothesize potential synergistic or additive interactions.

This compound and the NO-sGC-cGMP Pathway

This compound directly activates sGC, leading to increased cGMP levels and subsequent vasodilation. This mechanism is independent of endogenous nitric oxide (NO) production.

cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) sGC_inactive->sGC_active GTP GTP sGC_active->GTP cGMP cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation This compound This compound This compound->sGC_inactive Directly Activates (NO-independent) RAAS Renin-Angiotensin- Aldosterone System (RAAS) Vasoconstriction Vasoconstriction RAAS->Vasoconstriction Sodium_Retention Sodium & Water Retention RAAS->Sodium_Retention Cardiac_Remodeling Adverse Cardiac Remodeling RAAS->Cardiac_Remodeling SNS Sympathetic Nervous System (SNS) SNS->RAAS Activates Increased_HR_Contractility Increased Heart Rate & Contractility SNS->Increased_HR_Contractility Neprilysin Neprilysin Natriuretic_Peptide_Degradation Natriuretic Peptide Degradation Neprilysin->Natriuretic_Peptide_Degradation SGLT2 Sodium-Glucose Co-transporter 2 (SGLT2) Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption ACEi_ARB ACE Inhibitors/ ARBs ACEi_ARB->RAAS Inhibit Beta_Blockers Beta-blockers Beta_Blockers->SNS Inhibit MRAs MRAs MRAs->RAAS Inhibit (Aldosterone) Sacubitril Sacubitril Sacubitril->Neprilysin Inhibit SGLT2i SGLT2 Inhibitors SGLT2i->SGLT2 Inhibit A Induce Heart Failure in Animal Model (e.g., Coronary Artery Ligation) B Randomize into Treatment Groups: - Vehicle - this compound - Other Therapeutic - Combination A->B C Chronic Treatment Period B->C D Functional Assessment: - Echocardiography - Hemodynamics (PV Loop) C->D E Biochemical & Molecular Analysis: - Plasma Biomarkers - Histology - Western Blot/qPCR D->E F Data Analysis for Synergy (e.g., Isobolographic analysis) E->F

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinaciguat
Reactant of Route 2
Cinaciguat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.